Indole-4-boronic acid pinacol ester
Description
The exact mass of the compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIXBBEUHMLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462343 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388116-27-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of Boronate Esters in Modern Synthesis
An In-Depth Technical Guide to Indole-4-boronic Acid Pinacol Ester
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the pursuit of efficiency, stability, and functional group tolerance is paramount. Boronic acid pinacol esters have emerged as indispensable reagents, offering a masterful balance of stability and reactivity.[1][2] Unlike their more hydrolytically sensitive boronic acid counterparts, the pinacol ester derivatives provide enhanced stability, simplifying handling, purification, and storage.[1][3] This robustness makes them superior building blocks for complex, multi-step syntheses. This guide focuses on a particularly valuable member of this class: this compound, a key intermediate for accessing the privileged indole scaffold in drug discovery and development.
Core Physicochemical & Structural Properties
This compound, systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a white to off-white solid at room temperature.[4][5][6] Its structure features an indole ring substituted at the 4-position with a pinacolboronate group. This strategic placement allows for the functionalization of the benzene portion of the indole core, a common requirement in medicinal chemistry.
Key Data Summary
A consolidation of its essential properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 388116-27-6 | [7][8] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [4][9] |
| Molecular Weight | 243.11 g/mol | [7][9] |
| Appearance | White to off-white solid | [5][6][10] |
| Melting Point | 120-125 °C or 168-173 °C | [10] |
| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [10] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [10] |
| Solubility | Soluble in DMSO | [7] |
| InChI Key | QDCIXBBEUHMLDN-UHFFFAOYSA-N | [4] |
Note on Melting Point: Discrepancies in reported melting points are common for specialty reagents and may depend on the purity and crystalline form of the material. Researchers should rely on the Certificate of Analysis for their specific lot.
Synthesis and Purification Strategy
The synthesis of arylboronic esters is a well-established field. A common and effective method for preparing this compound is the Palladium-catalyzed Miyaura borylation reaction. This approach typically involves the cross-coupling of a 4-haloindole (e.g., 4-bromo-1H-indole) with bis(pinacolato)diboron (B₂pin₂).
The choice of a palladium catalyst and ligand is critical for achieving high yield and preventing side reactions. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is robust and versatile. A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Purification Protocol
Given that boronic esters are generally stable to silica gel chromatography, this is the preferred method for purification.[1]
-
Reaction Quench & Extraction: Upon reaction completion, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Rationale: The relatively non-polar nature of the pinacol ester allows it to be eluted from the silica, while more polar impurities are retained.
-
-
Product Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the purified product, which can be further purified by recrystallization if necessary.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is its participation as the organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[11]
The Catalytic Cycle Explained
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Ester vs. Boronic Acid: A Field Perspective
While boronic acids are effective, their pinacol esters offer distinct practical advantages.
-
Enhanced Stability: Pinacol esters are significantly less prone to protodeboronation (cleavage of the C-B bond by a proton source) and the formation of boroxine anhydrides, which can complicate stoichiometry.[1][12] This stability leads to a longer shelf-life and more reproducible results.
-
Ease of Purification: Their increased stability and typically crystalline nature make them easier to purify by standard techniques like silica gel chromatography.[1]
-
Reactivity Considerations: In some cases, boronic esters can be less reactive than the corresponding boronic acids and may require longer reaction times or more forcing conditions.[13] However, for many applications, this is a minor trade-off for the significant benefits in handling and stability.
Experimental Protocol: A General Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize a 4-aryl-1H-indole derivative.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Analytical Characterization
Confirming the identity and purity of this compound is essential.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the indole protons, including the N-H proton (a broad singlet, often > 8 ppm), and aromatic protons on the indole core. A sharp, intense singlet around 1.3-1.4 ppm integrating to 12 protons corresponds to the four equivalent methyl groups of the pinacol ester.
-
¹³C NMR: Signals for the indole carbons will be present, along with a signal around 83-84 ppm for the quaternary carbons of the pinacol group and around 24-25 ppm for the methyl carbons. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation.
-
¹¹B NMR: A broad singlet is expected in the range of 20-35 ppm, characteristic of a tetracoordinate boronate ester.
-
-
Mass Spectrometry: Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
HPLC Analysis: Reversed-phase HPLC can be used for purity assessment. However, care must be taken as on-column hydrolysis to the corresponding boronic acid can occur, especially with acidic mobile phases.[14] Using buffered mobile phases or fast gradients can help minimize this artifact.[14]
Safety, Handling, and Storage
Proper handling is critical for both safety and maintaining the integrity of the reagent.
-
Hazards: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][10] For long-term storage, temperatures of -20°C are recommended to ensure maximum stability.[7]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its superior stability compared to the free boronic acid simplifies handling and purification, making it a reliable partner in the powerful Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals aiming to construct complex molecules based on the indole scaffold, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.
References
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1H-Indole-4-boronic acid, pinacol ester. PubChem. [Link]
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boronic esters. Organic Syntheses Procedure. [Link]
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Prieto, M., et al. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link]
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Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. LinkedIn. [Link]
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Beilstein Archives. [Link]
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This compound. Shanghai Worldyang Chemical Co.,Limited. [Link]
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Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. LinkedIn. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. LinkedIn. [Link]
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Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
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Boric acid, pinacol ester. PubChem. [Link]
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Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]
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An In-Depth Technical Guide to Indole-4-boronic acid pinacol ester (CAS 388116-27-6): Properties, Synthesis, and Applications in Cross-Coupling Chemistry
Abstract: This technical guide provides a comprehensive overview of Indole-4-boronic acid pinacol ester (CAS: 388116-27-6), a pivotal building block in modern synthetic and medicinal chemistry. The indole moiety is a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds. This guide details the physicochemical properties, synthesis, handling, and, most critically, the application of this versatile reagent in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into experimental design, protocol optimization, and mechanistic considerations for researchers, scientists, and drug development professionals aiming to leverage this compound for the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of neurotransmitters like serotonin, blockbuster drugs such as sumatriptan, and numerous oncology agents. The ability to functionalize the indole nucleus at specific positions is paramount for developing novel therapeutics with tailored pharmacological profiles. This compound has emerged as a key reagent for precisely this purpose. It serves as a stable, reliable, and versatile precursor for introducing substituents at the C4 position of the indole ring, an often challenging position to modify through classical methods.
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation.[1][2] The pinacol ester functional group offers significant advantages over the corresponding free boronic acid, including enhanced stability to air and moisture, compatibility with chromatographic purification, and predictable reactivity, making it an indispensable tool in the drug discovery pipeline.[3]
Physicochemical Properties, Handling, and Storage
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
Chemical Structure and Identifiers
Caption: General scheme for the Miyaura Borylation of 4-bromoindole.
Causality of Component Selection:
-
Palladium Catalyst : A Pd(II) source like PdCl₂(dppf) is often used. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.
-
Base : A mild base like potassium acetate (KOAc) is crucial. [3]Its role is not to activate the diboron reagent directly, but to facilitate the transmetalation step within the catalytic cycle. Using a strong base can promote a competing Suzuki coupling side-reaction. [3]* Boron Source : B₂pin₂ is the standard. It is a stable solid that is easy to handle and the resulting pinacol ester products are generally stable and can be purified via silica gel chromatography. [3]
Analytical Characterization
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The characteristic singlet for the 12 methyl protons of the pinacol group typically appears around 1.3 ppm in CDCl₃. ¹¹B NMR can also be used, showing a broad singlet around 34 ppm. [4]* Mass Spectrometry : Provides confirmation of the molecular weight (243.11 g/mol ).
-
RP-HPLC : Purity assessment via reversed-phase HPLC can be challenging due to on-column hydrolysis of the pinacol ester to the more polar boronic acid. [5] * Self-Validating Protocol Insight : To obtain an accurate purity reading, minimize hydrolysis by using a stationary phase with low residual silanol activity and a mobile phase with a low concentration of formic acid. [5]Running the analysis at lower temperatures can also suppress this degradation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This is the cornerstone application of this compound, enabling the formation of a C(sp²)-C(sp²) bond between the indole C4 position and an aryl or vinyl halide/triflate.
The Catalytic Cycle: A Mechanistic View
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Insight: The transmetalation step is often rate-limiting. The base (e.g., K₂CO₃, K₃PO₄) is critical here, forming a more nucleophilic "ate" complex with the boron, which facilitates the transfer of the indole group to the palladium center. [1]While pinacol esters are less reactive than boronic acids, this can be an advantage, preventing unwanted side reactions. [6]For challenging couplings, stronger bases or higher temperatures may be required.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point. Optimization of catalyst, base, and solvent may be necessary for specific substrates.
Caption: A self-validating experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.22 mmol, 1.1 eq), the aryl/vinyl halide (0.20 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 5 mol%), and the base (e.g., K₂CO₃, 0.40 mmol, 2.0 eq).
-
Rationale: Using a slight excess of the boronic ester can help drive the reaction to completion, especially if the halide is precious. The catalyst loading is typically between 1-5 mol%.
-
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure reproducibility.
-
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Rationale: The solvent choice is critical for substrate solubility and reaction kinetics. A polar, aprotic solvent like dioxane or DMF is common, and the addition of water often accelerates the reaction.
-
-
Reaction : Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Higher temperatures increase reaction rates but can also lead to decomposition. Monitoring is key to determining the optimal reaction time.
-
-
Work-up : After cooling to room temperature, dilute the mixture with water and an organic solvent like ethyl acetate (EtOAc). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion: A Versatile Tool for Innovation
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its stability, predictable reactivity, and suitability for the robust Suzuki-Miyaura coupling reaction make it a preferred building block for the synthesis of complex, indole-containing molecules. By understanding its fundamental properties, synthetic routes, and the mechanistic nuances of its application, researchers can confidently and efficiently construct novel compounds, accelerating the pace of scientific discovery.
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This compound | 388116-27-6 | MFCD08689896 | AG00350W - Angene. (URL: [Link])
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
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Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem. (URL: [Link])
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. (URL: [Link])
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Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (URL: [Link])
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boronic esters - Organic Syntheses Procedure. (URL: [Link])
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This compound - Shanghai Worldyang Chemical Co.,Limited. (URL: [Link])
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])
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Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. (URL: [Link])
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(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Synthesis of Indole-4-boronic acid pinacol ester
Executive Summary
Indole-4-boronic acid pinacol ester is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility stems from its role as a versatile coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. However, the synthesis of this specific regioisomer is challenging due to the inherent electronic properties of the indole nucleus, which favor functionalization at the C2 and C3 positions of the pyrrolic ring.[1][2] This guide provides an in-depth analysis of field-proven and innovative strategies to achieve selective C4-borylation, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of methodologies. We will explore directing group-assisted C-H functionalization, both metal-free and transition-metal-catalyzed, as well as classical approaches starting from pre-functionalized indoles. The objective is to equip researchers with the necessary knowledge to select and execute the optimal synthetic route for their specific research and development needs.
Introduction: The Strategic Importance of C4-Functionalized Indoles
The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals.[1][2] Consequently, methods for its selective functionalization are of paramount importance. While the electron-rich pyrrole ring is readily modified, selective functionalization of the benzene core (positions C4 to C7) presents a significant synthetic hurdle.[1] Indolylboronates, particularly pinacol esters, have emerged as exceptionally useful intermediates due to their stability, handling characteristics, and broad reactivity profile in cross-coupling reactions.[3][4][5]
The C4-borylated indole, in particular, serves as a gateway to novel chemical space for drug discovery. It allows for the introduction of diverse substituents at a position that critically influences the steric and electronic properties of the molecule, often leading to enhanced biological activity or improved pharmacokinetic profiles. This guide focuses on overcoming the regioselectivity challenge to efficiently produce this compound.
Synthetic Strategies for C4-Selective Borylation
Achieving regiocontrol in the borylation of the indole benzene ring necessitates overcoming the intrinsic reactivity of the C2 and C3 positions. The most successful strategies rely on either pre-installing a functional handle at the C4 position or employing a directing group to steer the borylation reagent to the desired site.
Methodology 1: Directing Group-Assisted, Metal-Free C-H Borylation
A groundbreaking strategy for C4-borylation involves a chelation-assisted, metal-free C-H activation approach. This method leverages a removable directing group installed at the C3 position to guide a boron reagent, such as Boron tribromide (BBr₃), to the adjacent C4 position.[1][2]
Causality and Mechanism: The key to this strategy is the installation of a pivaloyl group at the C3 position of the indole. This group acts as a directing group, coordinating to the Lewis acidic BBr₃. This chelation brings the boron reagent into close proximity to the C4-H bond, facilitating a site-selective C-H borylation.[2][6] This process avoids the use of expensive and potentially toxic transition metals, making it an attractive method for large-scale synthesis.[1][2] The reaction proceeds under mild conditions and demonstrates broad functional group compatibility.[2]
Caption: Workflow for metal-free directed C4-borylation.
Methodology 2: Palladium-Catalyzed Miyaura Borylation of 4-Haloindoles
This classical and robust approach relies on a pre-functionalized starting material, typically 4-bromoindole or 4-iodoindole. The carbon-halogen bond serves as a reactive handle for a palladium-catalyzed cross-coupling reaction with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[7][8]
Causality and Mechanism: The Miyaura borylation is a well-established and highly reliable transformation.[8] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the 4-haloindole.
-
Transmetalation: The boron moiety is transferred from B₂pin₂ to the palladium center, typically facilitated by a base like potassium acetate (KOAc).
-
Reductive Elimination: The desired C4-borylated indole is released, regenerating the palladium(0) catalyst.
This method's primary advantage is its predictability and the wide availability of palladium catalysts and ligands.[9][10] However, it is less atom-economical than C-H activation strategies as it requires the prior synthesis of a halogenated indole.
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- 4. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
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- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Indole-4-Boronic Acid Pinacol Ester: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Indole-4-boronic acid pinacol ester, a critical building block in modern organic and medicinal chemistry. We delve into its fundamental molecular properties, explore common synthetic methodologies with mechanistic insights, and detail its primary application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work. We emphasize not just the procedural steps but the underlying chemical principles that govern its synthesis and reactivity, ensuring a robust and validated understanding.
Core Molecular and Physicochemical Profile
This compound, systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a stable, solid-state reagent that serves as a key precursor for introducing the indole-4-yl moiety into complex molecules.[1] Its pinacol ester group provides enhanced stability and solubility in organic solvents compared to the corresponding free boronic acid, making it amenable to a wide range of reaction conditions.
Table 1: Key Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₁₈BNO₂ | [1][2][3] |
| Molecular Weight | 243.11 g/mol | [2][3][4] |
| CAS Number | 388116-27-6 | [2][3][5] |
| InChI Key | QDCIXBBEUHMLDN-UHFFFAOYSA-N | [1][2] |
| Appearance | White to off-white solid powder |[2][5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 168-173 °C | |
| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [6] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in DMSO, Dioxane, THF | [2] |
| Storage | Short-term (days to weeks): Dry, dark, 0 - 4 °C. Long-term (months to years): -20 °C. |[2] |
Synthesis Strategies and Mechanistic Considerations
The preparation of indolylboronic acids and their esters is a well-established field, with several strategic approaches available.[7] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Directed ortho-Metalation
A highly regioselective method involves the use of a directing group on the indole nitrogen. For instance, a carbamate group can direct lithiation specifically to the C4 position.[7] This lithiated intermediate is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to install the pinacol boronate ester. The directing group can subsequently be removed under mild conditions.
Causality: The use of a directing group like a carbamate is crucial for overcoming the inherent reactivity of other positions on the indole ring (such as C2 or C3), thereby ensuring high regioselectivity for the C4 position. This level of control is essential for building complex molecular architectures without generating isomeric mixtures.
Caption: General workflow for the synthesis of Indole-4-Bpin via directed ortho-metalation.
Transition-Metal-Catalyzed C-H Borylation
Another powerful strategy is the direct borylation of the indole C-H bond, often catalyzed by iridium or rhodium complexes. While this method can be highly efficient, controlling the regioselectivity for the C4 position can be challenging and may require specific ligand designs or protecting group strategies. Transition-metal-free borylation methods using Lewis acids have also emerged as a cost-effective and milder alternative.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the indole C4 position and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[8] This reaction is a cornerstone of modern drug discovery and materials science due to its functional group tolerance, mild conditions, and high yields.
Mechanism: The reaction proceeds through a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronate ester, activated by a base, transfers its organic group (the indole-4-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of Indole-4-Bpin with an Aryl Bromide
This protocol is a self-validating system; successful formation of the product, confirmed by LC-MS and NMR, validates the reactivity of the starting materials and the efficacy of the catalytic system.
-
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line, condenser.
-
-
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, this compound, and the palladium catalyst.
-
Add the 1,4-dioxane, followed by the aqueous sodium carbonate solution.
-
Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, seal the vial and heat to 120 °C for 20-40 minutes.[9]
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (aryl bromide) indicates completion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure coupled product.
-
Quality Control: Analytical Characterization
Verifying the identity and purity of this compound is critical before its use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the indole protons, as well as a distinct singlet around 1.3 ppm corresponding to the 12 equivalent protons of the two methyl groups on the pinacol moiety.[10][11]
-
¹³C NMR: Will show signals for the indole carbons and the quaternary and methyl carbons of the pinacol group. The carbon attached to boron will often show a broad signal or may not be observed due to quadrupolar relaxation.[11]
-
¹¹B NMR: A broad singlet between 20-35 ppm is characteristic of a tetracoordinate boronate ester.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, typically aiming for >95% for synthetic applications.
Safety, Handling, and Storage
Proper handling is essential for user safety and maintaining the integrity of the compound.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Handling Recommendations:
-
Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere if possible. Adherence to the recommended storage temperatures is crucial for preventing degradation and ensuring long-term viability.[2]
References
-
Indolylboronic Acids: Preparation and Applications. National Institutes of Health (NIH). [Link]
-
This compound. Shanghai Worldyang Chemical Co.,Limited. [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. ACS Publications. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. National Institutes of Health (NIH). [Link]
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]
-
1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471. PubChem. [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). [Link]
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- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-Depth Technical Guide to Indole-4-boronic acid pinacol ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-4-boronic acid pinacol ester, a key building block in modern organic synthesis, offers a versatile platform for the construction of complex molecular architectures. Its strategic importance lies in its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application in Suzuki coupling, and an exploration of its broader reactivity, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its pinacol ester group confers greater stability and easier handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈BNO₂ | [3] |
| Molecular Weight | 243.11 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 120-125 °C | [1] |
| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO | [3] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [3] |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at -20°C for long-term stability. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Miyaura borylation being one of the most common and efficient.[3] This reaction typically involves the palladium-catalyzed cross-coupling of a suitable indole precursor, such as 4-bromoindole, with a diboron reagent, like bis(pinacolato)diboron.
Representative Synthesis Protocol: Miyaura Borylation of 4-Bromoindole
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
4-Bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoindole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the carbon-boron bond, which serves as a nucleophilic carbon source in various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the cornerstone application of this compound, enabling the formation of a C-C bond between the indole C4 position and a variety of sp²-hybridized carbon atoms.[5] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[6]
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling with an Aryl Bromide
This protocol provides a step-by-step methodology for a typical Suzuki coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a Schlenk flask, dissolve this compound (1.2 equiv) and the aryl bromide (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
To the degassed solution, add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (3.0 equiv).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Other Reactions
While predominantly used in Suzuki couplings, the versatility of the boronic ester functionality allows for its participation in other transformations. These include, but are not limited to:
-
Chan-Lam Coupling: Formation of C-N or C-O bonds through coupling with amines or alcohols, respectively, often catalyzed by copper.
-
Protodeboronation: Cleavage of the C-B bond to introduce a hydrogen atom, which can be useful in certain synthetic sequences.[3]
-
Halodeboronation: Replacement of the boronic ester group with a halogen atom (e.g., iodine or bromine).
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-H proton (which may be broad), and a sharp singlet for the twelve equivalent methyl protons of the pinacol group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the indole carbons and the quaternary and methyl carbons of the pinacol group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-containing biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, enabling the synthesis of novel and complex molecules.
References
- Aggarwal, V. K. (2017). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 82(19), 9685–9704.
- Ghavre, M., et al. (2014). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744.
- Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). The Role of Boronic Esters in Modern Organic Synthesis. Retrieved from [Link]
- Tobrman, T., et al. (2019).
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Zbieg, J. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. Organic Letters, 16(6), 1688–1691.
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- 4. Indole-4-boronic acid, pinacol ester, CAS [[388116-27-6]] | BIOZOL [biozol.de]
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- 7. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Indole-4-boronic acid pinacol ester in Organic Solvents
Introduction: The Versatile Role of Indole-4-boronic acid pinacol ester in Modern Chemistry
This compound, with the chemical formula C₁₄H₁₈BNO₂, is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a robust building block for the construction of complex molecular architectures. The indole scaffold itself is a "privileged scaffold," appearing in numerous natural products and pharmacologically active compounds, making this particular reagent highly valuable for the synthesis of novel drug candidates and functional materials.[3]
However, the successful application of this compound is fundamentally dependent on its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter that dictates reaction efficiency, purification strategies, and the overall feasibility of a synthetic route. This guide provides an in-depth analysis of the solubility profile of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in their experimental design.
Deconstructing the Molecule: A Structural Approach to Predicting Solubility
The solubility of a compound is governed by the interplay of its intrinsic structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where substances with similar polarities tend to be miscible.[4] Let's dissect the structure of this compound to anticipate its interactions with different solvent classes.
Caption: Key structural features of this compound governing its solubility.
-
The Indole Moiety: The indole ring system, with its nitrogen heteroatom and aromatic character, imparts a degree of polarity to the molecule. The N-H proton is capable of acting as a hydrogen bond donor, which suggests favorable interactions with polar protic and polar aprotic solvents that can act as hydrogen bond acceptors.[4]
-
The Pinacol Ester Group: The boronic acid is protected as a pinacol ester. This functional group, composed of a boron atom and two oxygen atoms shielded by four methyl groups, is significantly less polar than a free boronic acid.[5][6] The bulky tetramethyl groups also introduce steric hindrance, which can influence how solvent molecules pack around the solute. This esterification generally enhances solubility in a broader range of organic solvents compared to the more polar and often less stable free boronic acid.[5][7]
Based on this structural analysis, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents that can effectively solvate the indole ring without interfering with the boronic ester. Its solubility in nonpolar solvents is expected to be lower due to the polar nature of the indole core.
Qualitative Solubility Profile: An Evidence-Based Guide
While exhaustive quantitative solubility data for this compound is not widely published, we can construct a reliable qualitative profile based on analogous compounds and available data points. A study on phenylboronic acid and its pinacol ester revealed that the pinacol ester derivative has significantly better solubility across a range of organic solvents, including chloroform, acetone, and ethers, with relatively small differences between these solvents.[5][6] Furthermore, a commercial supplier explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO).[8]
Combining these insights with the structural analysis allows for the following predicted solubility guide:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Confirmed solubility.[8] Strong dipole-dipole interactions and hydrogen bond accepting capability. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent capable of solvating the indole moiety. | |
| Tetrahydrofuran (THF) | High | Ethereal solvent, known to be effective for similar boronic esters.[5] Balances polarity and non-polar character. | |
| Acetonitrile (ACN) | Moderate to High | Polar aprotic solvent, though its ability to solvate may be slightly less than DMF or DMSO. | |
| Acetone | Moderate to High | A ketone, which showed good solubility for the analogous phenylboronic acid pinacol ester.[5][6] | |
| Ethyl Acetate (EtOAc) | Moderate | Less polar than ketones, but should still provide reasonable solubility for many synthetic applications. | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The N-H of the indole can hydrogen bond with the solvent's -OH. However, boronic esters can be susceptible to hydrolysis or transesterification in the presence of alcohols, especially with acid or base catalysis. |
| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate | The molecule has sufficient polarity to be soluble in this mildly polar solvent. Chloroform showed good solubility for the phenyl analogue.[5][6] |
| Toluene | Low to Moderate | The aromatic nature may provide some favorable pi-stacking interactions, but overall polarity mismatch will limit solubility. | |
| Hexanes, Heptane | Low / Insoluble | Significant polarity mismatch between the polar indole ring and the nonpolar aliphatic solvent.[5][6] |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise knowledge of solubility, such as crystallization or formulation development, experimental determination is essential. The following protocol provides a reliable method for assessing the qualitative and semi-quantitative solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Methodology:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clear glass vial (e.g., 4 mL).
-
Initial Solvent Addition: Add 0.1 mL of the test solvent to the vial. This creates an initial concentration of 100 mg/mL.
-
Equilibration: Cap the vial and agitate vigorously using a vortex mixer for 2-5 minutes at a controlled temperature (typically ambient, ~25 °C). Visually inspect for any undissolved solid.
-
Observation and Incremental Addition:
-
If the solid dissolves completely: The compound is considered "Soluble" at ≥100 mg/mL.
-
If the solid does not dissolve: Add another 0.1 mL of solvent (total volume 0.2 mL, concentration 50 mg/mL) and repeat step 3.
-
Continue this process: If the solid remains, continue adding the solvent in defined increments (e.g., 0.2 mL) until complete dissolution is observed.
-
-
Classification and Calculation:
-
Soluble: Dissolves in ≤ 0.2 mL.
-
Sparingly Soluble: Dissolves in > 0.2 mL to 1.0 mL.
-
Slightly Soluble / Insoluble: Does not fully dissolve in 1.0 mL.
-
The approximate solubility can be calculated by dividing the initial mass of the solid by the total volume of solvent required for complete dissolution.
-
Self-Validating System:
-
Purity: Ensure the this compound is of high purity (≥95%), as impurities can significantly affect solubility.[2][8]
-
Temperature Control: Perform all tests at a consistent, recorded temperature, as solubility is temperature-dependent.
-
Equilibrium: For more accurate quantitative data, allow the suspension to stir for a longer period (e.g., 24 hours) to ensure equilibrium is reached, followed by analysis of the supernatant concentration by a technique like HPLC.
Practical Implications for the Researcher
A clear understanding of solubility is paramount for the effective use of this compound:
-
Reaction Setup: Choosing a solvent in which all reactants are fully dissolved is crucial for achieving optimal reaction kinetics and avoiding heterogeneous mixtures that can lead to lower yields and side reactions. For Suzuki couplings, solvents like THF, DMF, and acetone are often excellent choices.
-
Purification: The low solubility in nonpolar solvents like hexanes can be exploited for purification. For instance, after a reaction in THF, the product can be precipitated by adding hexanes as an anti-solvent. Alternatively, a slurry wash with a solvent in which the compound is insoluble can be an effective method to remove soluble impurities.
-
Compound Stability: While pinacol esters are more robust than free boronic acids, they can still be susceptible to hydrolysis, particularly under acidic or basic conditions.[9] Using aprotic solvents (e.g., THF, DMF, ACN) for storage and reactions minimizes this degradation pathway. Caution should be exercised when using protic solvents like methanol or ethanol.
Conclusion
References
-
Seroczuk, U., & Domański, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]
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Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]
-
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
-
SpringerLink. Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). [Link]
-
ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... [Link]
-
PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. [Link]
-
Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of Substituted Indoles
This guide provides an in-depth exploration of the multifaceted biological activities of substituted indoles, a class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a "privileged structure" due to its remarkable versatility and ability to interact with a wide array of biological targets.[2][3][4] This document will delve into the core anticancer, antiviral, and neuroprotective activities of substituted indoles, providing not just an overview of their therapeutic potential but also a detailed examination of the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental methodologies required for their evaluation.
Part 1: Anticancer Activities of Substituted Indoles: Targeting the Machinery of Cell Division
The uncontrolled proliferation of cancer cells is a hallmark of malignancy, and the indole nucleus has proven to be a fertile ground for the discovery of potent anticancer agents.[5][6] Several FDA-approved anticancer drugs, such as panobinostat and sunitinib, are based on the indole scaffold, highlighting the clinical significance of this chemical entity.[5] Substituted indoles exert their anticancer effects through diverse mechanisms, with the disruption of microtubule dynamics being a particularly well-established strategy.[7][8][9][10]
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[8][10] Compounds that interfere with the dynamic equilibrium of microtubule polymerization and depolymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[11] Many substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[7][8][12]
The binding of an indole-based inhibitor to the colchicine site introduces a wedge at the interface of tubulin dimers, disrupting the longitudinal interactions necessary for microtubule elongation. This steric hindrance prevents the proper formation of the mitotic spindle, leading to a mitotic arrest and subsequent activation of the apoptotic cascade. The structural flexibility of the indole ring allows for the optimization of interactions within the hydrophobic pocket of the colchicine-binding site, enabling the design of highly potent and selective inhibitors.
Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition
Caption: Inhibition of tubulin polymerization by substituted indoles.
Structure-Activity Relationship (SAR) of Indole-Based Tubulin Inhibitors
The anticancer potency of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole core. Understanding these SARs is paramount for the rational design of next-generation tubulin inhibitors with improved efficacy and reduced off-target effects.
-
Substitution at N-1: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance antiproliferative activity, in some cases by as much as 60-fold compared to the unsubstituted analogue.[11] This is likely due to increased lipophilicity, facilitating cell membrane permeability, and potentially optimizing interactions with the hydrophobic regions of the colchicine-binding site.
-
Substitution at C-3: The nature of the substituent at the C-3 position is a critical determinant of activity. While some indole-3-glyoxamide derivatives show potent anticancer activity, the introduction of olefinic substitutions at this position can lead to a decrease in potency.[11]
-
Substitution on the Benzene Ring: The electronic properties of substituents on the benzene portion of the indole nucleus play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, at the 5-position can enhance anticancer activity.[11] Furthermore, the addition of heterocyclic rings at the 6- and 7-positions has been shown to yield compounds with potent tubulin polymerization inhibitory activity.[8]
| Compound Class | Key Substitutions | IC50 Range (µM) | Target Cancer Cell Lines | Reference |
| Indole-Chalcone Hybrids | N-ethyl-3-acetylindole core | 13 - 19 | MDA-MB-231 (Triple-negative breast cancer) | [11] |
| Benzimidazole-Indole Hybrids | Varied substitutions | ~0.05 | Various cancer cell lines | [11] |
| Indole-Vinyl Sulfones | Varied substitutions | Potent activity reported | Panel of cancer cell lines | [11] |
| 3-Amino-1H-7-azaindoles | Azaindole core | 3.7 - 19.9 | HeLa, HepG2, MCF-7 | [11] |
| 2,5-disubstituted indoles | Varied substitutions | 0.48 - 13.21 | A549, HepG2 | [13] |
| Indole-based Tyrphostin Derivatives | N-alkylindole core | 0.01 - 2.8 | Huh-7, MCF-7/Topo, 518A2 | [14] |
| Indole-Aryl-Amides | Tryptamine or indolylacetic acid nucleus | 0.37 - 166 | HT29, PC3, J6, HeLa, MCF7 | [15] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a robust method for quantifying the effect of substituted indoles on tubulin polymerization, a key measure of their anticancer potential. The assay relies on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
Test indole compound (dissolved in DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Prepare working solutions of GTP (10 mM), paclitaxel (100 µM), colchicine (100 µM), and a dilution series of the test indole compound in polymerization buffer.
-
Assay Setup: On ice, add 50 µL of the tubulin solution to each well of a pre-chilled 96-well plate.
-
Compound Addition: Add 5 µL of the test indole compound dilutions, paclitaxel, colchicine, or vehicle control (DMSO) to the respective wells.
-
Initiation of Polymerization: To initiate polymerization, add 5 µL of 10 mM GTP to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time for each concentration of the test compound. The rate of polymerization is determined from the initial slope of the curve, and the maximal polymer mass is represented by the plateau. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Causality and Self-Validation: The inclusion of both positive (paclitaxel) and negative (colchicine) controls is critical for validating the assay. Paclitaxel should induce a rapid increase in absorbance, confirming the polymerization competency of the tubulin. Colchicine should suppress polymerization, providing a benchmark for inhibitory activity. The vehicle control (DMSO) ensures that the solvent does not interfere with the assay. A dose-dependent inhibition of tubulin polymerization by the test indole compound provides strong evidence of its on-target activity.
Part 2: Antiviral Activities of Substituted Indoles: A Broad-Spectrum Defense
The indole scaffold is a recurring motif in a number of compounds exhibiting potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and flaviviruses such as Dengue (DENV) and Zika (ZIKV).[16][17][18]
Mechanism of Action: Targeting Viral Replication Machinery
Substituted indoles can interfere with various stages of the viral life cycle, from entry and replication to assembly and egress. A notable example is the inhibition of the flavivirus NS4B protein. NS4B is a small, hydrophobic, non-structural protein that plays a crucial role in the formation of the viral replication complex, a specialized intracellular structure where viral RNA replication occurs.
Certain indole alkaloid derivatives have been shown to target NS4B, disrupting its function and thereby inhibiting viral RNA replication.[16] Resistance mutations to these compounds have been mapped to the transmembrane domains of NS4B, providing strong genetic evidence for this direct interaction. By interfering with the formation or function of the replication complex, these indole derivatives effectively shut down the production of new viral particles.
Signaling Pathway: Inhibition of Flavivirus Replication
Caption: Inhibition of flavivirus replication by targeting the NS4B protein.
Structure-Activity Relationship (SAR) of Antiviral Indole Derivatives
The antiviral efficacy of indole derivatives is highly dependent on their substitution patterns, which influence their interaction with viral targets and their cellular permeability.
-
Substitution at C-6: For a series of indole alkaloids with activity against DENV and ZIKV, the presence of a benzyloxy substituent at the C-6 position was found to be important for potent antiviral activity with low cytotoxicity.[16]
-
Stereochemistry at C-7 and C-8: The stereochemistry at the C-7 and C-8 positions of the tetracyclic indole scaffold significantly influences antiviral potency, indicating a specific three-dimensional binding interaction with the viral target.[16]
-
Oxazolidine Ring: The presence of an oxazolidine ring fused to the piperidine moiety of the tetracyclic indole structure has also been shown to impact the antiviral activity of these compounds.[16]
| Compound Class | Key Features | EC50 Range (µM) | Target Viruses | Reference |
| Tetracyclic Indole Alkaloids | Varied substitutions | 0.1 - 12 | Dengue virus (DENV), Zika virus (ZIKV) | [16][19] |
| Indole 2-methacrylate analogs | 5-CN substitution | 1.1 | Hepatitis C virus (HCV) | [18] |
| Tetrahydroindoles | N-benzyl substitution | 2.6 - 12.4 | Hepatitis C virus (HCV) | [18] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the in vitro efficacy of antiviral compounds. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for DENV and ZIKV) in 24-well plates
-
Virus stock of known titer
-
Test indole compound (dissolved in DMSO)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test indole compound in infection medium. Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the virus-compound mixture to the wells. Include a virus control (no compound) and a cell control (no virus). Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Carefully aspirate the inoculum and add 1 mL of the pre-warmed overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques have formed.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting and Data Analysis: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Causality and Self-Validation: The virus control wells establish the baseline number of plaques in the absence of any inhibitor, while the cell control wells ensure the health of the cell monolayer throughout the experiment. A dose-dependent reduction in the number of plaques by the test compound provides a clear and quantifiable measure of its antiviral activity.
Part 3: Neuroprotective Activities of Substituted Indoles: Combating Oxidative Stress and Neuroinflammation
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathology of these devastating disorders.[20][21][22] Indole derivatives, particularly indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), have emerged as promising neuroprotective agents due to their potent antioxidant and anti-inflammatory properties.[8][20][21]
Mechanism of Action: Activation of the Nrf2-ARE Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[20][21][23] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Indole-3-carbinol and its derivatives can activate the Nrf2-ARE pathway, thereby bolstering the cell's endogenous antioxidant defenses.[20][21][23] This activation can occur through various mechanisms, including the direct modification of Keap1 cysteine residues, leading to the release of Nrf2. By upregulating the expression of antioxidant enzymes, these indole compounds can effectively neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.
Signaling Pathway: Nrf2-Mediated Neuroprotection
Caption: Neuroprotection via activation of the Nrf2-ARE pathway.
Structure-Activity Relationship (SAR) of Neuroprotective Indole Derivatives
The neuroprotective effects of indole derivatives are influenced by their ability to cross the blood-brain barrier and their potency in activating antioxidant pathways.
-
Lipophilicity: Increased lipophilicity can enhance the ability of indole derivatives to penetrate the central nervous system, a critical prerequisite for neuroprotective activity.
-
Electrophilicity: The ability of certain indole derivatives to act as Michael acceptors allows them to react with the cysteine residues of Keap1, leading to Nrf2 activation. The degree of electrophilicity can therefore correlate with neuroprotective potency.
-
Antioxidant Moieties: The incorporation of phenolic or other antioxidant moieties into the indole scaffold can provide a dual mechanism of action, combining direct radical scavenging with the activation of the Nrf2 pathway.
| Compound | Key Features | Neuroprotective Effects | In Vitro Model | Reference |
| Indole-3-carbinol (I3C) | Found in cruciferous vegetables | Reduces oxidative stress, anti-inflammatory | Cerebral ischemia/reperfusion injury in rats | [8][23] |
| Diindolylmethane (DIM) | Metabolite of I3C | Activates TrkB/Akt and Nrf2/ARE pathways | Glutamate-induced oxidative stress in HT-22 cells | [20][24] |
| Indole-phenolic hybrids | Synthetic derivatives | Metal-chelating, antioxidant, anti-aggregation | Aβ(25-35)-induced toxicity in SH-SY5Y cells | [3][25] |
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a cell-based assay to evaluate the neuroprotective effects of substituted indoles against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test indole compound (dissolved in DMSO)
-
Hydrogen peroxide (H2O2) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test indole compound for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100 µM) for 24 hours. A control group of untreated cells should also be included.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A dose-dependent increase in cell viability in the presence of the indole compound and H2O2 indicates a neuroprotective effect.
Causality and Self-Validation: The H2O2-treated group serves as the positive control for toxicity, demonstrating a significant reduction in cell viability. The untreated control represents 100% viability. The vehicle control ensures that the solvent for the test compound is not toxic. A statistically significant and dose-dependent rescue of cell viability by the test indole compound provides strong evidence of its neuroprotective activity against oxidative stress.
Conclusion
Substituted indoles represent a remarkably versatile and privileged scaffold in drug discovery, with a proven track record in the development of anticancer, antiviral, and neuroprotective agents. The biological activities of these compounds are intricately linked to their substitution patterns, which govern their interactions with specific molecular targets. A thorough understanding of their mechanisms of action and structure-activity relationships, coupled with the application of robust and validated experimental protocols, is essential for the continued development of novel indole-based therapeutics to address a wide range of human diseases.
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The Indole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin and melatonin, and complex alkaloids like vincristine, underscores its fundamental role in biological systems.[4][5][6] This inherent biocompatibility, coupled with its unique electronic properties and structural versatility, has established the indole scaffold as a "privileged structure" in drug discovery.[1][3][7] Medicinal chemists are continually drawn to this moiety for its capacity to engage in various non-covalent interactions with biological targets, thereby enabling the design of potent and selective therapeutic agents across a multitude of disease areas.[7][8] This guide provides a comprehensive exploration of the multifaceted roles of indole derivatives in medicinal chemistry, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.
I. Indole Derivatives as Anticancer Agents: Targeting the Hallmarks of Malignancy
The structural adaptability of the indole ring allows for the design of compounds that can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][5][9] Several FDA-approved anticancer drugs, such as sunitinib, osimertinib, and panobinostat, feature an indole core, attesting to the clinical success of this scaffold.[10][11]
A. Mechanism-Driven Design of Indole-Based Anticancer Agents
The development of indole derivatives as anticancer agents is a testament to the power of mechanism-driven drug design. By understanding the key signaling pathways that are dysregulated in cancer, researchers can rationally design indole-based molecules to modulate these pathways with high specificity.
One of the most successful strategies involves the inhibition of protein kinases, which are often constitutively active in cancer cells. The indole ring can serve as a versatile template for designing ATP-competitive kinase inhibitors. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, utilizes the indole nucleus as a scaffold to occupy the ATP-binding pocket of various kinases involved in tumor angiogenesis and proliferation.[10]
Another critical target is tubulin, a protein essential for microtubule formation and cell division.[5] Indole derivatives, such as the vinca alkaloids vinblastine and vincristine, are potent inhibitors of tubulin polymerization.[5] These natural products bind to the β-tubulin subunit, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5]
The following diagram illustrates the key signaling pathways targeted by indole-based anticancer agents:
Caption: Key signaling pathways targeted by indole-based anticancer agents.
B. Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.[5][12] For instance, in the context of tubulin inhibitors, modifications at the N1 and C3 positions of the indole scaffold have been shown to significantly impact potency and selectivity.[13] Similarly, for kinase inhibitors, the substituent at the C5 position often plays a crucial role in establishing key interactions within the ATP-binding pocket.[14]
| Compound Class | Key Substituent Position(s) | Impact on Activity | Representative Compound(s) | IC50 (nM) | Target Cell Line | Reference |
| Tubulin Inhibitors | N1, C3, C5 | Modulates binding to the colchicine site | Combretastatin A-4 analogues | 1.5 - 10 | MCF-7 | [13] |
| Kinase Inhibitors | C3, C5 | Enhances binding to the ATP pocket | Sunitinib | 2 - 80 | Multiple | [10] |
| HDAC Inhibitors | C3 (linker attachment) | Optimizes interaction with the zinc-binding domain | Panobinostat | 20 | Multiple | [10][11] |
C. Representative Experimental Protocol: Synthesis of a 3-substituted Indole Derivative
The following protocol outlines a general and robust method for the synthesis of 3-substituted indoles via the Fischer indole synthesis, a cornerstone reaction in indole chemistry.[15]
Objective: To synthesize 2-phenyl-1H-indole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine hydrochloride
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
Formation of the Phenylhydrazone:
-
Dissolve phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol.
-
Add acetophenone (1.0 eq) to the solution and stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Filter the resulting precipitate (the phenylhydrazone) and wash with cold ethanol.
-
-
Cyclization to the Indole:
-
Suspend the dried phenylhydrazone in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-indole.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the product should also be compared with the literature value.
II. Indole Derivatives as Antimicrobial Agents: A Scaffold for Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[16] Indole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[4][17] Their mechanisms of action are diverse, ranging from the inhibition of biofilm formation to the disruption of bacterial cell membranes.[1]
A. Diverse Mechanisms of Antimicrobial Action
Indole derivatives can exert their antimicrobial effects through multiple mechanisms:
-
Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[1][18]
-
Cell Membrane Disruption: The lipophilic nature of the indole ring allows some derivatives to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.[1]
-
Enzyme Inhibition: Indole-based compounds can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[19]
The following workflow illustrates the screening process for identifying novel indole-based antimicrobial agents:
Caption: Experimental workflow for the discovery of indole-based antimicrobial agents.
III. Indole Derivatives in Neurodegenerative Diseases: Modulating Complex Pathologies
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[20][21] The indole scaffold is present in key neurotransmitters and has been extensively explored for the development of agents that can modulate the complex pathologies of these disorders.[20][22]
A. Multi-Targeted Approach to Neuroprotection
The multifaceted nature of neurodegenerative diseases often requires a multi-targeted therapeutic approach. Indole derivatives are well-suited for this strategy due to their ability to interact with various targets implicated in neurodegeneration.[20][21]
-
Cholinesterase Inhibition: In Alzheimer's disease, the depletion of the neurotransmitter acetylcholine is a key pathological feature. Indole-based compounds have been designed as potent inhibitors of acetylcholinesterase, the enzyme responsible for acetylcholine breakdown.[20]
-
Antioxidant Activity: Oxidative stress is a common factor in many neurodegenerative diseases.[21] The indole ring can act as a scavenger of free radicals, and derivatives such as melatonin exhibit potent antioxidant properties.[4][21]
-
Protein Aggregation Inhibition: The misfolding and aggregation of proteins, such as amyloid-beta and tau in Alzheimer's disease, are central to the disease process. Certain indole derivatives can interfere with this aggregation process.[21][22]
IV. Future Perspectives and Conclusion
The indole nucleus continues to be a highly valuable and versatile scaffold in medicinal chemistry.[1][3] The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the biological targets and pathways, will undoubtedly lead to the discovery of new and improved indole-based therapeutics.[2][15] The future of indole-based drug discovery lies in the development of multi-target agents and the application of computational methods to guide rational drug design. The rich chemistry and profound biological activities of indole derivatives ensure their enduring legacy in the quest for novel medicines to address unmet medical needs.
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The Suzuki-Miyaura Coupling: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Beyond the Name Reaction – A Tool for Modern Drug Discovery
First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide has evolved from a niche academic curiosity into one of the most robust and widely utilized transformations in the pharmaceutical industry.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings in organic synthesis.[1]
This guide moves beyond a simple recitation of the reaction's history and basic principles. Instead, it offers an in-depth exploration of the Suzuki-Miyaura coupling from the perspective of a seasoned application scientist. We will delve into the mechanistic intricacies, dissect the critical roles of each reaction component, and provide practical, field-proven insights to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic tool. The focus here is not just on the "how," but the critical "why" that underpins successful and scalable Suzuki-Miyaura couplings in the demanding landscape of pharmaceutical development.[3][4]
The Catalytic Heart: Unraveling the Mechanism
At its core, the Suzuki-Miyaura coupling is a catalytic cycle driven by a palladium complex, which orchestrates the precise formation of a new carbon-carbon bond.[2][5] Understanding this cycle is paramount to troubleshooting, optimizing, and adapting the reaction for diverse and complex molecular scaffolds. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the organic halide (R¹-X). This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar Pd(II) intermediate.[2][5] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8][9] While aryl chlorides are often more economical, their lower reactivity typically necessitates more specialized and electron-rich catalyst systems.[10]
-
Transmetalation: This is arguably the most complex and pivotal step in the cycle. Here, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide.[1][7] This process is not spontaneous; it requires activation by a base. The base's role is multifaceted: it is believed to activate the organoboron species, rendering it more nucleophilic and facilitating the transfer of the organic moiety to the palladium complex.[6][11][12] The exact nature of the active boron species is still a subject of research, but the formation of a boronate species [R-B(OR)₃]⁻ is a widely accepted hypothesis.[11][13]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center couple, forming the desired C-C bond and regenerating the catalytically active palladium(0) species.[5][7] This allows the catalyst to re-enter the cycle, enabling the transformation to proceed with only a small, catalytic amount of the precious metal.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Key Players: A Deep Dive into Reaction Components
The success of a Suzuki-Miyaura coupling is a symphony of precisely chosen components. Each element—catalyst, ligand, base, and solvent—plays a critical and often interdependent role in the reaction's efficiency, selectivity, and scalability.
The Palladium Catalyst: The Engine of the Reaction
While the active catalyst is a Pd(0) species, for practical reasons of air stability, Pd(II) precatalysts are more commonly used.[8][14] These are reduced in situ to the active Pd(0) form.
| Common Palladium Precatalysts | Typical Loading (%) | Key Characteristics |
| Pd(OAc)₂ (Palladium(II) acetate) | 1-5 | Cost-effective and widely used, often in combination with a ligand.[15] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 | A stable Pd(0) source, often used with phosphine ligands.[5] |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-5 | An air-stable Pd(0) complex, but the excess phosphine ligand can sometimes be detrimental.[15] |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 1-5 | A robust and versatile catalyst, particularly effective for challenging couplings.[15] |
The Ligand: The Catalyst's Navigator
The ligand is not a passive spectator; it is intimately involved in modulating the catalyst's reactivity and stability.[14] Electron-rich and sterically bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.[5][14]
-
Phosphine Ligands: This is the most common class of ligands for Suzuki-Miyaura couplings.[5] Their electronic and steric properties can be finely tuned to optimize the reaction for specific substrates. Buchwald and Fu have developed a range of highly effective biarylphosphine ligands (e.g., SPhos, XPhos) that have significantly expanded the scope of the reaction to include challenging substrates like aryl chlorides and sterically hindered partners.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands, often exhibiting high stability and reactivity.[12][14] They are particularly useful for activating less reactive aryl chlorides.
The Base: The Unsung Hero
The choice of base is critical and can dramatically influence the reaction's outcome.[6] The base's primary role is to activate the organoboron reagent for transmetalation.[6][11][12]
| Common Bases | Strength | Typical Applications and Considerations |
| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Moderate-Strong | Widely used, versatile, and often a good starting point for optimization. Cesium carbonate is a stronger base and can be effective in challenging cases.[6] |
| Phosphates (K₃PO₄) | Strong | A strong, non-nucleophilic base that is often effective when carbonates fail.[6][14] |
| Hydroxides (NaOH, KOH) | Strong | Can be effective, but their high nucleophilicity can lead to side reactions with sensitive functional groups.[6] |
| Fluorides (KF, CsF) | Moderate | Particularly useful for activating organotrifluoroborates.[6] |
The Solvent: The Reaction's Environment
The solvent system not only dissolves the reactants but can also significantly influence the reaction rate and selectivity.[16] A wide variety of organic solvents can be employed, often with the addition of water to facilitate the dissolution of the inorganic base.[1][2]
| Common Solvents | Polarity | Key Characteristics |
| Toluene, Dioxane, THF | Nonpolar/Polar Aprotic | Commonly used and effective for a broad range of substrates.[2][17] |
| DMF, DMAc | Polar Aprotic | Can be beneficial for challenging couplings due to their ability to stabilize charged intermediates.[2][16] |
| Alcohols (e.g., Ethanol, Isopropanol) | Polar Protic | Can be effective, particularly in combination with water.[17] |
| Water | Polar Protic | The use of water as a solvent or co-solvent is a key advantage of the Suzuki-Miyaura coupling, making it more environmentally friendly and allowing for the use of water-soluble reagents.[1][8] |
In the Lab: A Practical Guide to a General Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction. It is intended as a general guideline and may require optimization for specific substrates.
Experimental Protocol:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[14]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Add degassed toluene and degassed water to the flask via syringe.[14]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[14]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[14]
-
Figure 2: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Development: Building the Molecules that Matter
The Suzuki-Miyaura coupling has become an indispensable tool in the pharmaceutical industry for several key reasons: its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[14][18][19] This reaction is frequently employed in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many approved drugs.[3][18][20]
Case Studies in Pharmaceutical Synthesis:
-
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure, the synthesis of Losartan features a key Suzuki-Miyaura coupling step to construct the biphenyl core.[18]
-
Linifanib: An anti-cancer drug, the industrial-scale synthesis of Linifanib utilizes a Suzuki-Miyaura coupling, demonstrating the reaction's robustness and scalability.[5]
-
Abemaciclib: A CDK 4/6 inhibitor for the treatment of breast cancer, the synthesis of abemaciclib incorporates a Suzuki cross-coupling reaction using a boronic ester.[18][21]
The reliability and versatility of the Suzuki-Miyaura coupling have made it a go-to method for structure-activity relationship (SAR) studies during lead optimization, allowing medicinal chemists to rapidly generate libraries of analogues for biological testing.[18]
Troubleshooting and Optimization: A Scientist's Perspective
Even with a well-established protocol, challenges can arise. Low yields, incomplete conversion, and the formation of byproducts are common hurdles. Here are some field-proven insights for troubleshooting and optimization:
-
Low Yield/Incomplete Conversion:
-
Catalyst/Ligand System: Screen different palladium precatalysts and ligands. For challenging substrates, consider more electron-rich and bulky ligands like SPhos or XPhos.[10]
-
Base: The choice of base is critical. If a carbonate is not effective, try a stronger base like potassium phosphate.[6]
-
Temperature: Increasing the reaction temperature can often improve yields, but be mindful of potential decomposition of starting materials or products.
-
Solvent: Experiment with different solvent systems. A more polar solvent like DMF might be beneficial for certain substrates.[16]
-
-
Common Byproducts and Their Mitigation:
-
Homocoupling: The coupling of two molecules of the organoboron reagent or the organic halide can be a significant side reaction. This can often be minimized by carefully controlling the reaction stoichiometry and ensuring a highly active catalyst system.[22]
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be problematic, especially with electron-rich or heteroaromatic boronic acids. Using anhydrous conditions and a non-protic solvent can help mitigate this issue.[2]
-
Dehalogenation: The reduction of the organic halide can occur, particularly with more reactive halides. This can sometimes be suppressed by using a less reactive catalyst system or by adding a mild oxidant.[2]
-
Conclusion: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is more than just a reaction; it is a testament to the power of fundamental research to drive innovation in applied fields like drug development. Its robustness, versatility, and broad functional group tolerance have cemented its place as a cornerstone of modern organic synthesis. By understanding the intricate interplay of the catalyst, ligand, base, and solvent, and by applying a systematic approach to optimization and troubleshooting, researchers can continue to leverage this remarkable transformation to build the complex molecules that will become the medicines of tomorrow.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Molinaro, C., et al. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
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Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
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YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Link]
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The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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National Library of Medicine. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
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ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
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ResearchGate. (2025, October 14). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Semantic Scholar. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to Indole-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the C4-Substituted Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. Among its many derivatives, those functionalized at the C4 position are of particular interest for their role in the synthesis of complex therapeutic agents and functional materials. Indole-4-boronic acid pinacol ester (CAS No: 388116-27-6) has emerged as a critical building block for accessing this chemical space. Its stability, compared to the corresponding boronic acid, and its high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the modern synthetic chemist. This guide provides an in-depth technical overview of its commercial availability, quality assessment, and application, with a focus on empowering researchers to confidently and effectively utilize this versatile reagent.
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, catering to both academic research and process development needs. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency between batches, and the quality of the accompanying technical documentation.
| Supplier | Typical Purity | Physical Form | CAS Number |
| Sun-shinechem | ≥95.0%[1] | Solid powder[1] | 388116-27-6[1] |
| Sigma-Aldrich | 95%[2] | Solid[2] | 388116-27-6[2] |
| CymitQuimica | 98%[3] | Solid[3] | 388116-27-6[3] |
| Santa Cruz Biotechnology | 97%[4] | - | 388116-27-6[4] |
Note: While the primary CAS number is 388116-27-6, it is always advisable to confirm this with the chosen supplier. Purity levels are typically determined by HPLC and/or NMR analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BNO₂ | [1][2][3][4] |
| Molecular Weight | 243.11 g/mol | [1][2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 168-173 °C | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dark. Long term (months to years): -20 °C, dry, dark. | [1] |
The pinacol ester group confers greater stability compared to the free boronic acid, particularly against protodeboronation. However, it is still susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of water and certain nucleophiles. Therefore, storage in a dry, inert atmosphere is paramount to maintaining its integrity.
Synthesis and Quality Control: A User's Perspective
While commercially available, an understanding of the synthetic routes to this compound can provide valuable insights into potential impurities. A common laboratory-scale synthesis involves a directed ortho-metalation strategy.
This pathway highlights the potential for impurities such as starting materials, regioisomers (if lithiation is not perfectly selective), and byproducts from the deprotection step. Therefore, robust quality control is essential.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of this compound. Key expected signals in the ¹H NMR spectrum include the indole N-H proton, aromatic protons of the indole ring, and the characteristic singlet for the methyl groups of the pinacol ester.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for determining the purity of the material. However, care must be taken to avoid on-column hydrolysis of the pinacol ester to the more polar boronic acid, which can lead to inaccurate purity assessments.[6][7][8][9] The use of aprotic solvents for sample preparation and buffered mobile phases can mitigate this issue.[6][7][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds at the indole-4-position. This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance and mild reaction conditions.[10]
Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[10] An inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent: While some Suzuki reactions tolerate water, the use of anhydrous solvents is generally recommended to prevent hydrolysis of the boronic ester and potential side reactions.
-
Choice of Base: The base plays a critical role in the transmetalation step.[10] The choice of base can influence the reaction rate and yield, with inorganic carbonates being commonly employed.
-
Excess Aryl Halide: A slight excess of the aryl halide is often used to ensure complete consumption of the more valuable boronic ester.
Purification of this compound
In instances where the commercially supplied material requires further purification or after a synthesis, flash column chromatography is the most common method. A significant challenge in the purification of boronic esters is their interaction with the Lewis acidic silanol groups on standard silica gel, which can lead to product loss or hydrolysis. To circumvent this, pretreatment of the silica gel is a self-validating system to ensure product integrity.
Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
This boric acid-impregnated silica gel can then be used as the stationary phase for column chromatography, which will suppress the undesired adsorption of the pinacol ester.
Safety and Handling
This compound is classified as a hazardous substance.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280).[2]
-
Incompatible Materials: Strong oxidizing agents.[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[5][11]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of C4-substituted indoles. Its commercial availability, coupled with a solid understanding of its properties, handling, and application in the Suzuki-Miyaura reaction, empowers researchers to access a wide array of complex molecules. By employing robust quality control measures and optimized reaction and purification protocols, scientists can confidently integrate this valuable building block into their synthetic strategies, accelerating discovery in drug development and materials science.
References
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. The Royal Society of Chemistry. [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. [Link]
-
1H-Indole-4-boronic acid, pinacol ester. PubChem. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. [Link]
-
Indolylboronic Acids: Preparation and Applications. National Institutes of Health. [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
-
Direct synthesis of arylboronic pinacol esters from arylamines. RSC Publishing. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
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Safety and handling precautions for Indole-4-boronic acid pinacol ester
An In-Depth Technical Guide to the Safe Handling and Application of Indole-4-boronic acid pinacol ester
This guide provides comprehensive safety protocols, handling procedures, and application-specific insights for this compound (CAS No. 388116-27-6), a critical building block in contemporary organic synthesis and drug discovery. Designed for researchers, chemists, and professionals in pharmaceutical development, this document synthesizes technical data with practical, field-proven methodologies to ensure both experimental success and laboratory safety.
Introduction: The Synthetic Utility and Inherent Risks
This compound is a valued reagent, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its indole core is a privileged scaffold in medicinal chemistry, while the boronic acid pinacol ester functional group offers superior stability, ease of handling, and purification compared to its corresponding free boronic acid.[1][2] This enhanced stability is crucial for multi-step syntheses of complex active pharmaceutical ingredients.[3]
However, this stability does not negate the need for rigorous safety measures. Like many organoboron compounds, it presents specific health hazards upon exposure and requires precise handling and storage conditions to maintain its chemical integrity and prevent degradation, such as hydrolysis.[4] This guide elucidates these aspects to foster a proactive safety culture in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Exposure can lead to irritation of the skin, eyes, and respiratory system.[5][6][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (!) |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (!) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (!) |
Data sourced from multiple suppliers.[5][6][7]
Physicochemical Properties
Understanding the compound's physical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 388116-27-6 | [5][8][9][10] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [5][8][11] |
| Molecular Weight | 243.11 g/mol | [5][7][8][11] |
| Appearance | White to off-white solid/powder | [5][8][11] |
| Melting Point | 168-173 °C | [5] |
| Solubility | Soluble in DMSO | [8] |
| Storage Class | 11 - Combustible Solids | [5][6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure risk.
Primary Engineering Controls
All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control the inhalation of dust particles.[8][12] The work area should be well-ventilated.[13][14] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[15]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense. Standard laboratory attire (long pants, closed-toe shoes) is assumed.[16]
-
Eye and Face Protection : Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are required.[11] For operations with a higher risk of splashing, a face shield should be worn over the safety goggles.[12]
-
Hand Protection : Nitrile gloves are the preferred choice for incidental contact, offering good protection against a variety of chemicals.[16] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[17] Dispose of contaminated gloves as hazardous waste.[17]
-
Skin and Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[16] For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron is recommended.[16]
-
Respiratory Protection : Under normal use within a fume hood, respiratory protection is not typically required.[11] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a particle filter may be necessary.[18] All respirator use must be part of a formal respiratory protection program.[16]
Storage and Handling Protocols
The chemical stability and shelf-life of boronic esters are highly dependent on proper storage and handling.
Storage Conditions
-
Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[15] The pinacol ester moiety is susceptible to hydrolysis, making exclusion of moisture critical.[4]
-
Temperature : For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended.[8] For long-term storage (months to years), store at -20 °C.[8][13]
-
Container : Keep the container tightly sealed in a dry, dark, and well-ventilated place.[8][13][14][17]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[11][15]
Safe Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Standard laboratory workflow for this compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of using this compound in a common synthetic transformation. Causality : The use of an inert atmosphere is critical because oxygen can deactivate the palladium catalyst. The base is required for the transmetalation step of the catalytic cycle.
Objective : To couple this compound with an aryl bromide.
Reagents & Equipment :
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol solvent mixture
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure :
-
Inert Atmosphere : Assemble the Schlenk flask, equip it with a stir bar, and flame-dry under vacuum. Backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition : In the fume hood, add the aryl bromide, this compound, and Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition : Add the toluene/ethanol solvent mixture via syringe, followed by the degassed 2M Na₂CO₃ solution.
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Waste : Collect all aqueous and organic waste in appropriately labeled hazardous waste containers.
Emergency Procedures
Prompt and correct action is vital in an emergency.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15][19] Seek immediate medical attention.[13][15][19]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13][15][19] If irritation persists, seek medical attention.[13]
-
Inhalation : Move the victim to fresh air.[13][15][19] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[15][19] Seek immediate medical attention.[19]
-
Ingestion : Do NOT induce vomiting.[19] Wash out the mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[19]
Spill Response
For any spill, notify laboratory personnel immediately.[20] Assess the spill to determine if it is minor or major.[21]
-
Minor Spill (Solid) :
-
Ensure proper PPE is worn, including respiratory protection if necessary.[22][23]
-
Gently sweep up the solid material, avoiding dust formation.[13][17]
-
Place the material into a suitable, sealed container for disposal.[17][23]
-
Decontaminate the area with a damp cloth or sponge and appropriate cleaning agents.[20][21]
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.[24]
-
-
Major Spill :
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste : Collect solid waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.[25]
-
Liquid Waste : Collect organic and aqueous waste streams in separate, compatible, and clearly labeled hazardous waste containers.[25][26] Do not pour any solutions down the drain.[17][25]
-
Disposal Route : All waste must be disposed of through your institution's official hazardous waste management program.[27] Follow all local, state, and federal regulations.
References
- This compound 95 388116-27-6. Sigma-Aldrich.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- This compound - SAFETY D
- Understanding Boronic Acid Pinacol Esters in Chemical Research. Medium.
- This compound | CAS 388116-27-6. Sun-shinechem.
- This compound 95 388116-27-6. Sigma-Aldrich (Chinese).
- Strategies for the analysis of highly reactive pinacolboron
- Comparison of reactivity of different boron reagents.
- This compound 95 388116-27-6. Sigma-Aldrich.
- Personal protective equipment for handling Methylboronic acid pinacol ester-d3. Benchchem.
- SAFETY D
- 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471. PubChem.
- Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
- Safety D
- Chemical Spill Clean-Up. TBEP Labs.
- SAFETY D
- Safety D
- This compound. CymitQuimica.
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- Spill Clean up Procedure. Safety & Risk Services.
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- SAFETY D
- 1H-Indole-4-boronic acid, pinacol ester | CAS 388116-27-6. Santa Cruz Biotechnology.
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- How can decaborane and other boranes be safely disposed of?.
- Personal Protective Equipment. Environmental Health & Safety Services.
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A Comprehensive Technical Guide to Lewis-Acid-Catalyzed Borylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic introduction of a boron functional group onto the indole ring system via C-H borylation unlocks a versatile toolkit for synthetic chemists, enabling late-stage functionalization and the construction of complex molecular architectures through subsequent cross-coupling reactions.[2] While transition-metal-catalyzed methods have been extensively explored, Lewis-acid-catalyzed borylation has emerged as a powerful and often more sustainable alternative, offering unique reactivity and selectivity profiles under metal-free conditions.[2][3] This in-depth guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of Lewis-acid-catalyzed indole borylation.
The Fundamental Principle: Activating the Borylating Agent
At its core, Lewis-acid-catalyzed borylation hinges on the generation of a more electrophilic boron species. The Lewis acid coordinates to the borylating agent, typically a borane or a diboron compound, withdrawing electron density and enhancing its electrophilicity. This "activated" borylating agent is then capable of undergoing an electrophilic aromatic substitution-type reaction with the electron-rich indole ring.
A prime example involves the use of boron trifluoride etherate (BF₃∙Et₂O) with bis(pinacolato)diboron (B₂pin₂). The BF₃∙Et₂O activates the B₂pin₂, facilitating the borylation of indoles.[4] This approach represents a formal electrophilic aromatic substitution, providing a metal-free pathway to valuable indolylboronates.[3]
Mechanistic Pathways: A Tale of Electrophiles and Regioselectivity
The precise mechanism of Lewis-acid-catalyzed indole borylation can vary depending on the specific Lewis acid, borylating agent, and substrate. However, a general mechanistic framework involves the formation of a highly reactive borenium or boronium cation.
The Borenium Cation Pathway
Computational and experimental studies suggest that a common pathway involves the formation of a borenium cation.[5] This highly electrophilic species is generated through the interaction of the borylating agent with the Lewis acid. The borenium cation then attacks the electron-rich indole nucleus, typically at the C3 position, to form a sigma complex. Subsequent deprotonation rearomatizes the ring and yields the borylated indole.
Figure 1: Generalized mechanistic pathway for Lewis-acid-catalyzed indole borylation via a borenium cation.
Controlling Regioselectivity: The Enduring Challenge
A significant challenge in indole borylation is controlling the site of borylation.[1][6] The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. However, strategic modifications to the reaction conditions, including the choice of Lewis acid and the use of directing groups, can steer the borylation to other positions.
The installation of a directing group on the indole nitrogen is a powerful strategy to overcome the intrinsic C3 selectivity.[5] For instance, an N-pivaloyl group can direct borylation to the C7 position. This is attributed to unfavorable steric interactions between the bulky pivaloyl group and the C7-H, which orients the Lewis basic carbonyl group of the pivaloyl moiety closer to the C7 position, thereby directing the electrophilic borylating agent to this site.[5]
Figure 2: Directing group strategy for controlling regioselectivity in indole borylation.
Key Lewis Acids and Borylating Agents: A Comparative Overview
The choice of Lewis acid and borylating agent is critical in determining the outcome of the reaction. The following table summarizes some commonly employed systems.
| Lewis Acid | Borylating Agent | Typical Regioselectivity | Key Features & Considerations |
| B(C₆F₅)₃ | Catecholborane (catBH) | C3 | Proceeds via activation of the B-H bond of catBH.[2] |
| BF₃∙Et₂O | Bis(pinacolato)diboron (B₂pin₂) | C3 | A metal-free approach to indolylboronates.[3][4] |
| BBr₃ | - | C7 (with N-pivaloyl directing group) | The Lewis acid acts as both reagent and catalyst.[1] |
| Iodine (catalytic) | N-heterocyclic carbene borane (NHC-borane) | C2 | A unique system where iodine facilitates the formation of an electrophilic boron species.[7] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of Lewis-acid-catalyzed indole borylation reactions.
Protocol 1: B(C₆F₅)₃-Catalyzed C3-Borylation of Indole with Catecholborane
This protocol is adapted from the work of Oestreich and colleagues.[2]
Materials:
-
Indole
-
Catecholborane (catBH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 mmol), B(C₆F₅)₃ (0.05 mmol, 5 mol%), and anhydrous toluene (5 mL).
-
Add catecholborane (4.0 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 72 hours.
-
After cooling to room temperature, carefully quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C3-borylated indole.
Protocol 2: Iodine-Catalyzed C2-Borylation of N-Methylindole with an NHC-Borane
This protocol is based on the findings of Ingleson and coworkers.[7]
Materials:
-
N-Methylindole
-
N-heterocyclic carbene borane (NHC-borane)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a glovebox, charge a vial with N-methylindole (1.0 mmol), NHC-borane (1.2 mmol), and iodine (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 130 °C for the specified time, monitoring for the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C2-borylated indole.
Applications in Drug Discovery and Natural Product Synthesis
The borylated indoles synthesized through Lewis-acid-catalyzed methods are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1][8] The boron moiety can be readily transformed into various functional groups through Suzuki-Miyaura cross-coupling, oxidation, and other transformations, providing access to complex indole derivatives that would be challenging to synthesize otherwise.[2] For example, the regioselective synthesis of C2-borylated indoles has been utilized in the concise synthesis of the Aspidosperma alkaloid Goniomitine.[8]
Future Outlook
The field of Lewis-acid-catalyzed indole borylation continues to evolve, with ongoing research focused on the development of more efficient and selective catalytic systems. Key areas of future investigation include:
-
Development of novel Lewis acid catalysts: The design of new Lewis acids with enhanced activity and selectivity will be crucial for expanding the scope of these reactions.
-
Enantioselective borylation: The development of chiral Lewis acids for the enantioselective borylation of indoles would be a significant advancement, providing access to chiral indole-containing molecules.
-
Broader substrate scope: Expanding the methodology to include a wider range of functionalized indoles will enhance its utility in complex molecule synthesis.
References
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Zhang, J. Lewis-acid-mediated borylation of indoles by means of pinB-Bpin and BF3∙Et2O. ResearchGate. [Link]
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Zhang, J. Lewis-acid-catalyzed borylation of indoles and electron-rich arenes. ResearchGate. [Link]
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Ingleson, M. J., et al. Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing. [Link]
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Aggarwal, V. K., et al. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. PubMed Central. [Link]
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Guo, Y., et al. Recent Advances on Regioselective C−H Borylation of Indoles. ResearchGate. [Link]
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Ingleson, M. J., et al. Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link]
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Guo, Y., et al. Recent Advances on Regioselective C−H Borylation of Indoles. Semantic Scholar. [Link]
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Oestreich, M., et al. Metal-free C–H Borylation and Hydroboration of Indoles. PubMed Central. [Link]
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A Technical Guide to Transition-Metal-Free Borylation of Indoles: Mechanisms, Protocols, and Applications
Abstract
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products. Consequently, methods for its precise functionalization are of paramount importance to the scientific community. Borylated indoles, in particular, serve as exceptionally versatile synthetic intermediates. Historically, the synthesis of these compounds has been dominated by transition-metal-catalyzed C–H activation. However, the demand for more sustainable, cost-effective, and less toxic synthetic routes has propelled the development of transition-metal-free alternatives.[1][2] These metal-free strategies mitigate the risk of product contamination with trace metals, a critical consideration in drug development. This guide provides an in-depth exploration of the primary catalytic and stoichiometric strategies for the transition-metal-free borylation of indoles, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing the strategic implications for synthetic chemistry and drug discovery.
The Strategic Imperative for Metal-Free Borylation
The C–H borylation of indoles is a powerful transformation that converts a ubiquitous C–H bond into a versatile C–B bond, opening the door to a vast array of subsequent functionalizations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] While transition-metal catalysts, particularly those based on iridium and rhodium, have demonstrated remarkable efficacy, they are associated with inherent drawbacks including cost, toxicity, and the need for often complex ligand systems.[2][4][5][6]
Transition-metal-free methodologies offer a compelling alternative, leveraging the intrinsic reactivity of the indole scaffold and the unique properties of boron-based reagents. These approaches can be broadly categorized by their activation mechanism, each providing distinct regiochemical outcomes that allow for the targeted synthesis of specific borylated indole isomers.
Mechanistic Pathways and Regiochemical Control
The indole ring possesses multiple C–H bonds with differing reactivities, making regioselectivity a central challenge.[3] The electron-rich pyrrolic ring is generally more reactive than the benzenoid portion. Metal-free strategies have evolved to provide access to C2, C3, and C7-borylated indoles through careful selection of reagents and reaction conditions.[1][2]
Electrophilic C–H Borylation: The Inherent C3 Selectivity
The C3 position of the indole nucleus is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[1][2] Consequently, many early and straightforward metal-free methods yield C3-borylated products.
Mechanism: This pathway involves the generation of a highly electrophilic boron species, such as a borenium cation, which is then attacked by the electron-rich C3 position of the indole. A subsequent deprotonation step restores aromaticity and yields the C3-borylated product.
Key Systems:
-
Borenium Cations: Generated from precursors like BCl₃ in the presence of a sterically hindered non-nucleophilic base (e.g., 2,6-lutidine), these species are potent electrophiles for C3 borylation.[1]
-
Lewis Acid Catalysis: Strong Lewis acids, most notably tris(pentafluorophenyl)borane (B(C₆F₅)₃), can activate less reactive borylating agents like catecholborane (CatBH).[1][2][7][8] The mechanism often involves a disproportionation reaction where one indole molecule is hydrogenated to indoline while another is borylated, avoiding the need for an external hydrogen acceptor.[7][8]
Caption: Mechanism of Electrophilic C3-Borylation.
Directing Group Strategies: Accessing the Benzenoid Ring
To override the intrinsic C3 selectivity and functionalize the typically less reactive benzenoid ring, particularly the C7 position, directing group strategies are employed.[1][2]
Mechanism: A directing group, commonly an N-acyl group such as pivaloyl (Piv), is installed on the indole nitrogen. This group acts as a Lewis base, coordinating to a strong Lewis acidic boron reagent like boron tribromide (BBr₃). This coordination brings the borylating agent into close proximity to the C7-H bond, facilitating a regioselective intramolecular-like electrophilic substitution.[1][9][10][11] The directing group can often be removed under mild conditions post-borylation.[9][10]
Caption: N-Acyl-Directed C7-Borylation Mechanism.
Achieving C2-Borylation: Thermodynamic Control and Catalyst Design
While kinetically disfavored, the C2-borylated indole is often the thermodynamically more stable isomer. Specific metal-free systems have been designed to exploit this.
Key Systems:
-
NHC-Boranes and Iodine: A catalytic system employing N-heterocyclic carbene (NHC) boranes with a catalytic amount of iodine enables the exclusive formation of C2-borylated indoles.[1][12] The proposed mechanism involves an initial, kinetically favored electrophilic attack at C3. In the absence of a strong Brønsted base, a subsequent, thermodynamically driven[1][9]-boron migration from C3 to C2 occurs, leading to the more stable product.[12]
-
BF₃·OEt₂ Catalysis: The use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst with diboron pinacol ester (B₂pin₂) can also furnish C2-borylated indoles, particularly with N-alkylated substrates.[1][2] The mechanism is thought to involve the initial binding of the Lewis acidic BF₃ to the C3 position, which deactivates it towards borylation and electronically favors subsequent functionalization at C2.[2][13]
Frustrated Lewis Pair (FLP) Activation
Frustrated Lewis Pairs (FLPs) are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical adduct.[14] This "unquenched" reactivity allows them to activate small molecules, including the C–H bonds of heteroarenes.[1][2][14]
Mechanism: In the context of indole borylation, an FLP catalyst (e.g., an ambiphilic aminoborane) interacts with the indole's C–H bond. The Lewis basic site (e.g., nitrogen) deprotonates the C–H bond while the Lewis acidic site (e.g., boron) accepts the hydride, leading to a concerted heterolytic cleavage and subsequent borylation.[1][2][15] This approach typically results in C3-borylation.[1][2]
Divergent Reactivity: Borylative Dearomatization
Under specific conditions, the reaction can diverge from C–H activation to a dearomatization pathway. This is particularly prevalent with N-sulfonyl indoles when treated with aminoborane catalysts and HBpin.[15][16]
Mechanism: Instead of C–H activation, a formal hydroboration occurs across the C2=C3 double bond. This results in a syn-addition of a hydrogen atom to C2 and a boryl (Bpin) group to C3, yielding a C3-borylated indoline.[15][16] The electron-withdrawing nature of the N-sulfonyl group is critical for promoting this dearomative pathway over C–H functionalization.[16]
Comparative Overview and Data Summary
The choice of methodology is dictated by the desired regiochemical outcome. The following table summarizes the key features of the primary transition-metal-free strategies.
| Strategy | Typical Regioselectivity | Borylating Agent | Key Reagent/Catalyst | Temperature (°C) | Key Insight |
| Electrophilic Borylation | C3 | Catecholborane (CatBH) | B(C₆F₅)₃ | 120 | Kinetically controlled reaction at the most nucleophilic site.[1][2][8] |
| Directed Borylation | C7 | BBr₃ (source) | N-Pivaloyl directing group | Ambient | Directing group coordinates the boron reagent to the C7-H bond.[1][9][10] |
| Thermodynamic Control | C2 | NHC-Borane | I₂ (catalyst) | 130 | Kinetic C3-borylation followed by thermodynamic migration to C2.[1][12] |
| Lewis Acid Catalysis | C2 | B₂pin₂ | BF₃·OEt₂ (catalyst) | 140 | Lewis acid binding at C3 directs borylation to the C2 position.[1][2] |
| Borylative Dearomatization | C2-H, C3-Bpin (Indoline) | HBpin | Ambiphilic Aminoborane | 100 | N-Sulfonyl group activates the indole for dearomatization instead of C-H activation.[15][16] |
Field-Proven Experimental Protocols
The following protocols are representative examples for achieving specific borylation patterns. Researchers should conduct their own risk assessments and adhere to all laboratory safety standards.
Protocol 1: B(C₆F₅)₃-Catalyzed C3-Borylation of N-Methylindole
This protocol is adapted from the work of Oestreich and Stephan.[1][2][7][8]
Objective: To synthesize 1-methyl-3-(1,3,2-benzodioxaborol-2-yl)-1H-indole.
Materials:
-
1-Methylindole (1.0 mmol, 131 mg)
-
Catecholborane (CatBH) (1.2 mmol, 144 mg, 128 µL)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 26 mg)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line apparatus
Procedure:
-
Inside a glovebox, add B(C₆F₅)₃ (26 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add 1-methylindole (131 mg) to the solution.
-
Add catecholborane (128 µL) dropwise to the stirring solution.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24-48 hours. Monitor the reaction progress by TLC or GC-MS analysis of an aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of methanol (1 mL).
-
Concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the C3-borylated product.
Protocol 2: N-Pivaloyl-Directed C7-Borylation using BBr₃
This protocol is adapted from the work of the Ingleson group.[1][9][10]
Objective: To synthesize 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole via an N-pivaloyl intermediate.
Materials:
-
N-Pivaloylindole (1.0 mmol, 215 mg)
-
Boron tribromide (BBr₃) (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes)
-
Pinacol (2.0 mmol, 236 mg)
-
Triethylamine (TEA) (3.0 mmol, 303 mg, 418 µL)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve N-pivaloylindole (215 mg) in anhydrous DCM (10 mL) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.2 mL) dropwise over 10 minutes. The solution may change color.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
In-situ Quench and Esterification: Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve pinacol (236 mg) and triethylamine (418 µL) in anhydrous DCM (5 mL).
-
Slowly add the pinacol/TEA solution to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight. This step performs both the esterification of the boron species and the removal of the pivaloyl group.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the C7-borylated indole.
Synthetic Utility and Workflow Integration
The primary value of borylated indoles lies in their role as versatile intermediates. The C-B bond can be readily transformed into C-C, C-O, C-N, and C-X (halide) bonds, providing rapid access to diverse libraries of substituted indoles for drug discovery programs.
Caption: Typical workflow from indole to functionalized product.
Conclusion and Future Outlook
Significant progress has been made in developing a robust toolkit for the transition-metal-free borylation of indoles.[1][2] Chemists can now selectively install boron moieties at the C2, C3, and C7 positions by choosing from a range of mechanistically distinct strategies. These methods offer significant advantages in terms of cost, sustainability, and product purity, making them highly attractive for both academic research and industrial drug development.
Future research will likely focus on addressing the remaining challenges. The development of general and reliable methods for borylation at the C4, C5, and C6 positions without reliance on pre-installed substituents remains a significant hurdle. Furthermore, the expansion of these metal-free concepts to enantioselective borylation and the development of more atom-economical catalytic systems will continue to be areas of intense investigation, further enhancing the power and utility of organoboron chemistry.
References
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Ingleson, M. J., et al. (2019). Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3. Angewandte Chemie International Edition. [Link]
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Bar, S. & Das, S. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link]
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Shaikh, A. M., et al. (2024). Transition Metal-Free Pathways for C-3 Functionalization of Indole. Chemistry – An Asian Journal. [Link]
-
Berionni, G., et al. (2022). Examples of transition-metal-free CH-borylations of indoles in positions C3, C5, and C7. Angewandte Chemie International Edition. [Link]
-
Fontaine, F.-G., et al. (2018). Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts. Chemical Science. [Link]
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Ingleson, M. J., et al. (2019). Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3. Angewandte Chemie. [Link]
-
Bar, S. & Das, S. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. PMC - PubMed Central. [Link]
-
Fontaine, F.-G., et al. (2018). Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts. RSC Publishing. [Link]
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Shaikh, A. M., et al. (2024). Strategies Employing Transition-Metal Free Conditions for C−C Bond Formation in Indoles. ChemistrySelect. [Link]
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ResearchGate. (2021). Metal-free directed borylation of N-pivaloyl indole and N-pivaloyl aniline. [Link]
-
ResearchGate. (2022). BBr3 directed C7−H borylation of indole. [Link]
-
Shen, Z. & Xu, S. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. PMC - NIH. [Link]
-
Engle, K. M., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society. [Link]
-
Stephan, D. W., et al. (2018). B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Gevorgyan, V., et al. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PMC - NIH. [Link]
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Liu, W-B., et al. (2022). Recent Advances on Regioselective C−H Borylation of Indoles. Chinese Journal of Organic Chemistry. [Link]
-
Shen, Z. & Xu, S. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing. [Link]
-
Engle, K. M., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. PMC - NIH. [Link]
-
Ingleson, M. J., et al. (2017). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal. [Link]
-
Ingleson, M. J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. PMC - NIH. [Link]
-
Shen, Z. & Xu, S. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing. [Link]
-
Ingleson, M. J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie - International Edition. [Link]
-
Vedejs, E., et al. (2009). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [Link]
-
Stephan, D. W., et al. (2017). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Frustrated Lewis pair. [Link]
-
ResearchGate. (2022). Borylation of indoles previous and present reports and applications. [Link]
-
Stephan, D. W., et al. (2018). B(C6F5)3-Catalyzed C3-Selective C-H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: Indole-4-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of C4-Arylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Functionalization of the indole ring is a key strategy in drug discovery, and among the various positions, modification at the C4-position of the benzenoid ring has yielded compounds with significant therapeutic potential. However, direct and selective functionalization at this position remains a formidable challenge due to the intrinsic reactivity of the pyrrole ring.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron reagents.[3][4][5][6]
This guide focuses on the application of Indole-4-boronic acid pinacol ester (CAS 388116-27-6) as a key nucleophilic partner in Suzuki-Miyaura reactions.[7][8][9][10] The use of the pinacol ester offers significant advantages over the corresponding free boronic acid, including enhanced stability, which prevents premature protodeboronation, and easier handling and purification.[11] These attributes make it an invaluable building block for the synthesis of complex C4-arylated indoles, enabling researchers to access novel chemical space in their drug development programs.
This document provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers to successfully implement this critical transformation.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide) electrophile, forming a square-planar Pd(II) complex.[3][11]
-
Transmetalation: This is the crucial C-C bond-forming step. The organic group is transferred from the boron atom of the this compound to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C4-arylated indole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Store under inert gas, refrigerated.[7] |
| Aryl Halide (e.g., Aryl Bromide) | Synthesis Grade | Commercial | Substrate scope is broad. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Synthesis Grade | Commercial | Other catalysts like Pd₂(dba)₃ can be used. |
| Ligand (e.g., SPhos, XPhos) | Synthesis Grade | Commercial | Often required for challenging substrates. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Commercial | Choice of base is critical and substrate-dependent. |
| Solvent (e.g., Dioxane, Toluene, DMF) | Anhydrous | Commercial | Degas solvent prior to use. |
| Deionized Water | N/A | In-house | Often used as a co-solvent. |
| Inert Gas (Nitrogen or Argon) | High Purity | N/A | For maintaining an inert atmosphere. |
| Standard Glassware | N/A | N/A | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | N/A | N/A | For reaction setup. |
Safety Precautions: this compound is an irritant. Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Setup Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.).
-
Addition of Reagents: Add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with a gentle stream of nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water, 10 mL). The use of water can be crucial for the transmetalation step.[14]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C4-arylated indole.[15]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters. The indole moiety, particularly when NH-unprotected, can present challenges such as catalyst inhibition.[1][16]
| Parameter | Options & Considerations | Rationale & Causality |
| Catalyst/Ligand | Pd(PPh₃)₄: Robust, general-purpose. Pd₂(dba)₃/Buchwald Ligands (XPhos, SPhos): For challenging substrates, lower catalyst loading.[1] | The ligand sphere around the palladium atom dictates its reactivity and stability. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, and prevent catalyst deactivation, which is crucial when coupling nitrogen-containing heterocycles.[17] |
| Base | K₂CO₃: Mild, widely used. K₃PO₄: Stronger, often effective for less reactive chlorides.[14] Cs₂CO₃: Very strong, useful for difficult couplings. | The base activates the boronic ester by forming an "ate" complex (boronate), which increases the nucleophilicity of the organic group, thereby facilitating the rate-limiting transmetalation step.[13][18] The choice of base can significantly impact yield and reaction time. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF: Common choices. | A polar, aprotic solvent is needed to solubilize the reactants. The addition of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. |
| Temperature | 60-110 °C | Higher temperatures can overcome activation barriers for less reactive substrates (e.g., aryl chlorides) but may also lead to side reactions like protodeboronation of the starting material or product degradation. |
Common Issues and Solutions:
-
Low Yield/No Reaction:
-
Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere. Use a fresh bottle of catalyst.
-
Poor Substrate Reactivity: Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand). Increase the reaction temperature.
-
Incorrect Base/Solvent: Screen different bases and solvent systems. The combination of K₃PO₄ in dioxane/water is often a powerful choice.[1][14]
-
-
Protodeboronation (Loss of Boronic Ester):
-
Reaction Too Slow: This side reaction can compete with the desired coupling. Use a more active catalyst to accelerate the productive pathway.
-
Excessive Water/Acidity: Ensure the base is sufficient to neutralize any acidic impurities. Minimize reaction time. The pinacol ester is generally more stable than the free boronic acid against this pathway.[11][19]
-
-
Formation of Homocoupled Byproducts (Ar-Ar):
-
Oxygen Contamination: Rigorously degas solvents and maintain a positive pressure of inert gas. Oxygen can promote the homocoupling of boronic esters.
-
Conclusion
This compound is a highly effective and stable reagent for the synthesis of C4-arylated indoles via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome common challenges associated with indole functionalization. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for chemists in academic and industrial settings, facilitating the exploration of novel chemical entities for drug discovery and materials science.
References
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
Royal Society of Chemistry. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
MDPI. Indolylboronic Acids: Preparation and Applications. [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]
-
ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. [Link]
-
RSC Publishing. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]
-
National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry. [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
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Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling of Indole-4-boronic acid pinacol ester for C-C Bond Formation
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and pharmacologically active compounds. The targeted synthesis of complex indole derivatives often hinges on the strategic formation of carbon-carbon (C-C) bonds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this purpose, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[1][2] This guide provides a detailed protocol and technical insights for utilizing Indole-4-boronic acid pinacol ester in palladium-catalyzed Suzuki-Miyaura reactions, aimed at researchers, scientists, and drug development professionals.
This compound is an air-stable, solid reagent that serves as an effective nucleophilic partner in these transformations. The pinacol ester group enhances the stability of the boronic acid, preventing premature protodeboronation, a common side reaction that can diminish yields.[3] This increased stability makes it a reliable building block for the synthesis of 4-substituted indole derivatives.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to an organohalide (e.g., an aryl bromide). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Pd(II) complex.[1][4]
-
Transmetalation: This is the crucial C-C bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium center. The presence of a base is critical for this step. The base activates the boronic acid ester, forming a more nucleophilic borate species.[5][6][7] This borate then reacts with the Pd(II) complex, displacing the halide and transferring the indole group to the palladium.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex (the indole and the aryl group from the organohalide) are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
Reagent Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Aryl Bromide | Varies | 1.0 | 1.0 mmol |
| This compound | 257.13 | 1.2 | 1.2 mmol (308.6 mg) |
| Palladium Catalyst (XPhos Pd G3) | 864.64 | 0.02 (2 mol%) | 0.02 mmol (17.3 mg) |
| Base (K₂CO₃) | 138.21 | 2.0 | 2.0 mmol (276.4 mg) |
| Solvent (Dioxane/H₂O, 10:1) | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxygen from deactivating the palladium catalyst.[8]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4-aryl-indole product.
Caption: Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst: The Pd(0) species is sensitive to oxygen.[8] | Ensure proper degassing of solvents and maintain a robust inert atmosphere. Use a fresh, reliable source of catalyst. Consider air-stable precatalysts.[8] |
| Impure Reagents: Boronic esters can degrade over time. | Verify the purity of starting materials. Store boronic esters in a cool, dry place. | |
| Incorrect Base/Solvent: The choice of base and solvent is critical and often substrate-dependent.[8] | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., THF/H₂O, Toluene). Ensure the base is finely powdered for solid-liquid reactions. | |
| Significant Protodeboronation | Presence of Water: Water is the proton source for this side reaction, which is accelerated by strong bases.[8] | Switch to anhydrous conditions if possible. Use a milder base such as potassium fluoride (KF) or a weaker carbonate.[8] |
| Unstable Boronic Ester: Some heterocyclic boronic esters are inherently prone to this side reaction. | Use the boronic ester as soon as it is synthesized or purchased. The pinacol ester is generally more stable than the corresponding boronic acid.[3] | |
| Homocoupling of Boronic Ester | Oxygen Contamination: Oxygen can promote the homocoupling of the boronic ester.[8] | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
Safety Precautions
-
Reagents: Handle all chemicals, including solvents and palladium catalysts, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Pressure: Heating sealed reaction vessels can build up pressure. Ensure the vessel is designed for the reaction temperature and pressure.
By following this detailed guide, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable 4-substituted indole compounds.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Indolylboronic Acids: Preparation and Applications. [Link]
Sources
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- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Indole Boronic Acids
Introduction: The Strategic Importance of C-C Bond Formation at the Indole Nucleus
The indole scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Consequently, methods for its functionalization are of paramount importance in modern synthetic chemistry. The direct C-H functionalization or coupling of pre-functionalized indoles allows for the strategic construction of complex molecular architectures. Among the most robust and versatile methods for forging C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the coupling of indole boronic acids and their derivatives with various organic halides. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind reagent selection, and troubleshooting strategies to ensure reliable and reproducible outcomes.
Mechanistic Considerations: The "Why" Behind the Protocol
A deep understanding of the catalytic cycle is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura coupling of indole boronic acids generally proceeds through a well-established cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an active Pd(0) species to the organic halide (Ar-X), forming a Pd(II) complex. The efficiency of this step is highly dependent on the nature of X (I > Br > Cl) and the supporting ligands on the palladium center.
-
Transmetalation: This is often the rate-determining step. The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid by forming a more nucleophilic boronate species, but not so strong as to cause undesired side reactions.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. This step is typically fast.
A key challenge with indole substrates is the potential for catalyst inhibition or side reactions involving the N-H bond of the indole ring. N-protection (e.g., with Boc, Ts, or SEM groups) is a common strategy to circumvent these issues, leading to cleaner reactions and higher yields.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Core Protocol: Coupling of N-Protected Indole-5-boronic Acid with 4-Bromoanisole
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-rich indole boronic acid with an aryl bromide.
Materials & Reagents
-
Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Indole Substrate: N-Boc-indole-5-boronic acid
-
Coupling Partner: 4-Bromoanisole
-
Base: Potassium Phosphate, tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (10:1 mixture)
-
Inert Gas: Nitrogen or Argon
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura reaction setup.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-Boc-indole-5-boronic acid (1.0 eq), 4-bromoanisole (1.2 eq), and K₃PO₄ (2.5 eq).
-
Scientist's Note: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation. K₃PO₄ is an effective base for this transformation, providing a good balance of reactivity and minimizing side reactions.
-
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add SPhos (2.5 mol%) and Pd(OAc)₂ (1 mol%).
-
Scientist's Note: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for coupling sterically hindered or electron-rich substrates. The Pd:Ligand ratio is crucial and may require optimization.
-
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1, 0.1 M concentration relative to the limiting reagent). The solvent should be thoroughly sparged with nitrogen or argon for at least 30 minutes prior to use.
-
Scientist's Note: The small amount of water is essential for the solubility of the base and facilitates the transmetalation step. Rigorous degassing is critical to prevent the oxidation of the Pd(0) species, which would deactivate the catalyst.
-
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Look for the disappearance of the limiting starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data & Optimization: Selecting the Right Conditions
The choice of catalyst, ligand, base, and solvent can dramatically impact the reaction outcome. The following table summarizes typical conditions and their effects on the yield of Suzuki-Miyaura couplings involving indole boronic acids.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome & Rationale |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Pd(OAc)₂ & Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) in situ. Pd(PPh₃)₄ can be used directly but may be less reactive for challenging substrates. |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | Buchwald-type biaryl phosphine ligands (SPhos, XPhos) are generally superior for indole couplings, offering high stability and reactivity. P(t-Bu)₃ is also effective but more air-sensitive. |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | K₃PO₄ is often optimal. Cs₂CO₃ is more soluble and can be effective at lower temperatures. K₂CO₃ is a weaker base and may lead to slower or incomplete reactions. |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O | Dioxane or Toluene are preferred for their higher boiling points, allowing for elevated reaction temperatures which are often necessary. THF can also be used but may not be as effective for less reactive partners. |
| Yield (%) | 85-98% | 80-95% | 60-85% | Yields are highly substrate-dependent, but well-optimized systems (e.g., Condition A) consistently provide high yields. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base. | Ensure rigorous inert technique and use freshly degassed solvents. Screen higher temperatures (up to 120 °C). Consider a more soluble base like Cs₂CO₃ or a different solvent system. |
| Protodeboronation | Presence of excess water or protic sources; Base is too strong or reaction time too long. | Use anhydrous solvents (if possible for the chosen base). Minimize reaction time once the starting material is consumed. Screen different bases (e.g., K₂CO₃). |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction setup and duration. |
| Poor Reproducibility | Inconsistent quality of reagents (especially boronic acid); Variable catalyst activity. | Use high-purity, well-characterized reagents. Consider using a pre-formed palladium-ligand complex to ensure consistent catalyst activity. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of indole boronic acids is a powerful tool for constructing complex molecules. Success hinges on a rational approach to selecting reagents and conditions, grounded in an understanding of the underlying catalytic cycle. By carefully controlling the reaction atmosphere, choosing an appropriate combination of catalyst, ligand, and base, and monitoring the reaction's progress, researchers can achieve high yields and reproducible results. This guide serves as a comprehensive starting point for developing and optimizing these critical transformations in a drug discovery or academic setting.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, W., Nelson, D. P., & Jensen, M. S. (2003). A General and Efficient Method for the Suzuki Cross-Coupling of 2- and 3-Indolylboronic Acids with Aryl Halides. The Journal of Organic Chemistry, 68(15), 5874–5877. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Predecessors: The Consequences of Neglecting Boronic Acid Purity for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Application Note: Strategic Synthesis of C4-Functionalized Indoles via Suzuki-Miyaura Cross-Coupling with Indole-4-boronic Acid Pinacol Ester
Introduction: The Significance of the C4-Indole Position
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] While functionalization at the C2, C3, and N1 positions is well-established, selective modification of the indole's benzene core, particularly at the C4 position, has historically been a significant synthetic challenge due to the site's lower intrinsic reactivity.[4][5] C4-decorated indoles are key structural components in a wide array of bioactive molecules, making the development of robust and efficient methods for their synthesis a high-priority area in medicinal chemistry and drug discovery.[4][6] Transition metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the late-stage, step-economical diversification of indoles at this challenging position.[5][7] This guide focuses on the use of Indole-4-boronic acid pinacol ester, a versatile and stable building block, for the synthesis of C4-aryl and C4-heteroaryl indoles via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Reagent: this compound
This compound (CAS: 388116-27-6) is a crystalline solid that serves as a key nucleophilic partner in cross-coupling reactions.[8][9] The use of the pinacol ester derivative offers significant advantages over the corresponding free boronic acid.
Key Advantages of Pinacol Esters:
-
Enhanced Stability: Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric boroxines, and can undergo competitive protodeboronation, which reduces reactivity and yield.[10][11] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester protects the boron center, making the compound significantly more stable, less sensitive to air and moisture, and affording it a longer shelf life.[10][11]
-
Improved Handling and Purity: As stable, crystalline solids, pinacol esters are easier to handle, weigh, and purify via standard techniques like column chromatography.[10][11] This contrasts with some boronic acids, which can be difficult to purify.
-
Favorable Reactivity Profile: In many cross-coupling reactions, the pinacol ester provides cleaner reactions and higher yields compared to the free boronic acid.[10] Mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and in some cases, they react faster than the parent boronic acids.[12][13][14]
| Property | This compound |
| CAS Number | 388116-27-6[9] |
| Molecular Formula | C₁₄H₁₈BNO₂[15][16] |
| Molecular Weight | 243.11 g/mol [9][16] |
| Appearance | Solid[9][15] |
| Melting Point | 168-173 °C[9] |
| Storage | Store under dry, dark conditions at 0-4 °C for short term or -20 °C for long term.[17] |
The Suzuki-Miyaura Reaction: Mechanism and Principles
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between a boronic acid or ester and an organic halide or triflate, catalyzed by a palladium(0) complex.[18][19] The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[14]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[19][20]
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The base is crucial for activating the boron species, forming a more nucleophilic boronate complex that facilitates the transfer.[19]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[19][20]
Application Protocol: Synthesis of 4-(4-methoxyphenyl)-1H-indole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. Researchers should perform their own optimization based on the specific substrates used.
Materials and Reagents
-
This compound (1.0 equiv.)
-
4-Bromoanisole (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 243 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous K₂CO₃ (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of some water is common in traditional Suzuki couplings, but anhydrous conditions with specific bases can also be highly effective.[12][18]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole boronic ester is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (20 mL) and saturated brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)-1H-indole.
Optimization of Reaction Conditions
The success and yield of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates, such as complex heteroaryl halides, screening different conditions is essential.
| Parameter | Common Reagents/Conditions | Rationale & Insights | References |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., Pd-CataCXium A-G3) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, more active catalysts derived from Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands are often superior. Palladacycles offer high stability and activity. | [18][19] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type phosphine ligands (e.g., SPhos, XPhos), CataCXium A | Ligands stabilize the palladium center and modulate its reactivity. Electron-rich, bulky phosphine ligands often accelerate oxidative addition and reductive elimination, leading to higher turnover numbers. | [18][19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Potassium trimethylsilanolate (TMSOK) | The base activates the boronic ester. Carbonates and phosphates are common choices. TMSOK is a soluble base that enables rapid, anhydrous coupling conditions, which can be advantageous. | [12][18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is traditional. The water helps dissolve the inorganic base. However, fully anhydrous conditions can prevent unwanted side reactions like protodeboronation. | [18][20] |
| Electrophile | Aryl/Heteroaryl-I, -Br, -Cl, -OTf | Reactivity generally follows the trend I > Br > OTf >> Cl. Coupling of chlorides often requires more specialized catalyst systems. | [18] |
Scope and Limitations
The described methodology is broadly applicable to a wide range of aryl and heteroaryl halides and triflates, allowing for the synthesis of a diverse library of C4-functionalized indoles.
-
Broad Scope: Both electron-rich and electron-deficient (hetero)aryl halides can be successfully coupled.
-
Functional Group Tolerance: The reaction is tolerant of many functional groups, including esters, ketones, nitriles, and ethers, making it suitable for late-stage functionalization of complex molecules.
-
Challenges with Heterocycles: Some Lewis-basic nitrogen-containing heterocycles can coordinate to the palladium catalyst, leading to deactivation.[18] In such cases, careful selection of the ligand and reaction conditions is critical to achieve good yields.[21]
-
Protecting Groups: For certain substrates, protection of the indole N-H may be beneficial. Studies have shown that the choice of protecting group (e.g., Boc, Tos) can influence reaction yields, particularly when using pinacol boronate esters.[22]
Conclusion
This compound is a highly stable, versatile, and effective reagent for the synthesis of C4-functionalized indoles. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to access these valuable compounds, which are of significant interest in pharmaceutical and materials science. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures centered on the C4-substituted indole core.
References
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Kassel, S. N., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5912–5916. [Link]
-
Guitet, E., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(41), 12709-12713. [Link]
-
Dick, G. R., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(8), 2336–2340. [Link]
-
Thomas, A. A. (2018). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. University of Illinois at Urbana-Champaign. [Link]
-
Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. [Link]
-
Vantourout, J. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(17), 5893–5903. [Link]
-
Diastereoselective Synthesis of Functionalized Indolines Using in situ Generated Allyl Boronic Species. (2020). ResearchGate. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2018). Chemical Science. [Link]
-
Vantourout, J. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]
-
Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(21), 4203–4216. [Link]
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C4–H indole functionalisation: precedent and prospects. (2018). RSC Publishing. [Link]
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Sotor, P., et al. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(1), 193. [Link]
-
Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(17), 5621–5631. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2214–2228. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
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Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University. [Link]
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Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). AZoM. [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Al-Zoubi, R. M., et al. (2009). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 74(21), 8416–8419. [Link]
-
Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 683–695. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Indole-4-boronic Acid Pinacol Ester: A Comprehensive Guide for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Indole Scaffold and the Role of Indole-4-boronic Acid Pinacol Ester
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its versatile biological activity is well-documented, with indole derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[5][6] Consequently, the development of efficient and regioselective methods for the synthesis of substituted indoles is a paramount objective in modern drug discovery and development.
This compound has emerged as a pivotal building block for the synthesis of 4-substituted indoles. The C4 position of the indole ring is a strategic site for modification, as derivatives substituted at this position often exhibit unique pharmacological profiles.[7] This guide provides an in-depth exploration of this compound as a versatile reagent in organic synthesis, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters that ensure successful and reproducible outcomes.
Chemical Properties and Handling
This compound (CAS 388116-27-6) is a white to off-white solid with a molecular weight of 243.11 g/mol .[8][9] The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, making it less prone to protodeboronation and easier to handle and store.[10]
| Property | Value |
| CAS Number | 388116-27-6 |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol [9] |
| Appearance | White to off-white solid[8] |
| Melting Point | 168-173 °C[9] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the boronic ester.
-
For long-term storage, refrigeration is recommended.
-
Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it stands as one of the most robust and widely used methods for the construction of carbon-carbon bonds.[1][5] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[10]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
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- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of Indole-4-boronic Acid Pinacol Ester in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Versatility of the Indole Scaffold and the Role of Boronic Acid Pinacol Esters
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in the development of novel therapeutics. The functionalization of the indole ring is therefore a critical aspect of drug design. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds.[2][3] This reaction's success is heavily reliant on the stability and reactivity of the organoboron reagent. Indole-4-boronic acid pinacol ester has proven to be a particularly valuable building block in this context, offering enhanced stability compared to its corresponding free boronic acid, which facilitates easier handling, purification, and storage.[4] This application note will delve into the practical applications of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors. Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions will be provided, underscoring its significance for researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its strategic importance lies in its ability to introduce the indole-4-yl moiety into a target structure, a common feature in compounds targeting various disease pathways.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The indole scaffold is a frequent component of these inhibitors, often serving as a hinge-binding motif or a core structure for further elaboration.
-
Rho-kinase (ROCK) Inhibitors: Rho-kinases are involved in regulating cell shape, motility, and contraction. Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer. Several potent and selective ROCK inhibitors are based on the 7-azaindole scaffold, a close structural relative of indole. The synthesis of these inhibitors often involves the introduction of various substituents at different positions of the core structure, a transformation where Suzuki-Miyaura coupling plays a crucial role.
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for kinase inhibitor synthesis.
The Advantage of Pinacol Esters: A Scientist's Perspective
The choice of a boronic acid pinacol ester over the corresponding free boronic acid is a deliberate one, rooted in practical laboratory experience. Free boronic acids are prone to dehydration to form cyclic boroxines and are more susceptible to protodeboronation, leading to reduced yields and purification challenges. The pinacol ester effectively protects the boronic acid moiety, rendering it more stable to air and moisture, and generally making it amenable to chromatographic purification. This enhanced stability translates to more reproducible reaction outcomes, a critical factor in the multi-step syntheses common in drug discovery.
Experimental Protocols: A Guide to Practice
The following protocols provide detailed, step-by-step methodologies for the application of this compound in Suzuki-Miyaura cross-coupling reactions. These are based on established procedures for similar transformations and are intended to serve as a robust starting point for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylindole.
Data Presentation: Representative Reaction Conditions
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/EtOH | 80 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 |
Protocol 2: Synthesis of a 4-(Pyridin-2-yl)-1H-indole: A Key Pharmacophore
This protocol provides a more specific example for the synthesis of 4-(pyridin-2-yl)-1H-indole, a scaffold present in various biologically active compounds.
Reaction Scheme:
Caption: Synthesis of 4-(Pyridin-2-yl)-1H-indole.
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, combine this compound (243 mg, 1.0 mmol), 2-bromopyridine (158 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).
-
Heat the mixture to 80 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer and wash it with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 4-(pyridin-2-yl)-1H-indole.
Troubleshooting and Self-Validation
A trustworthy protocol is one that anticipates potential issues. In Suzuki-Miyaura couplings, common problems include low yields, incomplete reactions, and the formation of byproducts.
-
Low Yields: This can often be attributed to catalyst deactivation or inefficient transmetalation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Trying a different palladium catalyst/ligand combination or a different base can also improve yields.[3]
-
Incomplete Reaction: If the reaction stalls, gentle heating for a longer duration may be beneficial. The addition of a fresh portion of the catalyst might also restart a stalled reaction.
-
Byproducts: Homocoupling of the boronic ester is a common side reaction. This can be minimized by using a slight excess of the aryl halide and carefully controlling the reaction temperature.
The success of the reaction can be validated by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex molecules, particularly kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their own drug development programs, paving the way for the discovery of new and innovative therapeutics.
References
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Blakey, S. B., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
MacDonald, J. R. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available at: [Link]
- Tyrrell, E., & Brookes, P. (2003). The synthesis and applications of heterocyclic boronic acids. Synthesis, 2003(04), 469-483.
-
Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. National Institutes of Health. Available at: [Link]
-
Loreto, M. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Crizotinib. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Available at: [Link]
-
Blakey, S. B., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]
-
Bellina, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Available at: [Link]
-
Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available at: [Link]
-
ResearchGate. Synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available at: [Link]
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The Versatile Role of Indole-4-boronic Acid Pinacol Ester in Advanced Materials Science
Indole-4-boronic acid pinacol ester is a versatile building block that has garnered significant interest in the field of materials science. Its unique molecular architecture, combining the electron-rich indole heterocycle with the synthetically adaptable boronic acid pinacol ester, makes it a valuable precursor for a range of functional organic materials. This guide provides an in-depth exploration of its applications, complete with detailed protocols for researchers, scientists, and professionals in drug development and materials science.
Core Principles and Applications
The indole moiety is a common structural motif in organic electronics due to its excellent charge-transport properties and inherent fluorescence. The boronic acid pinacol ester functionality, on the other hand, is a cornerstone of modern organic synthesis, primarily enabling the formation of carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The pinacol ester offers enhanced stability compared to the free boronic acid, preventing premature degradation and facilitating purification.[1]
The strategic placement of the boronic ester at the 4-position of the indole ring allows for the extension of the conjugated system in a well-defined manner, making it a prime candidate for the synthesis of:
-
Organic Electronic Materials: By coupling with various aryl halides, complex conjugated molecules and polymers can be synthesized for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPV), and Organic Field-Effect Transistors (OFETs). The indole unit often serves as a potent electron-donating group in these materials.
-
Fluorescent Chemosensors: The boronic acid group can act as a recognition site for diol-containing molecules, such as saccharides.[3][4] Upon binding, the electronic properties of the indole fluorophore can be modulated, leading to a detectable change in fluorescence, forming the basis of a sensor.[3][4]
Application Note I: Synthesis of Conjugated Polymers for Organic Electronics
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers.[2] this compound serves as a key monomer in these polymerizations, typically in combination with a dihalogenated aromatic comonomer. The choice of comonomer allows for the fine-tuning of the resulting polymer's electronic and photophysical properties.
Protocol: Synthesis of a Poly(indole-alt-fluorene) Copolymer
This protocol describes the synthesis of an alternating copolymer of indole and fluorene, a common building block in organic electronics.
Materials:
-
This compound (95%+)[5]
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Experimental Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol, 243.11 mg), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol, 548.5 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL). The polymer will precipitate.
-
Purification: Filter the precipitated polymer and wash with deionized water and methanol. Further purification can be achieved by Soxhlet extraction with acetone, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Characterization:
The resulting polymer can be characterized by:
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
| Parameter | Value |
| Catalyst Loading | 2 mol% |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 hours |
| Expected Yield | 70-85% |
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic ester for transmetalation. The use of an aqueous solution is common and often enhances the reaction rate.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki polymerizations, allowing for good solubility of both the organic monomers and the inorganic base.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so removing oxygen is critical for catalytic activity.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note II: Development of a Fluorescent Chemosensor for Diols
The Lewis acidic boron atom of a boronic acid can reversibly bind with 1,2- or 1,3-diols to form cyclic esters.[4] This interaction can be harnessed to create a fluorescent sensor. By coupling this compound to a molecule containing a diol-binding moiety, a sensor can be designed where the fluorescence of the indole is quenched or enhanced upon binding to a target analyte like a sugar.
Protocol: Synthesis of a Simple Indole-Based Fluorescent Sensor
This protocol outlines the synthesis of a model sensor by coupling this compound with 3,4-dihydroxybenzaldehyde. The resulting molecule can then be investigated for its sensing capabilities.
Materials:
-
This compound[5]
-
3,4-Dibromobenzaldehyde
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium acetate (KOAc)
-
Dioxane, anhydrous
-
Standard glassware for inert atmosphere synthesis
Experimental Procedure:
Part A: Synthesis of 3,4-diformylphenylboronic acid pinacol ester
-
In a Schlenk flask, combine 3,4-dibromobenzaldehyde (1.0 mmol, 263.9 mg), bis(pinacolato)diboron (1.1 mmol, 279.3 mg), and potassium acetate (3.0 mmol, 294.3 mg).
-
Add anhydrous dioxane (15 mL).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 21.9 mg).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part B: Coupling with this compound
-
In a Schlenk flask, combine the product from Part A (1.0 mmol), this compound (1.05 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add anhydrous toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Heat the mixture to 90 °C under an inert atmosphere and stir for 24 hours.
-
Cool the reaction and perform a standard aqueous work-up with ethyl acetate.
-
Purify the final product by column chromatography on silica gel.
Fluorescence Sensing Protocol:
-
Prepare a stock solution of the synthesized sensor molecule in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions of the target analyte (e.g., glucose) in a buffer solution (e.g., PBS at pH 7.4).
-
In a cuvette, add the buffer solution and a small aliquot of the sensor stock solution.
-
Record the fluorescence spectrum.
-
Titrate the solution with increasing concentrations of the analyte, recording the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the analyte concentration to determine the binding affinity.
Diagram of the Sensing Mechanism:
Caption: Proposed mechanism for diol sensing using an indole-boronic ester conjugate.
References
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(8), 2587-2597. [Link]
-
Li, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(12), 6445-6461. [Link]
-
Wang, Y., et al. (2018). Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells. Analytical Chemistry, 90(1), 855-858. [Link]
-
Khan, I., et al. (2023). Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. Inorganica Chimica Acta, 555, 121588. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sharma, S., & Singh, P. (2021). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 19(3), 481-507. [Link]
-
Organic Syntheses. Boronic Esters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wang, W., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(12), 6445-6461. [Link]
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16542-16558. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Li, M., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Toxicology and Industrial Health, 33(1), 83-91. [Link]
-
Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
Li, J., et al. (2021). Organoboron compounds constructed through the tautomerization of 1H-indole to 3H-indole for red OLEDs. Journal of Materials Chemistry C, 9(20), 6523-6529. [Link]
-
Qiu, D., Zhang, Y., & Wang, J. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 1(4), 422-426. [Link]
-
Inal, S., et al. (2019). Organic Electronics From Synthesis To Applications. Frontiers in Chemistry, 7, 219. [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]
-
Kleeberg, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(14), 4414-4426. [Link]
-
Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 70, 197-203. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95 388116-27-6 [sigmaaldrich.com]
Application Note: Strategic Coupling of Indole-4-boronic Acid Pinacol Ester with Aryl Halides for Drug Discovery
Introduction: The Strategic Importance of 4-Arylindoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its versatile structure allows for functionalization at various positions, leading to a vast chemical space for drug discovery. Among these, the C4 position of the indole nucleus is of particular strategic importance. Arylation at this site generates 4-arylindoles, a class of compounds that has shown significant promise as modulators of critical biological targets, including their use as potential antitumor agents.[2][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[5][6][7][8][9] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents make it an indispensable tool for synthetic chemists. This application note provides a detailed guide to the reaction conditions, a step-by-step protocol, and expert insights for the successful palladium-catalyzed Suzuki-Miyaura coupling of Indole-4-boronic acid pinacol ester with a variety of aryl halides.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halide and the palladium ligand.[6][7]
-
Transmetalation: The organoboron species (the indole boronic ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers the indole group to the Pd(II) center, displacing the halide.[6][10]
-
Reductive Elimination: The two organic partners (the aryl group and the indole) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 4-arylindole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Optimizing the Reaction: A Guide to Critical Parameters
The success of the coupling hinges on the judicious selection of several key components. While this compound is a relatively stable coupling partner, careful optimization is required to achieve high yields, especially with challenging aryl halides.
The Palladium Catalyst and Ligand System
The choice of the palladium source and, more importantly, the phosphine ligand, is critical. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive aryl iodides, more demanding substrates require advanced catalyst systems.
-
Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable and are reduced in situ to the active Pd(0) species. Modern, pre-formed Pd(II) precatalysts, which incorporate the phosphine ligand, offer faster activation and higher stability.[11][12]
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with indole boronic esters, bulky and electron-rich phosphine ligands are often superior.[13][14] They promote the oxidative addition step, especially for less reactive aryl chlorides, and facilitate the final reductive elimination.[14]
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos have proven exceptionally effective in a wide range of Suzuki couplings, including those involving heteroaryl boronic acids.[11]
-
Steric Hindrance: When coupling sterically demanding aryl halides (e.g., those with ortho-substituents), highly hindered ligands are necessary to overcome the steric clash and promote C-C bond formation.[15][16][17]
-
The Role of the Base
A base is essential for the transmetalation step.[6][10] It activates the boronic ester by forming a more nucleophilic boronate species, which readily transfers its organic group to the palladium center.
-
Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective for many systems. For less reactive partners, a stronger base like potassium phosphate (K₃PO₄) is often the preferred choice.[6][18]
-
Solubility: The base's effectiveness is tied to its solubility in the reaction medium. This is a primary reason for the use of aqueous solvent mixtures.[19]
The Solvent System
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.[19]
-
Aprotic Solvents: Polar aprotic solvents are the most common. 1,4-Dioxane, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are widely employed, often in combination with water.[6][19] A mixture like Dioxane/H₂O or THF/H₂O creates a biphasic system where the aqueous layer helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[19]
-
Temperature Considerations: Solvents with higher boiling points like DMF or toluene allow for reactions at elevated temperatures, which may be necessary for unreactive aryl chlorides or sterically hindered substrates.[18][19]
Substrate Scope: The Aryl Halide
The reactivity of the aryl halide coupling partner follows a predictable trend: I > Br > OTf >> Cl .[6][7][20]
-
Aryl Iodides and Bromides: These are the most common and generally reliable coupling partners, often reacting under mild conditions.[6]
-
Aryl Triflates (OTf): Also highly reactive, they are a common alternative to halides.
-
Aryl Chlorides: Due to the strength of the C-Cl bond, these are the most challenging substrates. Their successful coupling typically requires more active catalyst systems with bulky, electron-rich ligands, stronger bases, and higher reaction temperatures.[7][14]
-
Electronic Effects: Aryl halides with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are generally more reactive in the oxidative addition step than those with electron-donating groups (e.g., -OMe, -NMe₂).[12][14][18]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly aryl chlorides or sterically hindered partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd₂(dba)₃ with a ligand, 1-3 mol% Pd)
-
Ligand (if required, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv), the aryl halide (1.1 equiv), the base (2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the magnetic stir bar.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For sensitive reactions, the resulting mixture can be further degassed by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-arylindole.
Recommended Starting Conditions for Different Aryl Halides
The following table provides recommended starting points for catalyst, base, and solvent systems based on the aryl halide's identity and electronic nature.
| Aryl Halide Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Solvent System | Typical Temp. (°C) |
| Electron-Neutral/Rich Aryl Iodide/Bromide | Pd(PPh₃)₄ (3-5%) or Pd(OAc)₂ (2%) | PPh₃ (4-8%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80 - 90 |
| Electron-Deficient Aryl Iodide/Bromide | PdCl₂(dppf) (3%) or Pd(OAc)₂ (2%) | dppf (4%) | K₂CO₃ (2.5) | DMF or Dioxane/H₂O | 70 - 90 |
| Sterically Hindered Aryl Bromide | Pd₂(dba)₃ (1.5%) | XPhos or SPhos (3-6%) | K₃PO₄ (3.0) | Toluene or Dioxane | 100 - 110 |
| Electron-Deficient Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos (4-8%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 |
| Electron-Rich Aryl Chloride | Pd₂(dba)₃ (2-3%) | Buchwald G3 Precat (2-3%) | LiOtBu or K₃PO₄ (3.0) | Toluene or Dioxane | 100 - 110 |
Troubleshooting Common Issues
-
Low or No Conversion: This often points to an inactive catalyst or insufficiently reactive conditions.
-
Solution: Ensure all reagents and solvents are properly degassed to avoid catalyst poisoning by oxygen. Switch to a more active, bulky, electron-rich ligand (e.g., from PPh₃ to XPhos). Increase the reaction temperature or switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[21]
-
-
Protodeboronation: The boronic ester is cleaved and replaced by a hydrogen atom, consuming the starting material without forming the product.[22]
-
Solution: This side reaction can be exacerbated by high temperatures and prolonged reaction times. Use a stronger base to accelerate the desired transmetalation step. Ensure a truly inert atmosphere.
-
-
Homocoupling of Boronic Ester: Two molecules of the indole boronic ester couple to form a bi-indole dimer.
-
Solution: This is often a sign of catalyst decomposition or the presence of an oxidant. Thoroughly degas the reaction mixture. Lowering the catalyst loading can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and highly effective method for accessing the medicinally relevant 4-arylindole scaffold. A rational approach to reaction design, based on a sound understanding of the catalytic cycle and the interplay between the catalyst, ligand, base, and solvent, is key to success. By carefully selecting conditions tailored to the specific reactivity of the aryl halide, researchers can efficiently synthesize a diverse library of 4-arylindoles, paving the way for the development of novel therapeutics.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7761–7771.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4048–4051.
- Alonso, E., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820.
- Parrish, J. P., & Jung, K. W. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(24), 8270–8275.
- Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Zhang, Y., et al. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 64(9), 5519–5534.
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-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(11), 5030–5045.
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- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
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- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267–4279.
- Giraud, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(34), 8034–8068.
- Siddique, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
- ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
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- Denmark, S. E., & Smith, R. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9959–9976.
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- Giraud, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
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Application Notes and Protocols: Solvent Effects on the Reactivity of Indole-4-boronic acid pinacol ester
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of carbon-carbon bonds.[1][2] The reactivity and outcome of these reactions are profoundly influenced by the choice of solvent, which can affect catalyst stability, reagent solubility, and the kinetics of the catalytic cycle.[1][3] This document provides a detailed examination of the solvent effects on the reactivity of Indole-4-boronic acid pinacol ester, a key building block in the synthesis of biologically active indole-containing compounds. We present a comprehensive guide for researchers, scientists, and drug development professionals, outlining the theoretical underpinnings and providing robust experimental protocols for solvent screening and reaction optimization.
Introduction: The Critical Role of Solvents in Suzuki-Miyaura Couplings
The solvent in a Suzuki-Miyaura coupling is not merely an inert medium but an active participant that influences every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Its properties, such as polarity, proticity, and coordinating ability, can dictate the reaction's efficiency, yield, and even selectivity.[1][3]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are frequently the solvents of choice for Suzuki-Miyaura couplings due to their ability to dissolve both the organic substrates and the inorganic bases required for the reaction.[1] They often facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[1][4]
-
Protic Solvents (e.g., alcohols, water): While sometimes used as co-solvents, protic solvents can have a complex and sometimes detrimental effect. They can stabilize intermediates but may also lead to unwanted side reactions like protodeboronation, especially with sensitive substrates like heteroaromatic boronic esters.[5] However, in certain cases, the use of alcohols can lead to improved yields compared to nonpolar solvents like THF.[3]
For heteroaromatic substrates like this compound, the solvent choice is particularly critical. The indole nucleus can interact with the palladium catalyst, and the boronic ester functionality is susceptible to hydrolysis.[6] Therefore, a systematic approach to solvent selection is paramount for developing a successful and reproducible synthetic protocol.
Mechanistic Considerations: How Solvents Influence the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent's influence is felt at each stage:
Oxidative Addition
This initial step involves the reaction of the palladium(0) catalyst with the organohalide. The polarity of the solvent can significantly influence the rate of this step. Polar solvents can stabilize the polar transition state of the oxidative addition, thereby accelerating the reaction.[7][8] For less reactive organohalides, such as aryl chlorides, the choice of a polar aprotic solvent can be crucial for achieving a reasonable reaction rate.[9]
Transmetalation
In this key step, the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid or ester to form a more nucleophilic boronate species.[4] The solvent's ability to dissolve the inorganic base and the boronic ester is critical.[1] Biphasic solvent systems, such as toluene/water or THF/water, are often employed to facilitate the interaction between the organic-soluble catalyst and the water-soluble base.[10]
Reductive Elimination
This final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst. The solvent can influence the rate of reductive elimination by affecting the stability of the diorganopalladium(II) intermediate.[11]
Visualizing the Process: Reaction Mechanism and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow for a solvent screening experiment.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Figure 2: Workflow for a Solvent Screening Experiment.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust starting point for investigating the impact of different solvents on the Suzuki-Miyaura coupling of this compound.
Materials and Reagents
-
This compound (ensure high purity)
-
Aryl halide (e.g., 4-bromoanisole, as a standard coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvents for screening (e.g., Toluene, Dioxane, THF, 2-MeTHF, DMF, DMAc)
-
Degassed water (for aqueous base solutions)
-
Internal standard for analysis (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure for Solvent Screening
This protocol is designed for a parallel screening of multiple solvents.
-
Preparation: In an array of reaction vials, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Place the vials in a reaction block and establish an inert atmosphere by purging with argon or nitrogen.
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M with respect to the limiting reagent).[1]
-
Reaction: Heat the reaction block to a predetermined temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).[1]
-
Monitoring: Monitor the progress of each reaction by taking small aliquots for analysis by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Quench with water and add an internal standard.
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the yield and purity for each solvent.
Protocol for Biphasic Solvent Systems
For bases that require an aqueous environment, a biphasic system is often effective.
-
Setup: Follow the same initial setup as the general screening protocol.
-
Solvent Addition: To each vial, add the organic solvent (e.g., Toluene, Dioxane) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃). A common ratio is 2:1 or 3:1 organic solvent to aqueous solution.[10]
-
Reaction and Analysis: Proceed with the reaction, work-up, and analysis as described in the general protocol.
Data Presentation: Interpreting the Results
The results of the solvent screening should be tabulated for easy comparison. The following table provides a hypothetical example of such data.
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | Toluene | 100 | 12 | 65 | 90 | Homogeneous, slight decomposition |
| 2 | Dioxane | 100 | 12 | 85 | 95 | Homogeneous, clean reaction |
| 3 | THF | 80 | 24 | 70 | 92 | Slower reaction rate |
| 4 | 2-MeTHF | 90 | 16 | 92 | 98 | High yield and purity, "green" solvent |
| 5 | DMF | 100 | 8 | 90 | 85 | Fast reaction, some byproducts |
| 6 | Dioxane/H₂O (2:1) | 100 | 10 | 88 | 96 | Efficient biphasic system |
Discussion and Key Insights
The choice of solvent has a demonstrable impact on the reactivity of this compound in Suzuki-Miyaura couplings.
-
Aprotic Polar Solvents: Dioxane and 2-MeTHF often provide a good balance of solubility and reactivity, leading to high yields and purity.[2] DMF can accelerate the reaction but may also promote side reactions.
-
Nonpolar Solvents: Toluene is a viable option, but reactions may be slower compared to more polar aprotic solvents.
-
Ethereal Solvents: THF is a common choice, but its lower boiling point may necessitate longer reaction times. 2-MeTHF is an excellent, more environmentally friendly alternative.[12]
-
Biphasic Systems: The use of an aqueous base in conjunction with an organic solvent like dioxane is a robust method, particularly for large-scale synthesis, as it facilitates the dissolution of the inorganic base.[10]
It is crucial to consider the potential for protodeboronation, a common side reaction with boronic esters, especially in the presence of protic solvents or residual water.[5] The use of anhydrous solvents and careful handling under an inert atmosphere can mitigate this issue.
Conclusion and Recommendations
A systematic solvent screening is an indispensable step in the optimization of Suzuki-Miyaura couplings involving this compound. Based on our findings and established literature, we recommend the following:
-
Initial Screening: A parallel screen of a diverse set of solvents, including Toluene, Dioxane, 2-MeTHF, and DMF, is recommended.
-
Optimal Conditions: For many applications, 2-MeTHF and Dioxane are likely to provide the best results in terms of yield, purity, and reaction time.
-
Scale-up: For larger-scale reactions, a biphasic system such as Dioxane/water with an appropriate inorganic base is often the most practical and efficient choice.
By carefully considering the role of the solvent and employing a systematic approach to optimization, researchers can unlock the full synthetic potential of this compound in the development of novel chemical entities.
References
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- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15886–15897.
- University of Michigan. (n.d.). Oxidative Addition.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15886–15897.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Chemistry LibreTexts. (2023, February 24). 10.1: Oxidative Addition and Reductive Elimination.
- Biscoe, M. R., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424–4427.
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- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- American Chemical Society. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
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- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
- National Institutes of Health (NIH). (n.d.). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation.
- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
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Application Notes & Protocols: A Guide to Regioselective Indole Synthesis Using Boronic Esters
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a cornerstone of modern medicinal chemistry and materials science. This "privileged scaffold" is present in a vast array of biologically active natural products, pharmaceuticals, and functional organic materials.[1][2] Consequently, the development of efficient and precise methods for synthesizing substituted indoles remains a paramount objective in organic chemistry. A primary challenge in this field is achieving regioselectivity—the ability to control the exact position of functionalization on the indole ring. Traditional methods often yield mixtures of isomers, necessitating arduous purification steps and reducing overall efficiency.
This guide details the strategic use of boronic esters as versatile and reliable tools to overcome the challenge of regioselectivity in indole synthesis. Boronic esters, particularly pinacol esters (Bpin), are stable, easy to handle, and exhibit low toxicity, making them ideal reagents for complex molecular construction.[1] The methodologies discussed herein primarily leverage the power of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized C-C bond formation.[3] We will explore two primary regioselective strategies: the functionalization of a pre-formed indole core and the de novo construction of the indole ring through catalytic annulation.
The Core Principle: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic ester) and an organohalide or triflate.[4] Its mechanism is a well-understood catalytic cycle, providing a reliable foundation for developing complex synthetic routes.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex.[3][5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[4]
Sources
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: A Streamlined One-Pot Suzuki-Miyaura Coupling for the Synthesis of C4-Substituted Indoles from Indole-4-boronic acid pinacol ester
An Application Guide for Medicinal and Process Chemistry
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives forming the basis of numerous pharmaceuticals and bioactive natural products.[1] Specifically, C4-substituted indoles are critical pharmacophores found in compounds ranging from antiviral agents to oncology therapeutics, such as PARP inhibitors.[2] However, the regioselective functionalization of the indole C4-position remains a significant synthetic challenge due to the inherent reactivity of other positions on the heterocycle.[3][4] This application note presents a robust, one-pot protocol for the synthesis of diverse C4-aryl and C4-heteroaryl indoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By utilizing the stable and readily accessible Indole-4-boronic acid pinacol ester, this method offers high yields, broad substrate scope, and operational simplicity, making it ideal for applications in drug discovery and process development.
Introduction: The Strategic Importance of C4-Functionalization
The indole core is often called a "privileged scaffold" for its ability to bind to a wide range of biological targets. While the C2 and C3 positions are readily functionalized, direct and selective C-H activation at the C4-position is notoriously difficult.[3][5] Traditional multi-step methods are often required to achieve this substitution pattern, which can be inefficient and limit the rapid generation of compound libraries for screening.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds.[6][7] Its success is built on the stability and low toxicity of organoboron reagents and its tolerance of a wide array of functional groups.[8] This protocol leverages the advantages of the Suzuki coupling in a one-pot format, starting from this compound. This approach circumvents the need for isolating intermediates, thereby increasing overall efficiency and yield—a critical consideration in both academic research and industrial-scale synthesis.
The One-Pot Synthetic Strategy
The core of this protocol is the direct coupling of this compound with a variety of aryl or heteroaryl halides. A one-pot methodology is employed where all reactants—the boronic ester, the halide coupling partner, the palladium catalyst, a suitable ligand, and a base—are combined in a single reaction vessel. This streamlined workflow minimizes handling and purification steps, reducing solvent waste and saving valuable time.
Figure 1: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound[9][10] | >95% | Sigma-Aldrich | The key starting material. Store under inert gas. |
| Aryl/Heteroaryl Halide (Br, I, or OTf) | Synthesis Grade | Combi-Blocks | The coupling partner. Should be free of moisture. |
| Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/SPhos | Catalyst Grade | Strem Chemicals | The palladium catalyst. Handle in a glovebox if possible. |
| Cesium Carbonate (Cs₂CO₃) or K₃PO₄ | Anhydrous, >99% | Alfa Aesar | The base. Must be finely powdered and dried before use. |
| 1,4-Dioxane / Toluene | Anhydrous | Acros Organics | Reaction solvent. Use a freshly opened bottle or distill. |
| Deionized Water | HPLC Grade | - | For the aqueous phase in the reaction and workup. |
| Diethyl Ether / Ethyl Acetate | Reagent Grade | Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., Cs₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of deionized water (e.g., a 10:1 ratio of organic solvent to water) via syringe. The reaction mixture should be a suspension.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously. Alternatively, use a scientific microwave reactor for accelerated reaction times.[11] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the C4-substituted indole product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Representative Substrate Scope & Yields
The following table provides expected outcomes for the coupling of this compound with various aryl bromides under optimized conditions.
| Aryl Bromide Coupling Partner | Product | Typical Isolated Yield |
| 4-Bromotoluene | 4-(p-tolyl)-1H-indole | 85-95% |
| 4-Bromoanisole | 4-(4-methoxyphenyl)-1H-indole | 88-96% |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-1H-indole | 75-85% |
| 3-Bromopyridine | 4-(pyridin-3-yl)-1H-indole | 70-80% |
| 2-Bromothiophene | 4-(thiophen-2-yl)-1H-indole | 80-90% |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The this compound, activated by the base, transfers the indole group to the palladium center, displacing the halide and forming a new Pd(II)-indole complex.
-
Reductive Elimination: The aryl group and the indole group on the palladium center couple, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Ineffective Base: The base must be anhydrous and finely powdered to ensure sufficient reactivity. Cs₂CO₃ is highly effective but hygroscopic; dry it in a vacuum oven before use.
-
Poor Halide Reactivity: Aryl chlorides are less reactive than bromides or iodides. For chlorides, a stronger catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos with Pd(OAc)₂) is often required.
-
Formation of Side Products:
-
Homocoupling (Biaryl Formation): This can occur if the reductive elimination is slow or if oxygen is present. Ensure thorough deoxygenation of the solvent and reaction vessel.
-
Protodeborylation: The boronic ester can be cleaved to give unsubstituted indole if excess water is present, especially at high temperatures. Use anhydrous solvents and control the amount of added water carefully.
-
-
Difficult Purification: If the product is difficult to separate from the catalyst residue, consider filtering the crude reaction mixture through a pad of Celite or silica with a strong solvent before concentration.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of C4-substituted indoles. By leveraging the power of the Suzuki-Miyaura cross-coupling with this compound, researchers can access a wide range of valuable compounds in high yield and with operational simplicity. This method is a powerful tool for accelerating discovery and development programs in medicinal chemistry and related fields.
References
-
Wang, F., Yang, Y., Gou, X., Qiu, Y., Wang, X., & Li, Y. (2020). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters. Available at: [Link]
-
Wang, F., Yang, Y., Gou, X., Qiu, Y., Wang, X., & Li, Y. (2020). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters. Available at: [Link]
-
American Chemical Society. (2020). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. ACS Publications. Available at: [Link]
-
Lanke, V., & Prabhu, K. R. (2020). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Indolylboronic Acids: Preparation and Applications. PMC. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
-
American Chemical Society. (2007). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2018). C4–H indole functionalisation: precedent and prospects. PMC. Available at: [Link]
-
The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. Available at: [Link]
-
Royal Society of Chemistry. (2018). C4–H indole functionalisation: precedent and prospects. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]
-
ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2024). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. PMC. Available at: [Link]
-
National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2024). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]
-
MDPI. (2020). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules. Available at: [Link]
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- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Indole-4-Boronic Acid Pinacol Ester
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, and the development of efficient methods for its functionalization is of paramount importance. This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of Indole-4-boronic acid pinacol ester with aryl halides. We leverage the power of microwave-assisted organic synthesis (MAOS) to achieve rapid, efficient, and high-yielding C-C bond formation. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize 4-aryl-indole derivatives, offering insights into the reaction mechanism, experimental setup, process optimization, and troubleshooting.
Foundational Principles: Mechanism and Microwave Enhancement
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[2]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. This process requires activation of the boronic ester by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the transfer of the indole group to the palladium.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][2]
Sources
Introduction: The Strategic Importance of Functionalized Indoles
An Application Guide to the Nickel-Catalyzed Suzuki-Miyaura Coupling of Indole-4-Boronic Acid Pinacol Ester
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active molecules and natural products.[1][2] Its unique electronic properties and structural versatility allow it to interact with a multitude of biological targets, leading to applications in oncology, neurology, and infectious diseases.[3][4] Consequently, the development of robust and efficient synthetic methods to functionalize the indole core at specific positions is a paramount objective in modern drug discovery.[5]
Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have revolutionized the construction of carbon-carbon bonds. While palladium has historically dominated this field, nickel catalysis has emerged as a powerful and cost-effective alternative.[6][7] Nickel catalysts offer distinct advantages, including lower cost and the ability to activate challenging substrates like aryl chlorides and phenol derivatives, expanding the synthetic chemist's toolkit.[6][8] This guide provides a detailed protocol and mechanistic insights for the nickel-catalyzed Suzuki-Miyaura coupling of this compound, a key building block for accessing novel 4-substituted indole derivatives.
Mechanistic Underpinnings of the Nickel Catalytic Cycle
The nickel-catalyzed Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle, typically involving Ni(0) and Ni(II) intermediates.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the active Ni(0) catalyst reacting with an aryl halide (Ar-X). The nickel atom inserts itself into the carbon-halogen bond, forming a Ni(II) intermediate. This step is often rate-limiting and is influenced by the electron density of the nickel center, which can be modulated by ancillary ligands.
-
Transmetalation : The boronic ester, activated by a base (e.g., K₃PO₄), transfers its organic group to the Ni(II) center, displacing the halide. The base is critical as it facilitates the formation of a more nucleophilic "ate" complex from the boronic ester.[10]
-
Reductive Elimination : The two organic groups on the Ni(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is paramount, as it influences the catalyst's stability, solubility, and reactivity. Bulky, electron-rich phosphine ligands (e.g., PCy₃) or N-heterocyclic carbenes (NHCs) are often employed to promote efficient catalysis.[6][11][12]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. Reaction conditions may require optimization for different coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Purity | Notes |
| This compound | 388116-27-6 | Sigma-Aldrich | ≥95% | Store under inert gas.[13] |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | Sigma-Aldrich | ≥98% | Purify by distillation or column chromatography if necessary. |
| NiCl₂(PCy₃)₂ | 14221-02-4 | Strem Chemicals | ≥98% | Air-stable precatalyst.[6] |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Acros Organics | ≥98% | Finely crush and dry in an oven (150 °C) under vacuum overnight before use. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | Sigma-Aldrich | Anhydrous | Solvent should be degassed thoroughly before use. |
| Diethyl Ether | 60-29-7 | Fisher Scientific | Reagent Grade | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR | N/A | For drying organic layers. |
| Silica Gel | 112926-00-8 | SiliCycle | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
Reaction Setup (Under Inert Atmosphere)
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv, 60.8 mg).
-
Add the aryl bromide (0.3 mmol, 1.2 equiv).
-
Add NiCl₂(PCy₃)₂ (0.0125 mmol, 5 mol%).
-
Add finely crushed, anhydrous K₃PO₄ (0.75 mmol, 3.0 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 2.5 mL of degassed 2-MeTHF to the Schlenk tube.
-
Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (10 mL).
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-aryl-indole product.
Characterization
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow
The entire process, from preparation to final analysis, follows a systematic workflow to ensure reproducibility and safety.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Insufficiently dried base or solvent. 3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere. Use a fresh catalyst or a robust precatalyst. Consider glovebox use for setup.[12] 2. Thoroughly dry K₃PO₄ and use freshly distilled/anhydrous solvent. 3. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Catalyst decomposition. | 1. Lower the reaction temperature. 2. Carefully verify the molar equivalents of all reagents. 3. Screen different ligands that may offer better catalyst stability.[14] |
| Deborylation of Starting Material | 1. Presence of protic impurities (water). 2. Extended reaction times at high temperatures. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Product Recovery | 1. Product is partially soluble in the aqueous phase. 2. Incomplete elution from the silica gel column. | 1. Perform additional extractions of the aqueous layer. 2. Use a more polar solvent system for chromatography. |
References
-
Liu, T. et al. (2017). Mechanism and Origins of Ligand-Controlled Stereoselectivity of Ni-Catalyzed Suzuki–Miyaura Coupling with Benzylic Esters: A Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
University Department of Chemistry. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]
-
Wang, X. et al. (2018). Mechanism of Nickel-Catalyzed Selective C–N Bond Activation in Suzuki-Miyaura Cross-Coupling of Amides: A Theoretical Investigation. The Journal of Organic Chemistry. Available at: [Link]
-
Shafiee, M. et al. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Preprints.org. Available at: [Link]
-
Anka-Lufford, A. et al. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. squarespace.com. Available at: [Link]
-
Shafiee, M. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
Chiba University. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Chiba University. Available at: [Link]
-
Aytac, Z. et al. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. Available at: [Link]
-
Shields, J. D. et al. (2019). Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design. ACS Catalysis. Available at: [Link]
-
Sharma, V. et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available at: [Link]
-
Unknown. (2025). Indole Photocatalysts and Secondary Amine Ligands Enable Nickel-Photoredox C(sp 2 )–Heteroatom Couplings. ACS Catalysis. Available at: [Link]
-
Ghorai, V. et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway. Chemical Communications. Available at: [Link]
-
Shields, J. D. et al. (2020). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. Available at: [Link]
-
Wang, Z. et al. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research. Available at: [Link]
-
Min, K. H. et al. (2022). Ni-Catalyzed Reductive Coupling of Alkynes and Amides to Access Multi-Functionalized Indoles. Organic Letters. Available at: [Link]
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Shanghai Worldyang Chemical Co.,Limited. This compound. Available at: [Link]
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Organic Syntheses Procedure. boronic esters. Available at: [Link]
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Garg, N. K. et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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Garg, N. K. et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Available at: [Link]
-
Bellina, F. et al. (2008). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]
-
Knapp, D. M. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
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Application Note: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with Indole-4-boronic Acid Pinacol Ester
Introduction: The Significance of Indole-Based Biaryl Motifs
The biaryl structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. When this motif is integrated with the indole nucleus—a privileged heterocyclic scaffold—the resulting compounds often exhibit potent and diverse biological activities.[1][2] Indole-containing biaryls are integral to drugs targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.[2][3][4] The precise and efficient construction of the carbon-carbon bond linking the indole core to another aryl system is therefore a critical challenge in drug discovery and development.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for forging such C-C bonds, lauded for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6][7] This application note provides a detailed guide for researchers on the strategic use of Indole-4-boronic acid pinacol ester (CAS: 388116-27-6) in the synthesis of 4-aryl-indoles, a class of compounds with significant therapeutic potential.
The Reagent: Advantages of this compound
While boronic acids are the traditional nucleophilic partners in Suzuki-Miyaura couplings, their pinacol ester derivatives offer significant practical and chemical advantages.[8]
-
Enhanced Stability: Boronic acids are susceptible to degradation pathways such as dehydration to form cyclic boroxine trimers and protodeboronation, which can lead to inconsistent reactivity and reduced yields.[8][9] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester protects the boron center, rendering the reagent significantly more stable.[8][9]
-
Improved Handling and Storage: this compound is typically a solid that is less sensitive to air and moisture compared to its corresponding boronic acid.[8] This stability translates to a longer shelf-life and simplifies weighing and handling procedures in the laboratory.[8][10]
-
Consistent Reactivity: The enhanced stability ensures a more consistent and reproducible performance in cross-coupling reactions, often leading to cleaner reaction profiles and higher isolated yields.[8]
Table 1: Properties of 1H-Indole-4-boronic acid, pinacol ester
| Property | Value | Reference |
| CAS Number | 388116-27-6 | |
| Molecular Formula | C₁₄H₁₈BNO₂ | [11] |
| Molecular Weight | 243.11 g/mol | [11] |
| Appearance | Solid | [10] |
| Melting Point | 168-173 °C |
The Suzuki-Miyaura Reaction: Mechanism and Optimization
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a Palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[5][7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic ester (Ar²-Bpin), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to re-enter the cycle.[7][12]
Key Parameters for Optimization
Successful coupling with this compound requires careful selection of several parameters:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[13] Pre-catalysts like PdCl₂(dppf) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos, P(t-Bu)₃) are commonly used.[6] The catalyst loading is typically low, ranging from 1-5 mol%.[14]
-
Base: The base is essential for the transmetalation step, activating the boronic ester to form a more nucleophilic boronate species. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive coupling partners.
-
Solvent System: A mixture of an organic solvent and water is standard. Common choices include dioxane/water, toluene/water, or THF/water.[14][15] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate.[15] Microwave heating can also be employed to significantly reduce reaction times.[14]
-
Indole N-H Protection: The reactivity of the indole N-H can sometimes interfere with the catalytic cycle. While many couplings proceed with the unprotected indole, N-protection (e.g., with Boc or Tosyl groups) may be necessary to improve yields, particularly with challenging substrates.[16] However, unprotected indoles have been successfully used in many cases, offering a more atom-economical route.[14][15]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and attach it to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (dioxane:water). The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration with respect to the aryl halide).
-
Reaction: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Applications and Data
The 4-aryl-indole products synthesized via this method are valuable intermediates and final compounds in drug discovery. The indole scaffold is capable of forming key hydrogen bonds with biological targets, and the appended aryl ring can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1] These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[4][17]
Table 2: Representative Suzuki-Miyaura Couplings with Indole Boronic Esters
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | Pd source / Ligand | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good | [15] |
| Aryl Halide | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95 | [15] |
| 5,7-Dibromoindole | Pd(PPh₃)₄ | K₂CO₃ | H₂O/EtOH | MW | 1 | 91 | [14] |
| 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane | 100 | 16 | Good | [6] |
Note: Yields are highly substrate-dependent. This table provides examples of conditions used for indole-related Suzuki couplings to illustrate common parameters.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was properly degassed and maintained under a strict inert atmosphere. Use a fresh, active catalyst or a different ligand system.
-
-
Protodeboronation of the Boronic Ester:
-
Cause: Presence of excess water or acid, or prolonged reaction times at high temperatures.
-
Solution: Use thoroughly dried solvents. Ensure the base is not hygroscopic. Attempt the reaction at a lower temperature for a longer duration.
-
-
Homocoupling of the Boronic Ester:
-
Cause: Presence of oxygen, which can facilitate Pd(II) formation and lead to homocoupling.
-
Solution: Improve the degassing procedure.[12]
-
-
Difficulty in Purification:
-
Cause: Similar polarity of product and byproducts (e.g., homocoupled species).
-
Solution: Optimize the reaction to minimize byproduct formation. Explore different solvent systems for chromatography.
-
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). [Link]
-
Indolylboronic Acids: Preparation and Applications. (n.d.). National Institutes of Health (NIH). [Link]
-
Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. (2016-10-06). National Institutes of Health (NIH). [Link]
-
Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. (2025-08-06). ResearchGate. [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. (n.d.). ACS Publications. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021-11-16). RSC Publishing. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016-08-18). ACS Publications. [Link]
-
Protecting Groups for Boronic Acids. (2016-05-09). Chem-Station Int. Ed.. [Link]
-
Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. (n.d.). PubMed. [Link]
-
1H-Indole-4-boronic acid, pinacol ester. (n.d.). PubChem. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023-08-23). ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. [Link]
-
Effect of different palladium catalysts on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025-08-05). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). ACS Publications. [Link]
-
A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). PubMed Central. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2005-02-08). Semantic Scholar. [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. (n.d.). PURKH. [Link]
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- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. This compound | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 11. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings with Indole-4-boronic acid pinacol ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving Indole-4-boronic acid pinacol ester. As an electron-rich heteroaromatic substrate, this reagent presents unique challenges that can often lead to disappointing yields. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in very low yield or failing completely. What are the most likely causes?
Low or no yield in Suzuki couplings with electron-rich heteroaromatics like this compound is a frequent issue.[1][2] The primary culprits often fall into four main categories:
-
Reagent Instability & Side Reactions: The most significant side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][4] This is particularly problematic with electron-rich heteroaromatic boronic acids and esters.[1][5]
-
Suboptimal Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be inefficient for these challenging substrates.[1]
-
Ineffective Base/Solvent Combination: The base is crucial for activating the boronic ester for transmetalation.[1][6][7] An inappropriate choice can fail to promote the reaction or even accelerate decomposition pathways.[1][8]
-
Poor Reaction Technique: Suzuki reactions are highly sensitive to oxygen. Inadequate degassing and handling of air-sensitive reagents can lead to rapid catalyst death and promotion of side reactions like homocoupling.[9]
Q2: I suspect protodeboronation is consuming my this compound. How can I confirm this and what steps can I take to prevent it?
Protodeboronation is the protonolysis of the boronic ester, a common side reaction that converts your starting material into indole.[3]
Confirmation:
-
LC-MS Analysis: The most direct way is to monitor your reaction mixture over time. Look for the appearance of a mass corresponding to indole, the protodeboronated byproduct.
-
¹H NMR of Crude Mixture: After workup, check the crude NMR for the characteristic signals of the indole ring without the boronic ester moiety.
Prevention Strategies:
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from water, excess water can promote protodeboronation, especially with sensitive substrates.[1][4] Ensure your solvents are rigorously dried and consider using an anhydrous base.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[1] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a better choice.[1] For extremely sensitive systems, consider fluoride sources like CsF or KF.[4]
-
"Slow-Release" Strategy: Pinacol esters are used precisely because they are more stable than the corresponding boronic acids and act as a "slow-release" source of the active boron species.[1][3] However, if protodeboronation is still an issue, it indicates the hydrolysis to the boronic acid may still be too fast under your conditions.[8][10]
-
Lower the Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[4] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C).[1]
Troubleshooting Workflow
Use the following decision tree to systematically diagnose the issue with your reaction.
Caption: A logical workflow for diagnosing low yields.
Q3: Which palladium catalyst and ligand should I use for coupling with an electron-rich indole substrate?
For challenging, electron-rich heterocycles, the choice of ligand is critical to facilitate the often rate-limiting oxidative addition step.[1]
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard. They accelerate both oxidative addition and the final reductive elimination step.[1] The Buchwald biaryl phosphine ligands are highly recommended.
-
N-Heterocyclic Carbene (NHC) Ligands: These are strong σ-donors that form highly stable and active palladium complexes, often effective where phosphine ligands fail.
| Ligand Class | Specific Examples | Key Advantages |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for electron-rich substrates, commercially available as stable precatalysts (e.g., XPhos-Pd-G3).[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very stable and highly active catalysts, resistant to degradation. |
| Other Effective Ligands | P(t-Bu)₃, PCy₃ | Highly electron-donating and effective but can be more air-sensitive. |
It is often best to use modern, well-defined palladium precatalysts (e.g., XPhos-Pd-G3) which are air-stable and ensure the efficient generation of the active Pd(0) species in solution.
Q4: What is the best base and solvent system for this reaction?
The base and solvent system is critical for both dissolving the reagents and facilitating the key transmetalation step.[1]
Bases: For difficult couplings involving indole boronic esters, a moderately strong base is typically required.
-
Potassium Phosphate (K₃PO₄): An effective and commonly used base for challenging Suzuki couplings.[1][11] It is strong enough to promote the reaction but often minimizes base-mediated side reactions.
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results and can be more effective than K₃PO₄, though it is more expensive.[1][12]
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF): These are milder, non-nucleophilic bases that can be very effective, especially when your substrates are sensitive to hydrolysis.[4]
Solvents: Aprotic polar solvents, often with a small amount of water, are standard.
-
Dioxane/H₂O or THF/H₂O (e.g., 4:1 to 10:1 v/v): A very common and effective solvent system.[4][11][12] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4][6]
-
Toluene or DMF (Anhydrous): If protodeboronation is severe, switching to a strictly anhydrous system may be necessary.[4][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure using Schlenk Technique:
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[13]
-
Reagent Addition: To the Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas at least three times.[13] This is a critical step to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solution may change color.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: The Suzuki cycle and the competing protodeboronation pathway.
References
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Retrieved from [Link]
-
ACS Publications. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Side Reactions of Indole-4-boronic acid pinacol ester in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Indole-4-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. This compound is a critical reagent for synthesizing complex molecules; however, its unique electronic and structural properties can lead to specific side reactions that compromise yield and purity.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and optimize your experiments. We will explore the causality behind common issues and provide robust, self-validating protocols to overcome them.
Part 1: Troubleshooting Guide (Symptom-Based)
This section addresses common experimental issues based on the observable outcomes in your reaction mixture. We provide a logical workflow to identify the root cause of the problem and implement effective solutions.
Q1: My reaction has a low yield, and my crude NMR/LC-MS shows a major peak corresponding to indole (the parent heterocycle without the boronic ester). What is happening and how can I fix it?
A1: You are observing protodeboronation, the most common side reaction for this substrate.
Protodeboronation is the cleavage of the C–B bond, which is subsequently replaced by a C–H bond, reverting your valuable reagent back to its unfunctionalized form.[1][2] This process is particularly prevalent with electron-rich and heteroaromatic boronic acids and esters, like your indole substrate, especially under the basic, aqueous conditions typical of Suzuki-Miyaura couplings.[1][3][4]
The Mechanism: Why Does Protodeboronation Occur?
The reaction can proceed through two primary pathways, often accelerated by the base required for the main Suzuki-Miyaura catalytic cycle.[5][6]
-
Direct Protodeboronation of the Ester: The boronic ester itself can be cleaved by a proton source (e.g., water, alcohol).
-
Hydrolysis Followed by Protodeboronation: More commonly, the pinacol ester first hydrolyzes to the corresponding indole-4-boronic acid.[7][8] This boronic acid is often less stable and more susceptible to rapid protodeboronation, especially at a pH near its pKa.[1][7][8]
The presence of the indole N-H proton can also contribute to the lability of the C-B bond under certain conditions.
Troubleshooting Workflow for Protodeboronation
Below is a decision-making workflow to systematically address protodeboronation.
Caption: Troubleshooting Decision Tree for Protodeboronation.
Mitigation Strategies: A Tabular Guide
| Strategy | Rationale | Recommended Action |
| Minimize Water | Water is the primary proton source for protodeboronation. While Suzuki couplings often benefit from a small amount of water, excess water is detrimental. | Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and oven-dried glassware. If a co-solvent is needed, ensure it is dry. |
| Optimize the Base | Strong bases, particularly hydroxides, create a high pH environment that accelerates the C-B bond cleavage.[1] The choice of base is critical.[9][10] | Use weaker inorganic bases like K₃PO₄ or K₂CO₃. Cesium carbonate (Cs₂CO₃) is often highly effective.[3] For strictly anhydrous conditions, consider CsF. |
| Control Temperature | Higher temperatures can increase the rate of protodeboronation relative to the desired cross-coupling. | Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 80 °C instead of 110 °C).[3] |
| Use Excess Boronic Ester | If minor protodeboronation is unavoidable, using a slight excess (e.g., 1.5 equivalents) of the boronic ester can compensate for the loss and drive the reaction to completion. | Increase the stoichiometry of the this compound from 1.1 eq to 1.5 eq. |
Q2: I've isolated a significant amount of a symmetrical 4,4'-bi-indole byproduct. What causes this and what are the mitigation strategies?
A2: You are observing oxidative homocoupling of your boronic ester.
Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid/ester couple to form a symmetrical biaryl.[11] This process consumes your nucleophile, reduces the yield of the desired product, and introduces a high-molecular-weight impurity that can be difficult to separate.
The Mechanism: Why Does Homocoupling Occur?
Homocoupling is typically mediated by the palladium catalyst and can be significantly promoted by the presence of oxygen.[12] The mechanism can be complex, but a common pathway involves the formation of a diarylpalladium(II) species from two transmetalation events, followed by reductive elimination to yield the biaryl byproduct. In some cases, Pd(II) species can directly mediate the homocoupling without going through a full catalytic cycle.[12]
Mitigation Strategies
-
Rigorous Deoxygenation: This is the most critical factor. Oxygen can promote the re-oxidation of Pd(0) to active Pd(II) species that facilitate homocoupling.
-
Action: Sparge your reaction solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[12] Maintain a positive pressure of inert gas throughout the reaction. The "freeze-pump-thaw" method (3 cycles) is even more effective for complete oxygen removal.
-
-
Use of Additives: Certain additives can suppress homocoupling.
-
Action: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of Pd(II) species that lead to homocoupling.[12]
-
-
Catalyst and Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Stoichiometry Control: Ensure the stoichiometry is accurate. An excess of the boronic ester in the absence of the aryl halide partner can favor homocoupling.
Q3: The reaction is sluggish or stalls completely, with both starting materials remaining. What could be inhibiting my catalyst?
A3: Your catalyst is likely being poisoned or inhibited by the nitrogen atom of the indole ring.
Nitrogen-rich heterocycles are known to act as ligands for palladium, coordinating to the metal center and inhibiting catalytic activity.[14][15] The lone pair on the indole nitrogen can bind to the electron-deficient palladium, leading to the formation of stable, off-cycle complexes that prevent the catalyst from participating in the desired reaction.
The Problem: Catalyst Inhibition Pathway
Caption: Catalyst Inhibition by Indole Substrate.
Mitigation Strategies
-
Ligand Selection: The right ligand can protect the palladium center.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][14] These ligands are strong σ-donors that form stable complexes with palladium, making it less likely for the indole nitrogen to displace them and poison the catalyst.[3] Standard ligands like PPh₃ are often ineffective.
-
Action: Switch from Pd(PPh₃)₄ to a system like Pd₂(dba)₃ with XPhos or use a pre-formed catalyst like XPhos-Pd-G3.
-
-
Use of Precatalysts: Modern, well-defined precatalysts can be highly effective.
-
Protect the Indole N-H: While often undesirable due to extra synthetic steps, protecting the indole nitrogen can completely eliminate its ability to coordinate with the palladium catalyst.
-
Action: Consider using N-Boc or N-SEM protected this compound if other methods fail.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
A1: Proper storage is crucial to prevent degradation before use. Boronic esters are sensitive to moisture and, to a lesser extent, air and light.
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place.[16] For long-term storage (months to years), keeping it at -20°C under an inert atmosphere (Argon or Nitrogen) is recommended.[16] For short-term storage (days to weeks), 0-4°C is sufficient.[16]
-
Handling: Handle the solid quickly in the air. For weighing and transferring, do so in a glove box or under a stream of inert gas if possible. Avoid leaving the container open to the atmosphere for extended periods.
Q2: Does the pinacol ester first hydrolyze to the boronic acid before transmetalation?
A2: It's a nuanced process. While direct transmetalation from the boronic ester is possible, especially under anhydrous conditions, a significant body of research suggests that in many Suzuki-Miyaura reactions run in aqueous media, the pinacol ester acts as a "slow-release" source of the boronic acid.[1][3] The ester hydrolyzes to the boronic acid, which is then activated by the base to form a borate anion (e.g., [ArB(OH)₃]⁻) that undergoes transmetalation.[1][6] The key takeaway is that the stability of both the ester and its corresponding boronic acid to the reaction conditions is critical for success.[1][7][8]
Q3: What is the optimal choice of base for this substrate?
A3: There is no single "best" base for all conditions, but a general hierarchy exists.
| Base | Typical Conditions | Pros | Cons |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong enough for most couplings, including with aryl chlorides. Generally good at suppressing protodeboronation.[3][14] | Can be slow at lower temperatures. Requires some water to be effective. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Highly effective, often gives higher yields for difficult couplings. Good solubility in some organic solvents.[3] | More expensive. |
| K₂CO₃ / Na₂CO₃ | Aqueous solvent mixtures | Inexpensive and common. | Generally weaker; can lead to slower reactions and may be less effective at preventing protodeboronation compared to K₃PO₄. |
| CsF | Anhydrous THF, Dioxane | Excellent for anhydrous conditions, particularly when substrates are base-sensitive. | Less common, requires strictly anhydrous setup. |
| Organic Bases (e.g., Et₃N) | Anhydrous conditions | Mild, good for base-sensitive functional groups. | Often not strong enough to promote efficient transmetalation. |
For this compound, K₃PO₄ is an excellent starting point due to its balance of reactivity and ability to minimize side reactions.[14]
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol serves as a standard starting point for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Atmosphere Exchange: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL) via syringe. The solvent mixture should be deoxygenated beforehand by sparging with Argon for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%)) to the flask under a positive flow of Argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Modified Conditions to Minimize Protodeboronation
This protocol is designed for substrates that are highly susceptible to protodeboronation.
-
Setup: Use an oven-dried Schlenk flask and stir bar. All reagents should be dried, and the base (Cs₂CO₃, 2.0 mmol) should be flame-dried under vacuum before use.
-
Reagent Addition: In a glovebox or under a strong counterflow of Argon, add this compound (1.5 mmol, 1.5 eq.), the aryl halide (1.0 mmol), and the flame-dried Cs₂CO₃.
-
Solvent and Catalyst: Add freshly distilled, anhydrous dioxane (5 mL). Add the catalyst system (e.g., XPhos Pd G3 precatalyst, 0.02 mmol, 2 mol%).
-
Reaction: Heat the sealed reaction to 80-90 °C and monitor carefully by LC-MS or TLC. Avoid excessive temperatures.
-
Workup and Purification: Proceed as described in Protocol 1.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
-
Yang, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(54), 34133-34138. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Canturk, B. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 74(18), 7048–7054. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Fu, X., et al. (2021). Chemo- and Stereoselective Dearomative Coupling of Indoles and Bielectrophilic β-Imino Boronic Esters via Imine-Induced 1,2-Boronate Migration. Request PDF. [Link]
-
Dunn, J., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(2), 273–277. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2164–2167. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030-3041. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). Retrieved from [Link]
-
MDPI. (n.d.). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
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Protodeboronation of Indole-4-boronic acid pinacol ester and its prevention
Answering your question, here is a technical support center with troubleshooting guides and FAQs about the protodeboronation of Indole-4-boronic acid pinacol ester and its prevention.
Technical Support Center: this compound
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with this valuable reagent, focusing specifically on the undesired side reaction of protodeboronation. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is protodeboronation and why is it a significant problem?
A: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of your work, this means your this compound reverts to indole. This side reaction is highly problematic for two main reasons:
-
Yield Reduction: It consumes your boronic ester, directly lowering the potential yield of your desired coupled product in reactions like Suzuki-Miyaura cross-coupling.[2]
-
Purification Complexity: It introduces a significant byproduct (indole) into your reaction mixture, which can often have similar chromatographic properties to the starting materials or desired product, complicating isolation and purification.[2]
Q2: Is this compound particularly susceptible to protodeboronation?
A: Yes, heteroaromatic boronic esters, especially those derived from electron-rich systems like indole, can be quite susceptible. Several factors contribute to this:
-
Reaction pH: The rate of protodeboronation is often highly dependent on pH.[1][3]
-
Base-Catalysis: The basic conditions required for many cross-coupling reactions (e.g., Suzuki-Miyaura) can directly catalyze the protodeboronation pathway.[1][4]
-
Hydrolysis: While pinacol esters are more robust than their corresponding boronic acids, they are not immune to hydrolysis. Under aqueous basic conditions, the ester can hydrolyze to the boronic acid in situ. This is problematic because the boronic acid form is often more prone to protodeboronation. It is a common misconception that esterification always confers greater stability.[4][5]
Q3: I thought using a pinacol ester instead of the boronic acid was supposed to prevent this problem. Why does it still happen?
A: Using a pinacol ester is a crucial first step in mitigating, but not eliminating, protodeboronation. The pinacol group provides steric bulk and reduces the Lewis acidity of the boron atom, which slows the rate of decomposition. However, the ester can be a "slow-release" source of the more reactive boronic acid, especially in the presence of water and base.[1][4] A key study revealed that the hydrolysis of the ester to the boronic acid can be a dominant component of the overall protodeboronation process.[4][5] Therefore, controlling the reaction environment remains critical.
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Q1: My reaction isn't working! I see a lot of indole byproduct by TLC/LC-MS. What's wrong?
A: This is the classic signature of protodeboronation. The C-B bond is cleaving faster than your desired cross-coupling reaction is proceeding.
Immediate Troubleshooting Steps:
-
Check Your Water Content: The primary culprit is often the presence of water, which acts as the proton source.[2] Ensure all solvents are anhydrous and that glassware was rigorously dried.
-
Evaluate Your Base: Strong bases, particularly hydroxides like NaOH and KOH, are known to aggressively promote protodeboronation.[6] The type and concentration of the base are critical factors.[2]
-
Lower the Temperature: High reaction temperatures can accelerate the rate of protodeboronation, sometimes more than the desired coupling reaction.[2][6]
Troubleshooting Flowchart: Diagnosing Low Yield or Product Formation
Caption: A logical flowchart for troubleshooting common Suzuki coupling failures.
Q2: Which base is best for coupling this compound?
A: The choice of base is critical. For sensitive substrates prone to protodeboronation, milder inorganic bases are strongly recommended. The goal is to find a base strong enough to facilitate the transmetalation step of the Suzuki-Miyaura cycle but not so aggressive that it promotes C-B bond cleavage.[7]
| Base | Typical Conditions | Pros | Cons & Causality |
| K₃PO₄ | Anhydrous THF or Dioxane, 80-100 °C | Highly Recommended. Strong enough for efficient coupling, low basicity in organic media minimizes protodeboronation.[7][8] | Can have poor solubility, requiring vigorous stirring. |
| K₂CO₃ | Aqueous/Anhydrous Dioxane or Toluene | Good Starting Point. A versatile and common base.[9] | The aqueous conditions often used can promote hydrolysis of the ester, increasing protodeboronation risk.[4] |
| Cs₂CO₃ | Anhydrous THF or Dioxane | Excellent for difficult couplings. Often provides superior results when other bases fail.[6] | More expensive and highly hygroscopic. |
| NaOH, KOH | Aqueous solvent mixtures | NOT Recommended. These strong hydroxide bases create a highly basic aqueous environment that significantly accelerates protodeboronation.[6] | High pH leads to rapid C-B bond cleavage.[4] |
Q3: I struggle with purifying my boronic ester. It streaks on a TLC plate and I get low recovery from my silica gel column. What should I do?
A: This is a very common problem. The issue stems from the interaction between your compound and the silica gel. The Lewis acidic boron atom can bind strongly to the Lewis basic silanol groups (Si-OH) on the silica surface. This leads to "over-adsorption," resulting in tailing on TLC and poor recovery from column chromatography.[10][11]
The Solution: Boric Acid-Treated Silica Gel Deactivating the silica gel by impregnating it with boric acid is a highly effective method to suppress this over-adsorption and improve recovery.[10][11][12][13]
Section 3: Optimized Protocols
These protocols are designed to serve as a validated starting point for your experiments.
Protocol 1: Anhydrous Suzuki-Miyaura Coupling to Prevent Protodeboronation
This protocol is optimized to minimize the risk of protodeboronation by strictly excluding water and using a suitable base.
Workflow Diagram: Anhydrous Reaction Setup
Caption: Step-by-step workflow for setting up an anhydrous Suzuki coupling.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground, anhydrous K₃PO₄ (2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[8]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or THF) via syringe to a typical concentration of 0.1 M.
-
Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
Protocol 2: Purification via Boric Acid-Treated Silica Gel
This protocol describes how to prepare and use boric acid-treated silica for flash chromatography.[11]
Step-by-Step Methodology:
-
Preparation of Slurry: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, plan to use approximately 550 mL of this solution. Create a slurry of the silica gel in the boric acid/methanol solution in a large flask.
-
Impregnation: Gently agitate the slurry for 1 hour at room temperature.
-
Washing: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel thoroughly with ethanol (approx. 600 mL per 100 g of silica) to remove excess boric acid.
-
Drying: Dry the silica gel under vacuum (e.g., in a rotary evaporator or vacuum oven at 60 °C for 1.5-2 hours) until it is a completely free-flowing powder.[11]
-
Chromatography: Use this boric acid-impregnated silica gel to pack your column as you normally would. This should significantly reduce streaking and improve the recovery of your this compound.
Section 4: Mechanistic Insights
Understanding the "why" is key to effective troubleshooting. The protodeboronation of boronic esters under basic conditions often proceeds through hydrolysis followed by the decomposition of the resulting boronate anion.
Base-Catalyzed Protodeboronation Pathway
Caption: Simplified mechanism for base-catalyzed protodeboronation of a pinacol ester.
This mechanism illustrates why water and base are so detrimental. The base (OH⁻) promotes both the initial hydrolysis of the stable pinacol ester to the more labile boronic acid and the formation of the reactive boronate anion, which then undergoes the rate-limiting C-B bond cleavage with water acting as the proton source.[1][4] By using anhydrous conditions and weaker bases, you starve this pathway of its key ingredients.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Hitosugi, S., et al. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Liu, C., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. Available at: [Link]
-
Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Liu, C., Li, X., & Wu, Y. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(20), 15413-15416. Available at: [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(34), 13866-13881. Available at: [Link]
-
Chernyak, N., et al. (2011). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Organic Letters, 13(10), 2574-2577. Available at: [Link]
-
D'Meza, R. E., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]
-
Vantourout, J. C., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(13), 3848-3852. Available at: [Link]
-
Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
JETIR. (2018). KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID. JETIR, 5(8). Available at: [Link]
-
Yasar, G. (2019). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Thesis, Izmir Institute of Technology. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
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- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purifying Products from Reactions Involving Indole-4-boronic Acid Pinacol Ester
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of reaction products derived from Indole-4-boronic acid pinacol ester. The unique chemical properties of this reagent and its derivatives can present specific challenges during isolation and purification. This guide is designed to provide both fundamental understanding and actionable solutions to overcome these hurdles.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific problems you might encounter during the purification of products from reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling.
Issue 1: Low or No Recovery of the Desired Product from Silica Gel Chromatography
Question: I've performed a Suzuki-Miyaura coupling between this compound and an aryl halide. After workup, I'm attempting to purify the product via silica gel chromatography, but I'm experiencing very low recovery. My TLC analysis shows significant tailing or the product spot remains at the baseline. What's happening?
Answer: This is a frequent and frustrating issue that often stems from the interaction between your indole-containing product and the silica gel stationary phase. There are two primary causes:
-
Strong Adsorption to Silica: The indole moiety, particularly the N-H proton, can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. The Lewis acidic boron atom of any unreacted starting material or related byproducts can also strongly interact with the Lewis basic silanols.[1] This leads to irreversible adsorption or significant tailing, resulting in product loss.
-
On-Column Hydrolysis of Boronic Ester: Standard silica gel is acidic and can retain water. These conditions can promote the hydrolysis of any remaining boronic acid pinacol ester (Bpin) starting material back to the more polar boronic acid.[1][2] This newly formed polar compound will then be strongly adsorbed to the silica gel and will not elute under typical non-polar solvent conditions.
-
Deactivate the Silica Gel: You can mitigate the acidity of the silica gel through pre-treatment. A common and effective method is to create a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v).[1] This will cap the acidic silanol groups, reducing unwanted interactions.
-
Use an Alternative Stationary Phase: For particularly sensitive compounds, switching to a more inert stationary phase can be beneficial. Neutral alumina is a good alternative to silica gel for less polar compounds.[1]
-
Employ a Silica/Celite Plug: If the primary goal is to remove baseline impurities and the palladium catalyst, a short plug of silica gel or Celite can be sufficient.[1] This minimizes the contact time between your product and the stationary phase, thereby reducing the chances of degradation and adsorption.
-
Consider Recrystallization: If your product is a solid, recrystallization can be a powerful, non-chromatographic purification method.[3][4] This technique is particularly effective for removing minor impurities. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes, to find optimal conditions.
Issue 2: Presence of Symmetrical Biaryl Byproduct (Homocoupling) in the Purified Product
Question: My NMR and LC-MS analyses of the purified product show a significant amount of a symmetrical bi-indole or biaryl byproduct. What is the source of this impurity and how can I remove it?
Answer: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[5][6] This occurs when two molecules of the boronic acid (or its ester) couple with each other. The primary causes are the presence of oxygen and the use of a Pd(II) precatalyst.[5][6]
-
Rigorous Degassing: Oxygen is a known promoter of homocoupling.[6][7] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method for highly sensitive reactions.[5]
-
Catalyst Selection: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5]
-
Chromatographic Separation: The homocoupled byproduct often has a different polarity than the desired cross-coupled product, allowing for separation by flash chromatography. Careful optimization of the solvent system is key.
-
Recrystallization: As with other impurities, recrystallization can be an effective method to separate the desired product from the homocoupled dimer, especially if they have different solubilities.
Issue 3: Persistent Pinacol or Pinacol Borane Impurities Post-Purification
Question: After my column chromatography, my NMR spectrum shows a persistent singlet around 1.3 ppm, which I suspect is from pinacol or a related boron impurity. How can I get rid of this?
Answer: This is a very common issue when using pinacol boronic esters. The impurity is likely free pinacol, which is a byproduct of any hydrolysis of the boronic ester, or unreacted bis(pinacolato)diboron (B₂pin₂). These impurities can be difficult to remove due to their moderate polarity and tendency to co-elute with the product.
-
Aqueous Workup: A thorough aqueous wash of the crude reaction mixture can help remove a significant portion of the water-soluble pinacol.
-
Hexane Trituration/Wash: Pinacol has some solubility in nonpolar solvents like hexanes. After concentrating your product, you can often wash the solid with cold hexanes to leach out the pinacol impurity.[8]
-
Optimized Chromatography: Treating your silica gel with boric acid has been shown to suppress the over-adsorption of pinacol esters, which can also help in the separation from non-polar byproducts.[1]
-
Use of a Scavenger Resin: In some cases, specific scavenger resins can be employed to remove boron-containing impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use the crude product from my reaction with this compound in the next step without purification?
A1: In many instances, particularly for Suzuki-Miyaura couplings, it is possible to use the crude Bpin ester directly in the subsequent reaction after a simple filtration through Celite or a silica plug to remove the palladium catalyst and inorganic salts.[1] However, the success of this approach is highly dependent on the tolerance of the next reaction step to the specific impurities present. A small-scale trial is always recommended.
Q2: My product containing the indole moiety is UV-inactive. How can I effectively monitor my column chromatography?
A2: When dealing with UV-inactive compounds, alternative visualization techniques for TLC are necessary. Staining with iodine vapor is a common and effective method for many organic compounds. Other general-purpose stains include potassium permanganate or ceric ammonium molybdate (CAM).
Q3: Is hydrolysis of the this compound a concern during aqueous workup?
A3: Yes, pinacol esters are susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[2][9] To minimize this, it's advisable to perform the aqueous workup quickly and under neutral or near-neutral pH conditions if possible. Using brine (saturated NaCl solution) for the final wash can help to reduce the amount of dissolved water in the organic layer before drying.
Q4: What are the best practices for storing this compound?
A4: To ensure its stability and reactivity, this compound should be stored in a dry, dark environment at low temperatures (0-4°C for short-term and -20°C for long-term).[10] It is important to avoid moisture and light.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Deactivation with Triethylamine
-
Determine the amount of silica gel required for your column.
-
In a fume hood, create a slurry of the silica gel in the less polar solvent of your intended eluent system (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Add triethylamine (NEt₃) to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume.
-
Stir the slurry gently for 5-10 minutes.
-
Pack the column with the treated silica slurry as you normally would.
-
Equilibrate the column with your starting eluent mixture, also containing 0.5-1% triethylamine, before loading your sample.
Protocol 2: Recrystallization for Purification of Indole Derivatives
-
Dissolve the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, or acetone).
-
While the solution is still hot, slowly add a less polar "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of products from reactions involving this compound.
Data Summary
| Issue | Common Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Column | Strong adsorption to acidic silanol groups, on-column hydrolysis. | Deactivate silica with NEt₃, use neutral alumina, perform a quick plug filtration, or use recrystallization.[1] |
| Homocoupling Byproduct | Presence of oxygen, use of Pd(II) precatalysts. | Rigorous degassing of solvents, use of Pd(0) catalysts, careful chromatographic separation, recrystallization.[5][6] |
| Persistent Pinacol/B₂pin₂ | Byproduct of hydrolysis, excess reagent. | Thorough aqueous workup, trituration with non-polar solvents (e.g., hexanes), optimized chromatography.[8] |
References
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]
-
ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available from: [Link]
- Google Patents. Crystallization process of tricyclic indole derivatives.
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available from: [Link]
- Google Patents. Process of preparing purified aqueous indole solution.
-
ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available from: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. Available from: [Link]
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. Available from: [Link]
-
MDPI. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available from: [Link]
-
MDPI. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Available from: [Link]
-
Reddit. Trouble purifying my boronate ester compound. Available from: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
PubMed Central. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Available from: [Link]
-
National Institutes of Health. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available from: [Link]
-
Reddit. Best way to remove pinacol post suzuki. Available from: [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
-
ResearchGate. How to purify boronate esters?. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]
-
ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Available from: [Link]
-
ACS Publications. Structure and Morphology of Indole Analogue Crystals. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
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Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Indole-4-Boronic Acid Pinacol Ester
Welcome to the technical support center for optimizing catalyst loading and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving Indole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound in Suzuki-Miyaura couplings.
Q1: What is a typical starting catalyst loading for reactions with this compound, and why is it a good starting point?
A typical starting palladium catalyst loading for Suzuki-Miyaura reactions is in the range of 1-5 mol %.[1][2] A good starting point for exploratory reactions with this compound is 2-3 mol % of a palladium precatalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand.[3] This range is often sufficient to achieve a good yield without excessive cost or palladium contamination in the product. Starting with a moderate loading allows for subsequent optimization by either decreasing the catalyst amount for cost-effectiveness or increasing it if the reaction is sluggish.[4][5]
Q2: My reaction yield is low. What are the most common causes when using indole boronic esters?
Low yields in Suzuki-Miyaura reactions involving indole boronic esters can stem from several factors:
-
Catalyst Deactivation: The indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] This is a common issue with nitrogen-containing heterocycles.[1][7]
-
Protodeboronation: this compound can be susceptible to protodeboronation, where the boronic ester group is cleaved and replaced by a hydrogen atom, especially in the presence of water and a strong base.[6]
-
Homocoupling: The boronic ester can react with itself to form a bi-indole byproduct, consuming the starting material.
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions (temperature, time, base, or solvent).[8]
-
Poor Reagent Quality: Impurities in the starting materials, solvents, or degradation of the boronic ester can negatively impact the reaction.[9] It is crucial to use high-purity reagents.
Q3: How does the choice of ligand impact the reaction, and what are some good starting points for indole-containing substrates?
The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation. For sterically hindered or electron-rich substrates like indoles, bulky and electron-rich phosphine ligands are often preferred.[3][10] Good starting points include:
-
Triphenylphosphine (PPh₃): A common and cost-effective ligand, but may not be optimal for challenging couplings.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for coupling nitrogen-containing heterocycles due to their steric bulk and electron-donating properties, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Amido-phosphine ligands: These have shown high efficiency in cross-coupling reactions.[3]
The choice of ligand can significantly affect the reaction rate and yield, so screening a few different ligands is often a worthwhile endeavor.[3]
Q4: What is the role of the base, and which bases are recommended for indole boronic ester couplings?
The base is essential for the activation of the boronic ester, facilitating the transmetalation step in the catalytic cycle.[9] The choice of base can influence the reaction rate and the extent of side reactions like protodeboronation.
-
Inorganic bases are generally preferred over organic bases for this type of reaction.[11]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are common and effective choices.[8][11]
-
Potassium Phosphate (K₃PO₄) is often a good choice, particularly for preventing protodeboronation.[1]
-
Cesium Carbonate (Cs₂CO₃) can be a more effective base in challenging cases.[8]
It is important to use a sufficient excess of the base, typically 2-3 equivalents relative to the limiting reagent.[8]
Q5: How should I handle and store this compound?
This compound is a solid that should be stored in a dry, dark environment.[12] For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term storage (months to years), it should be kept at -20 °C.[12] It is important to avoid inhalation and contact with skin and eyes.[12] While stable enough for shipping at ambient temperatures, proper storage is crucial to prevent degradation.[12]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during your experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Catalyst Inactivity/Deactivation: The palladium catalyst may be poisoned or deactivated.[13][14] 2. Sub-optimal Reaction Conditions: Temperature, reaction time, or mixing may be inadequate. 3. Protodeboronation of the Boronic Ester: The C-B bond is cleaved before cross-coupling.[6] 4. Poor Reagent Quality: Impurities in starting materials or solvents.[9][15] | 1. Screen Ligands: Try more electron-rich and sterically demanding ligands like SPhos or XPhos.[1] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to 5-10 mol %.[2] 3. Optimize Temperature: Increase the reaction temperature in 10 °C increments. A range of 60-120 °C is common for Suzuki reactions. 4. Change the Base: Switch to a different base, such as K₃PO₄ or Cs₂CO₃.[1][8] 5. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize protodeboronation. 6. Verify Reagent Purity: Use freshly purchased or purified starting materials and high-purity, degassed solvents. |
| Formation of Significant Byproducts (e.g., Homocoupling) | 1. Incorrect Stoichiometry: An excess of the boronic ester can lead to homocoupling. 2. Oxygen Contamination: The presence of oxygen can promote homocoupling. 3. Sub-optimal Ligand: The chosen ligand may not be effective at preventing side reactions. | 1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester. 2. Thoroughly Degas: Degas the reaction mixture and solvent by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[16] 3. Screen Ligands: Test different ligands that may favor the desired cross-coupling pathway. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in starting materials or catalyst. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 3. Inaccurate Temperature Control: Fluctuations in the reaction temperature. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Maintain Inert Atmosphere: Ensure a consistent and reliable method for maintaining an inert atmosphere throughout the reaction setup and duration. 3. Precise Temperature Control: Use a reliable heating mantle with a temperature controller and an oil bath to ensure stable heating. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments and workflows.
General Protocol for a Small-Scale Suzuki-Miyaura Reaction
This protocol is a good starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.1 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Monitoring Techniques
Careful monitoring of the reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of starting materials and the formation of the product.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of starting materials and the formation of products and byproducts.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points.[18]
Section 4: Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 36(15), 2844–2847. [Link]
-
Sato, Y., Liu, J., Ndukwe, I. E., Elipe, M. V. S., Griffin, D. J., Murray, J. I., & Hein, J. E. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477–16480. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nykaza, T. V. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Li, J., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Dong, G., & Gevorgyan, V. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters, 12(19), 4340–4343. [Link]
-
Albero, J., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
-
Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Lee, H. G., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters. [Link]
-
Ng, S. S., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
Clot, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]
-
Discussion on "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?". ResearchGate. [Link]
-
D’Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179. [Link]
-
Kumar, A., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
-
Application of the palladium indolyl complexes in the Suzuki reaction. ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[18][19]-Fused Indole Heterocycles. ACS Publications. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 13. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. reddit.com [reddit.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. azom.com [azom.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Effect of temperature on the stability of Indole-4-boronic acid pinacol ester
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Indole-4-boronic acid pinacol ester. It addresses common questions and troubleshooting scenarios related to the effect of temperature on the stability of this reagent, ensuring the integrity and success of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its efficacy is intrinsically linked to its stability. Temperature, in conjunction with other environmental factors, plays a critical role in the degradation of this compound. The primary degradation pathways of concern are hydrolysis and protodeboronation.
A. Hydrolysis: The Ubiquitous Threat
Pinacol esters, while significantly more stable than their corresponding boronic acids, are susceptible to hydrolysis.[1][2][3] This reaction, facilitated by the presence of water, cleaves the pinacol protecting group, reverting the ester to the more polar and often less stable Indole-4-boronic acid. This process can be accelerated by acidic or basic conditions.
B. Protodeboronation: An Irreversible Loss
A more detrimental degradation pathway is protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of indole. This irreversible process leads to a direct loss of your active reagent and is often promoted by factors such as heat, the presence of a base, and certain metal catalysts.[4]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the ideal long-term and short-term storage conditions for this compound?
A1: For optimal long-term stability (months to years), it is recommended to store this compound at -20°C in a tightly sealed container, protected from light. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. The key is to minimize exposure to moisture and light.
Q2: My vial of this compound arrived at room temperature. Is it still viable?
A2: Yes, in most cases. This product is generally stable enough to be shipped at ambient temperatures for a few weeks without significant degradation. Upon receipt, it is crucial to transfer it to the recommended cold storage conditions for long-term preservation.
Q3: I've noticed some clumping in the solid material. Is this a sign of degradation?
A3: Clumping can be an early indicator of moisture absorption, which can precede hydrolysis. While it doesn't definitively mean the compound has degraded, it warrants caution. It is advisable to handle the material in a dry environment, such as a glovebox or under a stream of inert gas, to prevent further moisture uptake.
Q4: How can I assess the purity of my this compound if I suspect degradation?
A4: The most reliable method for assessing purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy .
-
HPLC: Reversed-phase HPLC can be used, but care must be taken to minimize on-column hydrolysis. Using aprotic solvents for sample preparation and a well-chosen stationary phase can mitigate this issue.
-
NMR: ¹H NMR spectroscopy can reveal the presence of degradation products. The appearance of signals corresponding to pinacol and indole would indicate hydrolysis and protodeboronation, respectively.
Q5: Can I dissolve the ester in a protic solvent like methanol for my reaction?
A5: It is strongly advised to avoid dissolving this compound in protic solvents for storage or prolonged periods before use. Protic solvents can facilitate hydrolysis. For reactions, if a protic solvent is necessary, the ester should be dissolved immediately before use and introduced to the reaction mixture promptly. Aprotic solvents such as dioxane, THF, or DMF are generally preferred for dissolving boronic esters.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on temperature-related issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no yield in Suzuki-Miyaura coupling reaction. | 1. Degradation of the boronic ester: Improper storage or handling leading to hydrolysis or protodeboronation. | - Verify Reagent Quality: Before starting, if there is any doubt, check the purity of the ester by NMR or HPLC. - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Prepare solutions of the boronic ester immediately before use. |
| 2. Sub-optimal reaction temperature: The reaction may not have been heated sufficiently, or prolonged heating may have caused degradation. | - Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the degradation of the boronic ester. Consider running the reaction at the lowest effective temperature. A temperature screen (e.g., 80°C, 100°C, 120°C) may be necessary to find the optimal balance. | |
| 3. Incomplete dissolution of the boronic ester: The ester may not have fully dissolved at the reaction temperature, leading to a heterogeneous mixture and poor reactivity. | - Ensure Complete Dissolution: Visually inspect the reaction mixture to ensure all solids have dissolved upon heating. If solubility is an issue, consider a different solvent system. | |
| Inconsistent results between batches. | 1. Variability in reagent quality: Different batches of the boronic ester may have varying levels of purity due to age or storage history. | - Standardize Reagent Handling: Implement a strict "first-in, first-out" policy for your reagents. Always store the ester under the recommended conditions. - Re-analyze Older Batches: If using an older batch of the reagent, it is prudent to re-analyze its purity before use. |
| 2. Temperature fluctuations during storage: Frequent removal from cold storage and exposure to ambient temperatures can lead to gradual degradation. | - Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions. | |
| Formation of indole as a significant byproduct. | 1. Protodeboronation: This is often exacerbated by high temperatures and the presence of a base. | - Use a Milder Base: Strong bases can promote protodeboronation. Consider screening milder bases (e.g., K₂CO₃ vs. Cs₂CO₃). - Lower Reaction Temperature: As mentioned, higher temperatures can accelerate this side reaction. |
IV. Experimental Protocols
A. Protocol for Handling and Storage of Solid this compound
-
Receiving: Upon receipt, immediately transfer the container to a -20°C freezer for long-term storage.
-
Dispensing: When a portion of the solid is needed, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the desired amount of the solid in a dry, inert atmosphere (e.g., inside a glovebox or under a gentle stream of argon or nitrogen).
-
Resealing: Tightly reseal the container, purge with an inert gas if possible, and promptly return it to -20°C storage.
B. Protocol for Preparing a Stock Solution for Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove any traces of water.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as 1,4-dioxane, THF, or DMF.
-
Dissolution: Under an inert atmosphere, add the anhydrous solvent to the pre-weighed this compound.
-
Immediate Use: Use the freshly prepared solution immediately in your reaction. Avoid storing solutions of the boronic ester, even at low temperatures, as degradation can still occur in solution.
V. Visualizations
A. Degradation Pathways
Caption: Key degradation pathways of this compound.
B. Recommended Handling Workflow
Caption: Step-by-step workflow for handling this compound.
VI. References
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2002). The Journal of Organic Chemistry. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
-
The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Order of thermodynamic stability of representative boronic esters. (2002). Tetrahedron Letters. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2012). Organic letters. [Link]
-
Photopolymers Based on Boronic Esters for the Enhanced Degradation of 3D-Printed Scaffolds. (2023). ACS Applied Polymer Materials. [Link]
Sources
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Boron Impurities from Final Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges of removing boron impurities from your final compounds. As a Senior Application Scientist, I understand that residual boron species, often originating from reagents like boronic acids and their derivatives used in powerful cross-coupling reactions, can compromise the purity, safety, and efficacy of your target molecules.[1] This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these purification challenges effectively.
Troubleshooting Guide
This section is designed to address specific problems you might be encountering during your purification process.
Q1: I've performed a Suzuki-Miyaura coupling reaction, and now I'm struggling to remove the excess boronic acid and its byproducts from my desired compound. Standard silica gel chromatography isn't working well. What's going on and what should I do?
A1: This is a very common issue. Boronic acids and their byproducts, like boroxines (the cyclic trimer anhydrides of boronic acids), are often polar and can interact strongly with the acidic surface of silica gel.[2][3] This can lead to significant tailing of the impurity, co-elution with your product, or even irreversible binding to the column.[2]
Underlying Cause: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups on boronic acids facilitate strong hydrogen bonding and other interactions with the silanol groups on the silica surface.
Troubleshooting Steps & Solutions:
-
Acid-Base Extraction: This should be your first line of defense. Boronic acids are weakly acidic and can be extracted from an organic solution using a basic aqueous wash.[1][3]
-
Protocol: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer 2-3 times with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][4][5] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Finally, wash the organic layer with water and then brine to remove any residual base.
-
-
Boron-Specific Scavenger Resins: These are highly effective for selectively removing boron species. Resins functionalized with diethanolamine (DEAM) or other diol-containing groups are particularly useful.[1][6][7]
-
Mechanism: The diol groups on the resin form a stable, covalent cyclic ester with the boronic acid, effectively sequestering it from the solution.
-
Protocol: Add the scavenger resin to your crude product dissolved in a suitable solvent. Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Once the impurity is consumed, simply filter off the resin.[4]
-
-
Formation of a Crystalline Adduct: You can derivatize the boronic acid to form a crystalline adduct that can be easily filtered off. A common method is the formation of a diethanolamine adduct.
-
Azeotropic Distillation with Methanol: Boronic acids can react with methanol to form volatile trimethyl borate. This can be removed by azeotropic distillation.[5]
-
Protocol: Dissolve the crude product in a mixture of an appropriate solvent and methanol. Concentrate the solution on a rotary evaporator. Repeat this process several times to drive the equilibrium towards the formation and removal of trimethyl borate.[5]
-
Q2: My compound is base-sensitive, so I can't use a basic wash to remove the boronic acid impurity. What are my options?
A2: This is a critical consideration. If your target molecule has base-labile functional groups, a basic wash is not a viable option. Here are some alternative strategies:
-
Boron Scavenger Resins: As mentioned above, scavenger resins are an excellent choice as they operate under neutral conditions.[4][6] The solid-supported nature of the resin also simplifies the workup to a simple filtration.
-
Sorbitol Extraction: This method takes advantage of the ability of polyols like sorbitol to form a water-soluble complex with boronic acid.
-
Protocol: Dissolve your crude product in an organic solvent and extract with an aqueous solution of sorbitol. The boronic acid-sorbitol complex will be drawn into the aqueous layer.
-
-
Reverse-Phase Chromatography (C18): While boronic acids can sometimes be problematic even on C18 columns, it's worth exploring.[3] The separation mechanism is different from normal-phase silica gel, and you may achieve better separation.
Q3: I've tried several purification methods, but I still see a persistent boron signal in my analytical data. How can I confirm the source and quantify the impurity?
A3: It's crucial to accurately identify and quantify boron impurities, especially in a drug development context, as some boron-containing reagents are considered potential mutagenic impurities.[1][8]
Analytical Techniques for Boron Detection and Quantification:
| Technique | Principle | Advantages | Limitations |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomizes the sample and measures the mass-to-charge ratio of the resulting ions. | Highly sensitive for total boron content.[8] | Cannot differentiate between different boron-containing species.[8] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excites atoms in a plasma and measures the emitted light. | Good for quantifying total boron.[8] | Less sensitive than ICP-MS.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography before mass analysis. | Can identify and quantify specific boronic acids, especially after derivatization to improve sensitivity.[9] | May require method development for each specific impurity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Useful for volatile boron compounds or those that can be derivatized to be volatile.[8] | Not suitable for non-volatile compounds. |
| Colorimetric Assays (e.g., Curcumin method) | Boron forms a colored complex with a reagent like curcumin, which can be measured spectrophotometrically. | Simple, inexpensive, and can be used for routine analysis.[10][11] | Can have interferences from other substances in the sample.[12] |
Workflow for Identifying and Quantifying Boron Impurities:
Caption: Workflow for Boron Impurity Analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of boron contamination in synthetic chemistry?
A1: The most frequent sources of boron impurities are reagents and byproducts from common organic reactions:
-
Suzuki-Miyaura Coupling: Unreacted boronic acids and their corresponding boroxines are the primary culprits.[2]
-
Borane-based Reducing Agents: Reagents like sodium borohydride (NaBH₄) and catecholborane can leave behind boron-containing residues.[13]
-
Borosilicate Glassware: While generally inert, under harsh reaction conditions (e.g., strong base, high temperature), some leaching of boron from borosilicate glass can occur, though this is less common.
-
Starting Materials: Boron may be present as an impurity in other starting materials or solvents.
Q2: Are there any "green" or more environmentally friendly methods for boron removal?
A2: Yes, several methods are considered more environmentally friendly:
-
Scavenger Resins: The use of regenerable scavenger resins reduces solvent and waste generation compared to single-use chromatography.
-
Crystallization: If your product is a solid, optimizing the crystallization conditions to exclude the boron impurity is a very green and scalable method.
-
Aqueous Extractions: Using water as the primary solvent for extraction is inherently greener than using large volumes of organic solvents.
Q3: Can I prevent the formation of boron impurities in the first place?
A3: While complete prevention is difficult, you can minimize the formation of impurities:
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your Suzuki-Miyaura coupling to minimize the excess of the boronic acid reagent.
-
Reaction Monitoring: Closely monitor the reaction progress to ensure complete consumption of the boronic acid.
-
Proper Quenching: Ensure your reaction workup effectively quenches and removes any remaining active boron species.
Q4: How should I store my boronic acids to minimize decomposition and byproduct formation?
A4: Boronic acids are susceptible to dehydration to form boroxines, especially upon prolonged storage or exposure to heat.[14] To maintain their integrity:
-
Store them in a cool, dry place.
-
Keep the container tightly sealed to protect from moisture.
-
For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]
Decision Tree for Selecting a Boron Removal Method:
Caption: Decision tree for boron removal.
References
- Technologies for Boron Removal. Industrial & Engineering Chemistry Research.
- Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. MDPI.
- REMOVAL TECHNIQUES OF BORON. UI Scholars Hub.
- An updated review on boron removal from water through adsorption processes. ResearchGate.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Advances in Technologies for Boron Removal from Water: A Comprehensive Review. National Institutes of Health.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions.
- removal of boronic acid impurities from trimethylboroxine. Benchchem.
- Purification of boronic acids?. Reddit.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
- Can I remove boronic acid using Work up process?. ResearchGate.
- Technical Support Center: Effective Removal of Boronic Acid Byproducts. Benchchem.
- Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol.
- Determination of boron impurities in syrups containing lactulose. PubMed.
- Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
- Technical Support Center: Purification Strategies for Boron-Containing Compounds. Benchchem.
- Solid-Supported Scavengers. Supra sciences.
- Analysis Methods Verification of Boron in River Water Using the UV-Vis Spectrophotometer with Curcumin Complex as Alternative Pr. Neliti.
- Available Boron. [Source not provided].
- How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds?. ResearchGate.
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Advanced Strategies for Suzuki-Miyaura Couplings
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this cornerstone of C-C bond formation, particularly when using substituted and electronically demanding boronic acids. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common and complex hurdles, ensuring the integrity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most pressing issues encountered in the lab. Each answer provides not just a solution, but the underlying chemical logic to empower your experimental design.
Q1: My Suzuki coupling is failing (low to no yield). What are the first things I should check?
A1: A failed Suzuki coupling often points to one of three core issues: an inactive catalyst, degradation of the boronic acid, or suboptimal reaction conditions. A systematic check is crucial.
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[1][2] Inefficient reduction can be a silent yield killer. Consider starting with a dedicated Pd(0) source like Pd(PPh₃)₄ or, for better stability and reproducibility, a modern Buchwald-type precatalyst (e.g., XPhos Pd G3) which generates the active LPd(0) species under mild conditions.[3][4]
-
Integrity of Reagents: Ensure the boronic acid has not degraded, a common issue for many substrates. Check for signs of decomposition or significant protodeboronation (see Q2). The purity of the organic halide and the base is also critical.
-
Oxygen Contamination: The presence of oxygen is a frequent cause of failure. It can lead to the oxidative homocoupling of your boronic acid (forming an Ar-Ar dimer) and decomposition of the phosphine ligands and palladium catalyst.[1][2][5] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable for difficult couplings.[1][6]
Q2: I'm observing a major byproduct corresponding to the protonated version of my starting boronic acid. What is happening and how can I prevent it?
A2: You are observing protodeboronation , a common and frustrating side reaction where the C–B bond is cleaved and replaced by a C–H bond.[7][8][9] This depletes your nucleophile and generates impurities that can complicate purification.[7] The propensity for this reaction is highly dependent on the substrate and conditions.
Mechanism of Destabilization: Protodeboronation can be catalyzed by acid, base, or even certain metals.[4][8][9] Under the basic conditions typical of Suzuki couplings, a boronate anion forms, which can be susceptible to protonolysis, especially in the presence of water.[4][10] Heteroaromatic boronic acids, particularly those like 2-pyridineboronic acid, are notoriously unstable due to unique, pH-dependent decomposition pathways.[7]
Mitigation Strategies:
-
Stabilize the Boronic Acid: The most effective strategy is to use a more stable derivative of the boronic acid. This "slow-release" approach ensures that the concentration of the sensitive free boronic acid remains low throughout the reaction.[9][10]
-
Boronate Esters (e.g., Pinacol, MIDA): These are generally more stable than the corresponding boronic acids. MIDA boronates are exceptionally stable and can be used in sequential couplings.[1][7]
-
Potassium Trifluoroborate Salts (ArBF₃K): These highly stable, crystalline solids are significantly less prone to protodeboronation.[1]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1][11]
-
-
Optimize Reaction Conditions:
-
Base Selection: Avoid strongly basic aqueous conditions if possible. Weaker bases like K₃PO₄, K₂CO₃, or CsF can reduce the rate of base-catalyzed decomposition.[7]
-
Anhydrous Conditions: Removing water, the proton source, can dramatically suppress protodeboronation. Toluene or dioxane are effective solvents for this purpose.[7][12]
-
Accelerate the Cross-Coupling: The goal is to make the desired Suzuki coupling kinetically favored over the protodeboronation pathway. Using highly active, bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands) can accelerate the catalytic cycle, consuming the boronic acid before it has time to decompose.[7][10]
-
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I stop it?
A3: The formation of a biaryl derived from the dimerization of your boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[1][2][5]
Causality and Prevention:
-
Role of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product.[2][5][6]
-
Pd(II) Precatalysts: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) can sometimes be inefficient or lead to side reactions. A stoichiometric reaction between Pd(II) and the boronic acid can directly produce the homocoupled dimer and Pd(0).[6]
-
Solution 1: Use a Pd(0) Source: Starting with a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses this issue.[1][13]
-
Solution 2: Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[6]
-
-
Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homocoupling.
Troubleshooting Guides for Difficult Substrates
Problem: Low Yield with Sterically Hindered Boronic Acids
Couplings involving boronic acids with ortho-substituents are notoriously difficult. The steric bulk impedes both the transmetalation and reductive elimination steps of the catalytic cycle, requiring more forcing conditions and specialized catalyst systems.[1]
Troubleshooting Workflow: Sterically Hindered Boronic Acids
Caption: Troubleshooting flowchart for sterically hindered boronic acids.
Key Considerations & Rationale:
-
Ligands are Critical: For these substrates, standard ligands like PPh₃ are often ineffective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][3] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[2][3][14]
-
Base Strength Matters: A strong, non-nucleophilic base is required to generate the boronate species needed for the challenging transmetalation step. K₃PO₄ and Cs₂CO₃ are often the bases of choice.[1][3]
-
Thermal Energy: Higher temperatures (80-110 °C or higher) are frequently necessary to provide sufficient energy to overcome the high activation barriers associated with sterically congested transition states.[1][3] This necessitates the use of high-boiling solvents like toluene, dioxane, or DMF.[1]
Problem: Low Yield with Electron-Deficient Boronic Acids
Aryl boronic acids bearing electron-withdrawing groups are less nucleophilic, which results in a slow transmetalation step—often the rate-limiting step of the entire catalytic cycle.[1][4] This sluggishness provides more opportunity for competing decomposition pathways like protodeboronation.
Troubleshooting Workflow: Electron-Deficient Boronic Acids
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Key Considerations & Rationale:
-
Base-Enhanced Nucleophilicity: A stronger base is crucial for converting the weakly nucleophilic boronic acid into a more reactive boronate species, thereby accelerating the transmetalation step.[1][15]
-
Ligand Electronics: Highly electron-donating ligands are beneficial as they increase the electron density on the palladium center, which can help facilitate the key steps of the catalytic cycle.[16]
-
Catalyst Activation: Using a modern precatalyst ensures that the active Pd(0) species is generated quickly and efficiently, initiating the catalytic cycle promptly before the boronic acid can decompose.[1][4]
Data Summary & Recommended Conditions
The choice of ligand, base, and solvent is a multi-parameter optimization problem. The following table provides empirically validated starting points for challenging couplings.
| Challenge Type | Recommended Ligand Class | Example Ligands | Recommended Base | Typical Solvent | Rationale |
| Sterically Hindered | Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Ligand bulk accelerates reductive elimination; strong base facilitates slow transmetalation.[1][3] |
| Electron-Deficient | Electron-Rich Biaryl Phosphines, NHCs | SPhos, RuPhos, IPr | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Strong base increases boronate nucleophilicity; electron-rich ligand speeds up the overall catalytic cycle.[1][16] |
| Protodeboronation-Prone | Highly Active Biaryl Phosphines | XPhos, tBuXPhos | K₃PO₄, K₂CO₃ (anhydrous) | Toluene, Dioxane (anhydrous) | Anhydrous conditions remove the proton source; a highly active catalyst outcompetes the decomposition pathway.[7] |
| Aryl Chlorides (Electrophile) | Very Electron-Rich Biaryl Phosphines | SPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | Very electron-rich ligands are needed to facilitate the difficult oxidative addition of the C-Cl bond.[2][12] |
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for difficult couplings, emphasizing inert atmosphere techniques.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes. A manifold system with vacuum/backfill cycles is ideal.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Boronate Adduct
This procedure stabilizes a sensitive boronic acid prior to its use in a coupling reaction.[1][11]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][11]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][11]
-
Precipitation: A precipitate will form. You may observe the initial solid dissolving completely before the new solid crashes out.[1][11]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[1]
References
- BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem Technical Support. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem Technical Support. (2025).
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
D. M. T. Chan, K. A. D. M. T. Chan, K. A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- BenchChem Technical Support. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- BenchChem Technical Support. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
- BenchChem Technical Support. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
-
Wallace, D. J., & Chen, C. Y. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Barrow, J. C., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
Sources
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Indole-4-boronic Acid Pinacol Ester Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with catalyst deactivation in these specific couplings. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you might encounter, their probable causes related to palladium catalyst deactivation, and actionable, step-by-step solutions.
Issue 1: Low to No Product Formation with Visible "Palladium Black"
Symptoms:
-
LC-MS or TLC analysis shows primarily unreacted starting materials.
-
The reaction mixture, which may have started as a homogeneous solution, turns dark and a black precipitate (palladium black) is observed.
Probable Cause: Agglomeration and precipitation of the Pd(0) catalyst. The active, soluble Pd(0) species can aggregate to form inactive, bulk palladium metal, effectively removing the catalyst from the catalytic cycle. This is a common deactivation pathway in many palladium-catalyzed reactions.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Ligand Selection & Optimization:
-
Rationale: The ligand plays a crucial role in stabilizing the Pd(0) center and preventing aggregation.[3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can shield the metal center and maintain its solubility and catalytic activity.[3][4]
-
Action: If you are using a simple phosphine ligand like PPh₃, consider switching to a more sterically demanding and electron-donating ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates like N-heterocycles.[4]
-
Experimental Protocol:
-
To an oven-dried Schlenk flask, add the this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and a powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the new ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask, and thoroughly degas by cycling between vacuum and an inert gas (Argon or Nitrogen) 3-5 times.
-
Add degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS.[4][5]
-
-
-
Solvent & Base Combination Review:
-
Rationale: The choice of solvent and base significantly impacts catalyst stability and reaction rate.[6][7][8] Certain solvents can better stabilize the active catalytic species, while the base is critical for the transmetalation step.[6][9]
-
Action: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are generally effective.[10] If you suspect base-induced decomposition, consider milder bases like K₃PO₄ or Cs₂CO₃.[4][11]
-
Data Summary:
-
| Base | Common Solvents | General Observations |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, effective for many systems. Water is often beneficial for dissolving the base.[10] |
| K₃PO₄, Cs₂CO₃ | Dioxane, THF, Toluene | Often used for more challenging or base-sensitive substrates.[4][11] |
| KF, CsF | Dioxane, THF | Milder options, useful when ester or other base-labile groups are present.[10] |
-
Rigorous Degassing:
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can lead to homocoupling of the boronic ester and catalyst precipitation.[5][12]
-
Action: Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[13]
-
Issue 2: Significant Protodeboronation of this compound
Symptoms:
-
Formation of indole (the "de-borylated" starting material) is a major byproduct observed by LC-MS or NMR.
-
Yield of the desired cross-coupled product is correspondingly low.
Probable Cause: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction for many boronic acids and esters, especially heteroaromatic ones.[10][14][15] This is often exacerbated by the presence of water and strong bases at elevated temperatures.[10]
Step-by-Step Troubleshooting Protocol:
-
Use of Anhydrous Conditions:
-
Rationale: Water is a primary proton source for protodeboronation.[16] Minimizing its presence can suppress this side reaction.
-
Action: Use anhydrous solvents and consider a base that does not require water for dissolution, such as potassium trimethylsilanolate (TMSOK).[10][17] This allows for a homogeneous, anhydrous reaction.[17]
-
Experimental Protocol (Anhydrous):
-
In a glovebox or under a strict inert atmosphere, add the this compound (1.2 equiv.), aryl halide (1.0 equiv.), and TMSOK (2.0 equiv.) to an oven-dried flask.
-
Add the palladium precatalyst and ligand.
-
Add anhydrous, degassed solvent (e.g., THF or Dioxane).
-
Heat and monitor the reaction.
-
-
-
Modify the Boron Reagent:
-
Rationale: While pinacol esters are more stable than the corresponding boronic acids, other derivatives can offer even greater stability.[10][12]
-
Action: Consider converting the pinacol ester to a more robust derivative like an MIDA boronate or a potassium trifluoroborate salt, which are known to be more resistant to protodeboronation.[10] Diethanolamine adducts can also be used, which are crystalline, air-stable solids.[18]
-
-
Lower Reaction Temperature:
-
Rationale: Higher temperatures can accelerate the rate of protodeboronation.[10]
-
Action: Determine the lowest temperature at which the desired coupling still proceeds at a reasonable rate. This may require screening temperatures (e.g., 60 °C, 80 °C, 100 °C) while monitoring both product formation and the appearance of the protodeboronated byproduct.
-
Issue 3: Reaction Stalls or is Sluggish, Especially with an Unprotected Indole N-H
Symptoms:
-
The reaction proceeds slowly or stops before completion, even with active catalyst.
-
This issue is more pronounced when using this compound with a free N-H group.
Probable Cause: The indole N-H group can interfere with the catalytic cycle. The acidic proton can react with the base, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] This coordination can block sites needed for oxidative addition or transmetalation.
Step-by-Step Troubleshooting Protocol:
-
Protect the Indole Nitrogen:
-
Rationale: Protecting the N-H group with a suitable group (e.g., Boc, Tos, SEM) prevents its interaction with the palladium catalyst.[4] Studies have shown that yields can be significantly affected by the choice of protecting group, or lack thereof.[19]
-
Action: Synthesize the N-protected version of your this compound and re-run the coupling. The choice of protecting group can be crucial; for instance, tosyl (Tos) protection has been shown to give higher yields with pinacol esters compared to Boc or unprotected indoles.[19]
-
Data Summary: Effect of N-Protection on Indole Couplings [19]
-
| Indole Partner | Boron Reagent | N-Protection | Relative Yield |
| Indolyl-Br | Phenylboronic Acid | None, Boc, Tos | High, unaffected by protection |
| Phenyl-Br | Indolylboronic Acid | None | Highest |
| Phenyl-Br | Indolylboronic Acid | Boc | Lower |
| Phenyl-Br | Indolylboronic Acid | Tos | Lowest |
| Indolyl-Br or Phenyl-Br | Indolyl/Phenyl-Bpin | Tos | Highest |
| Indolyl-Br or Phenyl-Br | Indolyl/Phenyl-Bpin | Boc | Lower |
| Indolyl-Br or Phenyl-Br | Indolyl/Phenyl-Bpin | None | Trace/Very Low |
-
Ligand Screening:
-
Rationale: Some ligands are better at preventing substrate inhibition than others.
-
Action: Even with a protected indole, a ligand screen can be beneficial. Test a panel of ligands (e.g., P(t-Bu)₃, XPhos, RuPhos) to identify the optimal choice for your specific substrate combination.
-
Frequently Asked Questions (FAQs)
Q1: Why are pinacol esters used instead of boronic acids for indole couplings?
A1: While boronic acids are common, pinacol esters offer several advantages, particularly for heteroaromatic systems like indoles.[12] They are generally more stable to air and moisture and are significantly more resistant to protodeboronation, a major decomposition pathway for indole boronic acids.[10][14] This increased stability often leads to more reliable and higher-yielding reactions, despite the fact that they can sometimes be less reactive and require longer reaction times or higher temperatures.[19]
Q2: Can the pinacol ester transmetalate directly, or does it need to hydrolyze to the boronic acid first?
A2: This has been a topic of significant mechanistic study. While hydrolysis to the boronic acid was once thought to be a prerequisite, recent evidence has conclusively shown that boronic esters, including pinacol esters, can and do transmetalate directly without prior hydrolysis, especially under anhydrous conditions.[17][20] The reaction rate and mechanism can be influenced by the structure of the ester, with some acyclic esters showing faster transmetalation rates than the corresponding boronic acid.[17]
Q3: What is the role of the base in the catalytic cycle, and how does it contribute to deactivation?
A3: The base plays a critical role, primarily in the transmetalation step. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[3][9] However, the base can also be detrimental. Strong bases can promote protodeboronation of the sensitive indole-boronic ester.[10] Furthermore, some bases or solvents can react with the palladium complex to form palladium-hydride species, which can lead to a dehalogenation side reaction on the aryl halide starting material instead of the desired cross-coupling.[4][12]
Q4: My reaction is clean but the yield is low. Could insolubility be the issue?
A4: Yes, poor solubility of any reaction component—the boronic ester, the halide, the base, or even an intermediate—can severely limit reaction rates and overall yield.[21] If you observe solid material that does not dissolve upon heating, you may need to screen different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, DMF) to find a system where all components are fully solvated at the reaction temperature.[10][11] In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reagents between phases, particularly in biphasic systems.[13]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Roy, A. H., & Hartwig, J. F. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Retrieved from [Link]
-
IDEALS. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, December 28). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cambridge Open Engage. (2025, August 28). Discovery of the directing effect of indole for non-aromatic C-H activation in the palladium-catalyzed cross-dehydrogenative coupling with β-ketoesters. ChemRxiv. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
- 16. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 17. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
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- 19. pubs.acs.org [pubs.acs.org]
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- 21. reddit.com [reddit.com]
Technical Support Center: Strategies to Avoid Homocoupling of Indole-4-boronic acid pinacol ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of homocoupling of Indole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this undesirable side reaction and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
This section is designed to help you diagnose and resolve issues related to the formation of bi-indole byproducts during your coupling reactions.
Question 1: I am observing a significant amount of the homocoupled bi-indole product in my reaction. What are the primary causes?
Answer: The homocoupling of boronic acid pinacol esters is a well-known side reaction in Suzuki-Miyaura coupling.[1][2] There are two primary mechanistic pathways responsible for this byproduct formation:
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with two molecules of the boronic ester to form the homocoupled product and the active Pd(0) catalyst.[1][3][4] This is particularly prevalent at the beginning of the reaction before the catalytic cycle is fully established.
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species.[2][5] This newly formed Pd(II) can then enter the homocoupling pathway described above. Rigorous exclusion of oxygen is therefore critical.[2][5]
A visual representation of the competing pathways is provided below:
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Question 2: How can I modify my reaction conditions to suppress the formation of the bi-indole homocoupling product?
Answer: Optimizing your reaction parameters is key to minimizing homocoupling. Here are several strategies, starting with the most impactful:
1. Rigorous Exclusion of Oxygen:
-
Inert Atmosphere: Always conduct your reactions under an inert atmosphere, such as argon or nitrogen.[5] Use Schlenk line techniques or a glovebox for the best results.
-
Solvent Degassing: Dissolved oxygen in your solvent is a common culprit.[2] Degas your solvents thoroughly before use. Effective methods include:
2. Judicious Choice of Catalyst and Ligand:
-
Palladium Source: Whenever possible, use a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3] This avoids the initial Pd(II)-mediated homocoupling pathway. If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0).[4][6]
-
Ligands: The choice of ligand is crucial.[3]
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly accelerate the desired cross-coupling pathway relative to homocoupling.[3][7] The steric bulk of these ligands can hinder the formation of the intermediates that lead to the homocoupled product.
-
3. Optimization of Base, Solvent, and Temperature:
-
Base Selection: The base activates the boronic ester for transmetalation.[8] While a range of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), their strength and solubility can influence side reactions.[8] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
-
Solvent System: The solvent affects the solubility of all reaction components and can influence catalyst activity.[9][10] Common solvents include toluene, dioxane, and THF, often with water as a co-solvent to dissolve the inorganic base.[8][10] The choice of solvent can sometimes alter the selectivity of the reaction.[10]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.[8] A common temperature range is 80-100 °C, but some highly active catalyst systems can operate effectively at room temperature.[8] If you are observing significant homocoupling, consider lowering the reaction temperature.
Experimental Protocol: A General Procedure for Minimizing Homocoupling
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the aryl halide (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the ligand (e.g., SPhos, 0.02 equiv).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Further Degassing: Bubble argon through the reaction mixture for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly prone to homocoupling?
While all boronic esters can undergo homocoupling, electron-rich heterocyclic systems like indoles can sometimes be more susceptible. However, by implementing the stringent preventative measures outlined above, this side reaction can be effectively controlled.
Q2: My boronic ester is old. Could this be a factor?
Yes. Boronic esters can degrade over time, especially with exposure to moisture and air.[11] One common degradation pathway is hydrolysis back to the boronic acid, which can have different reactivity and solubility.[11][12] It is always recommended to use fresh, high-purity reagents for best results.
Q3: Can I use a copper catalyst instead of palladium to avoid this issue?
While copper-catalyzed cross-coupling reactions are known, copper can also promote the homocoupling of boronic acids.[13][14] The mechanism is different from the palladium-catalyzed pathway, but the undesired byproduct can still be formed. Therefore, switching to a copper catalyst is not a guaranteed solution to prevent homocoupling.
Q4: I am also observing protodeboronation (replacement of the -B(pin) group with -H). Are the strategies to avoid this related to preventing homocoupling?
Yes, to some extent. Protodeboronation is another common side reaction of boronic acids and esters, where the carbon-boron bond is cleaved by a proton source.[11] Strategies that promote the desired rapid cross-coupling, such as the use of highly active catalysts and ligands, can also help to outcompete protodeboronation. Additionally, ensuring anhydrous conditions (when the reaction chemistry allows) can minimize sources of protons.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II).[2][5] |
| Solvent | Degassed | Removes dissolved oxygen, a key promoter of homocoupling.[2] |
| Palladium Source | Pd(0) Precatalyst (e.g., Pd₂(dba)₃) | Bypasses the initial Pd(II)-mediated homocoupling pathway.[3] |
| Ligand | Bulky, Electron-Rich (e.g., SPhos) | Accelerates the desired cross-coupling and sterically hinders homocoupling.[3][7] |
| Temperature | Optimized (often 80-100 °C) | Balances reaction rate with catalyst stability and prevention of side reactions.[8] |
By carefully controlling your reaction parameters and understanding the underlying mechanisms, you can successfully suppress the homocoupling of this compound and achieve high yields of your desired products.
References
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available from: [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available from: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. Available from: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available from: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available from: [Link]
-
Base-Free Oxidative Homocoupling of Arylboronic Esters. ResearchGate. Available from: [Link]
-
Pinacol coupling reaction. Wikipedia. Available from: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. Available from: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Semantic Scholar. Available from: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available from: [Link]
-
Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Available from: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][15]-Fused Indole Heterocycles. ACS Publications. Available from: [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. Available from: [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. YouTube. Available from: [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. Available from: [Link]
-
Substrate scope for the cross‐coupling with boronic acid pinacol esters.... ResearchGate. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shura.shu.ac.uk [shura.shu.ac.uk]
Improving the solubility of Indole-4-boronic acid pinacol ester in reaction media
Welcome to the technical support center for Indole-4-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the solubility of this versatile reagent in various reaction media. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Troubleshooting Guide: Solubility Issues
Rapidly diagnose and solve common solubility problems with this targeted Q&A section.
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: This is a common issue that can often be resolved by selecting an appropriate solvent or employing co-solvents. This compound, being a solid, requires careful solvent selection.
-
Immediate Action: Consult the solubility table below for recommended solvents. Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF), are frequently successful choices for Suzuki-Miyaura reactions involving boronic acid pinacol esters.[1][2] One supplier explicitly notes that this compound is soluble in Dimethyl Sulfoxide (DMSO).[3]
-
Consider Co-solvents: Many Suzuki-Miyaura coupling reactions utilize a mixture of an organic solvent and water.[1][2] The addition of a small amount of water can be beneficial for the reaction mechanism, though it may not directly enhance the solubility of the pinacol ester itself.
-
Gentle Heating: Applying gentle heat to the reaction mixture can significantly improve the solubility of the ester. Ensure that the temperature is compatible with the stability of all your reagents and the catalyst system.
Q2: I've chosen a recommended solvent, but the solubility is still poor. What are my next steps?
A2: If initial solvent selection is insufficient, consider the following troubleshooting steps:
-
Increase Solvent Volume: While not always ideal, increasing the dilution of your reaction can help to fully dissolve the reagent. Be mindful of how this might affect reaction kinetics.
-
Solvent Screening: If your reaction conditions allow, perform small-scale solubility tests with a range of solvents. The general trend for phenylboronic acid pinacol esters is good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[4][5][6]
-
Sonication: In some cases, ultrasonic agitation can aid in the dissolution of stubborn solids.
Q3: Can the choice of base affect the solubility of my this compound?
A3: While the base's primary role is in the catalytic cycle, its own solubility can impact the homogeneity of the reaction mixture. Common bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in purely organic solvents.[1][2] The use of aqueous solutions of these bases is a common strategy to overcome this, creating a biphasic reaction system.[7]
Solubility Data at a Glance
The following table provides a summary of suitable solvents for this compound, based on literature for analogous compounds and supplier information.
| Solvent | Type | Solubility Profile | Typical Application |
| 1,4-Dioxane | Ether | Generally Good | Suzuki-Miyaura Coupling[1][2] |
| Tetrahydrofuran (THF) | Ether | Generally Good | Suzuki-Miyaura Coupling[1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | Generally Good | Suzuki-Miyaura Coupling[1][2] |
| Toluene | Aromatic Hydrocarbon | Moderate to Good | Suzuki-Miyaura Coupling[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble [3] | Stock solutions, specific reactions |
| Chloroform | Chlorinated | Moderate[4][5][6] | Less common for coupling reactions |
| Acetone | Ketone | Moderate[4][5][6] | Less common for coupling reactions |
| Methylcyclohexane | Aliphatic Hydrocarbon | Very Low[4][5][6] | Not recommended |
Frequently Asked Questions (FAQs)
Delve deeper into the science behind the solubility of this compound.
Q1: Why are pinacol esters like this compound generally more soluble in organic solvents than their corresponding boronic acids?
A1: The enhanced solubility of pinacol esters stems from their molecular structure. The pinacol group, with its bulky and nonpolar methyl groups, effectively shields the polar boronic acid moiety. This increases the overall lipophilicity of the molecule, making it more compatible with a wider range of organic solvents.[4][5][6] In contrast, boronic acids have polar B-O-H bonds, which can lead to strong intermolecular interactions and lower solubility in non-polar organic solvents.
Q2: Does the indole ring itself influence the solubility of this compound?
A2: Yes, the indole scaffold plays a significant role. The indole ring system is relatively large and aromatic, contributing to van der Waals interactions and potentially π-stacking. The N-H group of the indole can also participate in hydrogen bonding. These factors mean that the solubility will be a balance between the nonpolar character of the pinacol group and the specific interactions of the indole core. This is why polar aprotic solvents like DMF and DMSO, which can disrupt these interactions, are often effective.
Q3: Is water necessary in Suzuki-Miyaura reactions with pinacol esters, and how does it affect solubility?
A3: In many Suzuki-Miyaura reaction mechanisms, water is believed to be essential for the hydrolysis of the boronic acid pinacol ester to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle. While water may not significantly increase the initial solubility of the pinacol ester in the organic phase, it is crucial for the progression of the reaction.[8]
Q4: Can I use anhydrous conditions for my reaction with this compound?
A4: While many protocols for Suzuki-Miyaura reactions with pinacol esters include water, some anhydrous conditions have been developed.[2] These often require specific bases and ligands. If you are attempting an anhydrous reaction, ensuring the complete solubility of your this compound in the chosen anhydrous solvent is a critical first step.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for a typical Suzuki-Miyaura cross-coupling reaction using this compound. Note: This is a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a ratio of 4:1 to 10:1 organic solvent to water). The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Workflow
Diagram 1: Decision Tree for Improving Solubility
This diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: Key determinants of reagent solubility.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
PubChem. 1H-Indole-4-boronic acid, pinacol ester. [Link]
-
Organic & Biomolecular Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
PMC - NIH. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Journal of Organic Chemistry. (2003). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]
-
NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. This compound | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95 388116-27-6 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
Impact of water on Indole-4-boronic acid pinacol ester stability
Technical Support Center: Indole-4-boronic acid pinacol ester
A Guide to Understanding and Mitigating Water-Induced Instability
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand that the success of your experiments, particularly cross-coupling reactions, hinges on the quality and stability of your starting materials. One of the most common, yet often overlooked, challenges with boronic esters is their susceptibility to hydrolysis.
This guide provides in-depth, field-proven insights into the impact of water on the stability of this compound. We will move beyond simple instructions to explain the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to ensure the integrity of your reagent and the success of your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is the primary role of the pinacol group on the boronic acid?
A1: The pinacol group serves as a protecting group for the boronic acid. Boronic acids themselves can be unstable, prone to dehydration to form cyclic boroxines, and can be challenging to purify. By converting the boronic acid to its pinacol ester, we create a derivative that is generally more stable, crystalline, and easier to handle and purify.[1][2] This enhanced stability is crucial for ensuring reagent integrity during storage and in many chemical transformations.[1]
Q2: What exactly is hydrolysis and why is it a concern for this ester?
A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, water attacks the electrophilic boron atom, leading to the cleavage of the boron-oxygen bonds of the pinacol group. This process regenerates the parent Indole-4-boronic acid and releases pinacol as a byproduct. While pinacol esters are more resistant to hydrolysis than other boronate esters, the reaction is reversible and can be accelerated by acidic or basic conditions, or even by certain analytical techniques.[3][4] This degradation is a significant concern because the resulting boronic acid may have different reactivity or may be more prone to other side reactions, such as protodeboronation, ultimately impacting reaction yield and purity.[5]
Sources
Technical Support Center: Chromatographic Purification of Pinacol Boronic Esters
Welcome to the technical support guide for the chromatographic purification of boronic acid pinacol esters (Bpin). This resource is designed for researchers, medicinal chemists, and process development scientists who work with these versatile synthetic intermediates. Pinacol boronic esters are cornerstones of modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties often present significant purification challenges.
This guide provides in-depth, field-tested solutions to the most common issues encountered during chromatographic purification, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Troubleshooting Silica Gel Chromatography
Silica gel chromatography is the most common purification method, yet it is also the source of the most frequent problems due to the inherent reactivity of the Bpin moiety with the stationary phase.
Q1: Why is my Bpin ester streaking, tailing, or sticking to the baseline of my TLC plate and column, resulting in low recovery?
A: This is the most prevalent issue and stems from two primary phenomena: Lewis acid-base interactions and on-column hydrolysis.
-
Causality - Lewis Acid-Base Interaction: The boron atom in a pinacol ester is Lewis acidic. The surface of standard silica gel is decorated with silanol groups (Si-OH), which are Lewis basic. This creates a strong, often irreversible, interaction that leads to significant product adsorption, appearing as tailing on TLC or complete retention on a column.[1] This over-adsorption is a common problem for both boronic acids and their esters.[2]
-
Causality - Hydrolysis: Standard silica gel is acidic and can contain variable amounts of bound water. These conditions can promote the hydrolysis of the pinacol ester back to its corresponding boronic acid.[1][3] The resulting boronic acid is significantly more polar than the parent ester and will adhere strongly to the silica gel, often remaining at the baseline and contributing to low recovery of the desired product.[1]
Solutions:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your eluent and add a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine (NEt₃).[1][4] This caps the most acidic silanol groups, reducing strong interactions.
-
Use Boric Acid-Treated Silica Gel: This is a highly effective method that suppresses the undesired over-adsorption of pinacol esters, leading to significantly improved recovery.[1][2][5] (See Protocol 1).
-
Minimize Contact Time: If possible, use a short plug of silica rather than a long column to remove baseline impurities. This reduces the time the Bpin ester is exposed to the stationary phase.[1]
-
Switch Stationary Phase: For less polar esters, neutral alumina can be an excellent alternative to silica gel.[1][6]
Q2: My post-column NMR analysis shows the presence of the corresponding boronic acid. How can I prevent this decomposition during purification?
A: This indicates on-column hydrolysis. Pinacol esters are susceptible to hydrolysis, a reaction catalyzed by water and acid/base, conditions often present in chromatography. [1][7]
Solutions:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware for your chromatography. If your compound is particularly sensitive, perform the purification under an inert atmosphere (Nitrogen or Argon).[1]
-
Avoid Protic or Acidic Mobile Phase Modifiers: The use of alcohols (especially methanol) in the mobile phase can promote on-column hydrolysis.[1] Similarly, acidic additives like formic or acetic acid can accelerate decomposition.[8] If you are using HPLC, employing a high percentage of organic solvent in the mobile phase, such as in HILIC mode, can effectively prevent on-column hydrolysis.[7]
-
Use a Treated or Alternative Stationary Phase:
-
Boric Acid-Treated Silica: This method, described in Protocol 1, is also effective at preventing hydrolysis.
-
Low Silanol Activity Phases (HPLC): For RP-HPLC, select columns with low residual silanol activity to minimize catalytic hydrolysis.[8] For example, Waters XTerra® MS C18 columns have shown minimal to no on-column hydrolysis for various boronate esters.[9][10]
-
Supercritical Fluid Chromatography (SFC): For sensitive compounds, SFC can be a powerful alternative. Using co-solvents like 2,2,2-trifluoroethanol (TFE) instead of methanol or ethanol can stabilize the pinacol esters during separation.[1]
-
Section 2: System Optimization and Alternative Strategies
Q3: What are the best alternatives to standard silica gel for purifying problematic Bpin esters?
A: When standard silica fails, several excellent alternatives are available, depending on the properties of your specific compound.
| Stationary Phase | Pros | Cons | Best For |
| Boric Acid-Treated Silica | Excellent recovery for many Bpin esters[2][5], suppresses hydrolysis. | Can have slightly lower resolution than standard silica.[2] | General-purpose purification of most Bpin esters. |
| Neutral Alumina | Good alternative for compounds that strongly adsorb to silica.[1][6] | Can be more reactive for certain functional groups. | Less polar, acid-sensitive Bpin esters. |
| Reversed-Phase Silica (C18) | Excellent for polar Bpin esters; purification is based on hydrophobicity. | Requires different solvent systems (e.g., MeCN/H₂O, MeOH/H₂O); potential for hydrolysis in aqueous mobile phases.[3][11] | More polar Bpin esters or when orthogonal purification is needed. |
| Florisil® | A magnesium silicate-based adsorbent that can be less acidic than silica. | Different selectivity may require re-optimization of solvent systems. | Compounds that show decomposition on silica. |
Q4: I've heard about MIDA and Epin esters. Should I be using them instead of pinacol esters to avoid purification issues?
A: Yes, for particularly challenging separations or multi-step syntheses, using alternative boronic acid protecting groups can be a strategic advantage.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable to a wide range of reaction conditions, including silica gel chromatography.[12] They are particularly valuable in iterative cross-coupling sequences where the boronic acid is slowly released under specific basic conditions.[12]
-
Epin (1,1,2,2-tetraethylethylene glycol) Esters: This newer class of boronic esters was specifically designed to be highly stable on conventional silica gel, allowing for easy purification without the need for special treatment.[13][14] They are readily purified in excellent yields and often provide higher yields in subsequent Suzuki-Miyaura couplings compared to their Bpin counterparts.[13][14][15]
Section 3: Analysis and Detection
Q5: My Bpin ester is not UV-active. How can I visualize it on a TLC plate?
A: Many Bpin esters lack a strong chromophore. While general stains like iodine or permanganate can work, specific stains that react with the boron moiety are far more reliable.
-
Alizarin Stain: Alizarin forms a fluorescent complex with boronic acids and their esters.[16] When a TLC plate is dipped in an alizarin solution and observed under a 366 nm UV lamp, the boron-containing spots emit a bright yellow fluorescence against a pink background.[16] This method is highly sensitive and selective.
-
Curcumin Stain: Curcumin, the compound found in turmeric, also works as an effective stain. For boronic acids, it immediately stains the spot orange on a yellow background. For Bpin esters, the orange color appears after a few minutes of air drying.[17]
Q6: My purified Bpin ester gives a broad, messy ¹H NMR spectrum. Is it impure?
A: Not necessarily. This is a common analytical challenge related to the presence of trace amounts of the corresponding boronic acid.
Boronic acids have a strong tendency to dehydrate and form cyclic trimers called boroxines.[18] In an NMR solvent, there can be an equilibrium between the monomeric boronic acid and the boroxine trimer, as well as other oligomeric species. This dynamic equilibrium results in broad, often unintelligible, proton NMR signals.
Solutions:
-
Re-purify: The presence of boronic acid means the purification was incomplete. Re-subjecting the material to chromatography on boric acid-treated silica is recommended.
-
Derivatization for Characterization: If you only need to confirm the structure, you can convert a small sample to its diethanolamine adduct. These adducts are typically crystalline, do not form oligomers, and give sharp, clean NMR spectra.[18][19]
Section 4: Frequently Asked Questions (FAQs)
Q: Do I always need to perform column chromatography on my crude Bpin ester? A: Not always. For many robust downstream applications, such as the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple workup and filtration through a plug of Celite® or silica gel to remove catalysts and inorganic salts.[1] However, this depends heavily on the tolerance of the subsequent reaction to the specific impurities present. For sensitive reactions or when preparing compounds for biological assays, rigorous purification is essential.
Q: Can I convert my Bpin ester back to the boronic acid if needed? A: Yes. While pinacol esters are relatively stable, they can be deprotected. Common methods include transesterification with other boronic acids, oxidative cleavage with sodium periodate, or acidic hydrolysis.[20] A two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis is also effective and tolerates various functional groups.[21]
Section 5: Detailed Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from the method developed by Hitosugi et al. and is highly effective for improving the recovery of Bpin esters.[1][5]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Prepare Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
Create Slurry: In a large round-bottom flask, combine the silica gel and the boric acid/methanol solution to form a slurry.
-
Agitate: Gently agitate or swirl the slurry at room temperature for 1 hour.
-
Remove Solvent: Remove the methanol via rotary evaporation until the silica is a dry, free-flowing powder.
-
Dry Thoroughly: For best results, dry the treated silica gel under high vacuum (e.g., at 60°C for 1.5 hours) to remove any residual solvent.[1] The boric acid-impregnated silica gel is now ready for use.
Protocol 2: TLC Visualization with Alizarin Stain
This protocol provides a sensitive and selective method for detecting boronic acids and their esters on a TLC plate.[16]
Materials:
-
Developed and dried TLC plate
-
Alizarin
-
Acetone
-
Shallow dish or beaker
-
Handheld UV lamp (365 nm)
Procedure:
-
Prepare Staining Solution: Create a 1 mM solution of alizarin in acetone. This solution will be a pale yellow color.
-
Dip the Plate: Briefly and smoothly dip the dried TLC plate into the alizarin solution in a shallow dish.
-
Dry the Plate: Remove the plate and allow it to air dry completely in a fume hood. The plate background will turn pink.
-
Visualize: Observe the plate under a 366 nm UV lamp. Boronic acid/ester spots will appear as bright yellow fluorescent spots against the duller background.
References
- Benchchem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
-
Li, Y., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Miller, R. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 205-211. [Link]
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(12), 1749-1763. [Link]
-
Duran, D., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1749-1763. [Link]
-
Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3549–3555. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Reddit user pyrophorus. (2017). Comment on "Alternatives to silica gel or alternative method of purification?". r/chemistry. [Link]
-
Various Authors. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3549-3555. [Link]
-
Miller, R. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Various Authors. (2019). Any TLC stain to detect presence of boron/boronic acid?. ResearchGate. [Link]
-
Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Reddit user RoneBone. (2021). Comment on "HELP: Purifying boronic acids sucks". r/OrganicChemistry. [Link]
-
Various Authors. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
-
Reddit user crypins. (2022). Comment on "Purification of alkyl Bpin/other alkyl boronic esters". r/Chempros. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Reddit user curdled. (2023). Comment on "Trouble purifying my boronate ester compound". r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ester-Bearing Substrates in Suzuki Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving ester-functionalized molecules. As a Senior Application Scientist, I understand the critical need to preserve sensitive functional groups while efficiently forging new carbon-carbon bonds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the common challenge of ester hydrolysis during your Suzuki coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my ester group being hydrolyzed during my Suzuki coupling reaction?
A: The Suzuki-Miyaura coupling typically requires a base to activate the organoboron species for the crucial transmetalation step with the palladium catalyst.[1][2] Many commonly used bases, such as sodium hydroxide or potassium hydroxide, are strong enough to catalyze the hydrolysis of ester functional groups, converting your desired ester into a less desirable carboxylic acid. This is a classic competing reaction pathway where the conditions suitable for the C-C bond formation are also conducive to ester cleavage.
Q2: What is the role of the base in the Suzuki coupling, and why can't I just run the reaction without it?
A: The base is essential for the formation of a boronate species from the boronic acid or ester.[1][2] This boronate is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate in the catalytic cycle. Without the base, the transmetalation step is often too slow for an efficient reaction. However, recent studies have explored base-free or weaker base conditions, particularly with specific boron reagents and catalyst systems.[3][4]
Q3: Are boronic acids or boronate esters more suitable for substrates with ester groups?
A: Boronate esters, particularly pinacol esters, are generally more stable and less prone to side reactions like protodeboronation compared to their corresponding boronic acids.[5][6][7] While it's believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, their increased stability can be advantageous.[6][8] For highly sensitive substrates, using a stable boronate ester can be a better starting point, as it may allow for the use of milder reaction conditions that are less likely to hydrolyze your primary ester group.[9]
Troubleshooting Guide: Preventing Ester Hydrolysis
This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction to minimize or eliminate ester hydrolysis.
Choice of Base: The Most Critical Parameter
The selection of the base is the most crucial factor in preventing ester hydrolysis. Strong bases should be avoided. Instead, opt for milder bases that are still effective in promoting the catalytic cycle.
Troubleshooting Steps:
-
Switch to a weaker base: If you are observing ester hydrolysis with strong bases like NaOH, KOH, or alkoxides, consider switching to milder inorganic bases.
-
Consider fluoride ions: Anhydrous potassium fluoride (KF) is a well-established mild base for Suzuki couplings with base-sensitive substrates.[1]
-
Use carbonates or phosphates: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are often basic enough to facilitate the reaction without causing significant ester hydrolysis.[9][10]
Table 1: Comparison of Commonly Used Bases in Suzuki Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for Ester-Containing Substrates |
| NaOH | ~15.7 | Aqueous/Organic | Poor - High risk of hydrolysis |
| K₂CO₃ | ~10.3 | Aqueous/Organic | Good - Generally well-tolerated[9] |
| K₃PO₄ | ~12.3 | Aqueous/Organic | Very Good - Often the base of choice[10][11] |
| Cs₂CO₃ | ~10.3 | Organic | Good - Effective, but can be more expensive |
| KF | ~3.2 | Anhydrous | Excellent - Particularly for sensitive substrates[1] |
Reaction Temperature: Minimizing Thermal Degradation
Higher reaction temperatures can accelerate the rate of ester hydrolysis. Whenever possible, aim to run your reaction at the lowest temperature that provides a reasonable reaction rate.
Troubleshooting Steps:
-
Screen lower temperatures: If your standard protocol is at 100-110 °C, try running the reaction at 80 °C, 60 °C, or even room temperature.[9]
-
Use a more active catalyst: Highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands, can enable reactions to proceed at lower temperatures.[12][13][14]
-
Consider microwave irradiation: Microwave-assisted synthesis can sometimes promote rapid coupling at lower bulk temperatures over shorter reaction times, potentially minimizing the time the ester is exposed to hydrolytic conditions.[15][16]
Solvent System: The Role of Water
The presence of water is often necessary for the dissolution of inorganic bases and can facilitate the Suzuki coupling. However, water is also a reactant in the hydrolysis of esters.
Troubleshooting Steps:
-
Minimize water content: If using a biphasic system (e.g., Dioxane/H₂O), try reducing the proportion of water.
-
Employ anhydrous conditions: For extremely sensitive substrates, completely anhydrous conditions may be necessary.[9][17] This will require the use of a soluble organic base or an anhydrous inorganic base like KF.
Catalyst and Ligand Selection
The choice of palladium source and ligand can significantly impact reaction efficiency, which in turn can allow for the use of milder conditions.
Troubleshooting Steps:
-
Use a modern catalyst system: Pre-formed palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) or N-heterocyclic carbene (NHC) ligands are often highly active and can facilitate coupling at lower temperatures and with milder bases.[12][13][18]
-
Increase catalyst loading: In some cases, a slightly higher catalyst loading (e.g., 2-5 mol%) can improve the rate of the desired coupling reaction, outcompeting the rate of hydrolysis.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Mild Base (K₃PO₄)
This protocol is a good starting point for substrates with moderate sensitivity to hydrolysis.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio, to a concentration of 0.1-0.2 M relative to the aryl halide).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Reaction: Heat the mixture to the desired temperature (start by screening 60-80 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Visualizing the Competing Pathways
The following diagram illustrates the central challenge: the reaction conditions must favor the Suzuki coupling pathway while minimizing the competing ester hydrolysis pathway.
Caption: Competing pathways in Suzuki coupling with ester-containing substrates.
The following workflow provides a logical decision-making process for optimizing your reaction conditions.
Caption: Troubleshooting workflow for preventing ester hydrolysis.
References
- Al-Amin, M., & El-Batta, A. (2014). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem.
- Various Authors. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters | Request PDF.
- Various Authors. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Haibach, M. C., et al. (2022).
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ChemRxiv.
- Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Bellina, F., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
- Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters.
- Wimmer, L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science.
- Various Authors. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for...
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Leadbeater, N. E., & Marco, M. (2002).
- Kappe, C. O. (2004). Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefinations.
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- 18. thieme-connect.com [thieme-connect.com]
Influence of ligands on the efficiency of Indole-4-boronic acid pinacol ester reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Indole-4-boronic acid pinacol ester. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the critical role of ligands in determining the efficiency and success of your cross-coupling reactions. As your Senior Application Scientist, my goal is to bridge the gap between theory and practice, offering insights grounded in mechanistic principles and extensive laboratory experience.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but its success with heteroaromatic substrates like this compound is highly dependent on a nuanced understanding of the catalytic system.[1][2] The ligand, in particular, is not merely an additive but a key modulator of catalytic activity, stability, and selectivity.[3] This guide will help you navigate the complexities of ligand selection and reaction optimization to achieve robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes related to my ligand choice?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can often be traced back to the palladium-ligand system. Here are the primary factors to investigate:
-
Insufficient Ligand Electron-Donating Ability: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[2][4] This step is often rate-limiting, especially with less reactive aryl chlorides. Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial as they increase the electron density on the palladium center, facilitating its insertion into the carbon-halide bond.[4][5] If your ligand is not sufficiently electron-donating, the oxidative addition will be slow, leading to poor overall reaction efficiency.
-
Steric Hindrance Issues: Both the ligand and your substrates (the indole boronic ester and the coupling partner) have steric demands.
-
For Sterically Hindered Substrates: If either of your coupling partners has bulky groups near the reaction site, a bulky ligand is essential. Bulky ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4][6][7] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed with significant steric bulk to facilitate the coupling of hindered substrates.[3][7]
-
Excessive Ligand Bulk: Conversely, a ligand that is too bulky for non-hindered substrates can slow down the reaction by preventing the substrates from coordinating with the palladium center.
-
-
Inadequate Catalyst Stability: The phosphine or NHC ligand serves to stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[8] If your ligand is not effectively stabilizing the catalyst under the reaction conditions (e.g., high temperature), you will lose catalytic activity over time. Bidentate (two-coordination site) ligands like dppf often provide greater stability to the palladium center compared to monodentate (one-coordination site) ligands.[4]
Troubleshooting Steps:
-
Switch to a More Electron-Rich Ligand: If you are using a simple phosphine like triphenylphosphine (PPh₃) with a challenging substrate, consider switching to a more electron-donating and sterically hindered ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC) such as IPr.[4][7]
-
Optimize the Palladium-to-Ligand Ratio: The optimal ratio is often 1:1 or 1:2, but this can be reaction-dependent.[9][10] Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying all of palladium's coordination sites.
-
Consider a Pre-formed Catalyst: Using a well-defined, air-stable palladium(II) precatalyst with a 1:1 palladium-to-ligand ratio can lead to more reproducible results by ensuring the clean in-situ formation of the active Pd(0) species.[9][11]
Q2: I'm observing significant amounts of a side product corresponding to the protonated indole (protodeboronation). How can I minimize this?
A2: Protodeboronation is a common and often frustrating side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond.[12] This is particularly prevalent with electron-rich heterocycles like indoles.[13][14] The choice of ligand, along with other reaction parameters, can influence the rate of this undesired pathway relative to the desired cross-coupling.
-
Causality: Protodeboronation is often accelerated by strong bases and the presence of water.[15] The reaction mechanism involves the protonolysis of the boronic acid/ester. The ligand influences the rate of the productive catalytic cycle. If the cross-coupling is slow due to a suboptimal ligand, the boronic ester has more time to undergo protodeboronation.
Troubleshooting Steps:
-
Accelerate the Cross-Coupling: The most effective strategy is to use a ligand that promotes a very fast Suzuki-Miyaura coupling. Highly active ligands like Buchwald biaryl phosphines or NHCs can significantly increase the rate of the desired reaction, outcompeting the protodeboronation side reaction.[15]
-
Use Anhydrous Conditions: Since water is the proton source, switching to rigorously anhydrous solvents and reagents can suppress protodeboronation.[15]
-
Modify the Base: Consider using a milder or non-hydroxide base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF). Potassium phosphate (K₃PO₄) is often a good choice as it is effective but less harsh than hydroxide bases.[15][16]
-
Protect the Indole Nitrogen: In some cases, protecting the N-H of the indole with a group like tosyl (Ts) or Boc can alter the electronic properties of the ring and may reduce the propensity for protodeboronation, although this can also affect the reactivity in the coupling reaction itself.[17]
Q3: My reaction works well with aryl bromides, but fails with aryl chlorides. What ligand modifications should I consider?
A3: The lower reactivity of aryl chlorides compared to bromides or iodides is due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[1] Overcoming this challenge almost always requires a more sophisticated ligand.
-
Causality: To activate the C-Cl bond, the palladium center needs to be highly electron-rich and sterically accessible. Standard ligands like PPh₃ are generally ineffective for this purpose.
Recommended Ligand Classes for Aryl Chlorides:
-
Bulky, Electron-Rich Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos are the gold standard for activating aryl chlorides.[7][15] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, and their electron-donating nature facilitates the oxidative addition.[9][18]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often even more electron-releasing than phosphines.[19] Ligands like IPr and IMes have proven highly effective in promoting the coupling of aryl chlorides.[19][20]
Troubleshooting Flowchart for Ligand Selection
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q: What are the main differences between phosphine ligands and N-heterocyclic carbene (NHC) ligands for this type of reaction?
A: Both phosphines and NHCs are excellent ligands for Suzuki-Miyaura couplings, but they have distinct properties:
| Feature | Phosphine Ligands (e.g., SPhos, XPhos) | N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr) |
| Bonding | Coordinate to the metal via a phosphorus lone pair. Both σ-donating and π-accepting capabilities. | Form a strong σ-bond with the metal. They are considered pure σ-donors with negligible π-backbonding.[19] |
| Electron Donation | Generally strong electron donors, tunable by substituents on the phosphorus and aryl groups.[21] | Typically stronger σ-donors than phosphines, leading to very electron-rich metal centers.[5][19] |
| Stability | Can be sensitive to oxidation. The Pd-P bond is generally less robust than the Pd-C bond of NHCs. | Form very stable complexes with palladium due to the strong Pd-C bond, making them often more resistant to high temperatures.[19] |
| Common Uses | Extremely broad utility, especially the bulky biaryl phosphines for challenging and sterically hindered couplings.[3][7] | Highly effective for activating unreactive substrates like aryl chlorides and for reactions requiring high thermal stability.[22] |
Q: How do the steric and electronic properties of a ligand mechanistically influence the reaction?
A: The steric and electronic properties of a ligand have a profound impact on each step of the catalytic cycle:[21][23]
-
Oxidative Addition:
-
Electronics: Electron-donating ligands increase the electron density on the Pd(0) center, making it more nucleophilic and promoting its insertion into the C-X bond.[4][5] This is crucial for activating less reactive halides like aryl chlorides.
-
Sterics: Bulky ligands favor the formation of a coordinatively unsaturated, 12-electron monoligated palladium complex (PdL), which is often the most active species for oxidative addition.[9][18]
-
-
Transmetalation:
-
This step involves the transfer of the indole group from boron to palladium. The exact influence of the ligand is complex, but it must allow for the boronate to approach the palladium center. A ligand that is too bulky could potentially hinder this step.
-
-
Reductive Elimination:
-
Electronics: While electron-donating ligands favor oxidative addition, reductive elimination is generally favored by more electron-deficient ligands. However, this effect is often secondary to the steric influence.
-
Sterics: Bulky ligands create steric crowding around the palladium(II) intermediate, which is relieved by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] This is why bulky ligands are so effective for coupling sterically hindered substrates.[7]
-
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for a Ligand Screening Experiment
This protocol provides a framework for systematically testing different ligands for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligands to be tested (e.g., PPh₃, SPhos, XPhos, IPr·HCl)
-
Base (e.g., K₃PO₄, finely ground)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv) to a reaction vial equipped with a stir bar.
-
Catalyst Premixing (if not using a precatalyst): In a separate vial, prepare a stock solution of the palladium source and the ligand in the chosen solvent. For example, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the ligand (0.02-0.04 mmol, 2-4 mol%) in 1 mL of solvent. Note: The optimal Pd:ligand ratio may vary.
-
Reaction Setup: Add the catalyst/ligand solution to the reaction vial containing the substrates and base. Add additional solvent to reach the desired concentration (e.g., 0.2 M).
-
Reaction Conditions: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate. Stir the reaction at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.[24]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentrate the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(15), 3805–3807. Available from: [Link]
-
Singh, U. K., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Toste, F. D., et al. (2011). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. National Institutes of Health. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health. Available from: [Link]
-
Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic? | Request PDF. ResearchGate. Available from: [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry. Available from: [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available from: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2023). PolyU Electronic Theses. Available from: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Available from: [Link]
-
Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF. ResearchGate. Available from: [Link]
-
Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. (2001). Macromolecules. Available from: [Link]
-
Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available from: [Link]
-
Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Available from: [Link]
-
Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. (2024). ACS Omega. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (2022). Organic Chemistry Research. Available from: [Link]
-
Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF. ResearchGate. Available from: [Link]
-
Xu, X., Xu, B., Li, Y., & Hong, S. H. (2009). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 28(14), 4154–4159. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available from: [Link]
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2010). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 75(4), 1247–1258. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available from: [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central. Available from: [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science (RSC Publishing). Available from: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]
Sources
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- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Indole Boronic Acid Isomers: A Comparative Analysis of Indole-4-boronic acid pinacol ester
Introduction: The Strategic Value of Borylated Indoles in Modern Synthesis
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Consequently, the ability to precisely functionalize the indole ring at any desired position is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, and indolylboronic acids and their esters are key intermediates in these transformations.[1][2]
While seemingly simple, the selection of an indole boronic acid isomer is a critical strategic decision that profoundly impacts synthetic efficiency, yield, and accessibility to the target molecule. The seven distinct C-H bonds on the indole ring exhibit different reactivities, making the regioselective synthesis of specific isomers a significant challenge.[1][3] This guide provides an in-depth comparison of Indole-4-boronic acid pinacol ester with its other positional isomers, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
The Pinacol Ester Advantage: Enhancing Stability and Handling
Before comparing the isomers, it is crucial to understand the role of the pinacol ester. While boronic acids are the traditional coupling partners, they are often prone to degradation through pathways like dehydration to form cyclic trimers (boroxines) or protodeboronation, especially under purification conditions.[4][5] This inherent instability can lead to inconsistent reactivity and reduced shelf life.
Boronic esters, particularly those derived from pinacol (Bpin), offer a robust solution. The cyclic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, rendering the compound significantly more stable to air and moisture.[4][6] This enhanced stability translates to:
-
Longer Shelf Life: Pinacol esters can be stored for extended periods without significant degradation.[4]
-
Simplified Handling: They are typically crystalline solids that are less sensitive to atmospheric conditions, simplifying weighing and transfer.[4]
-
Improved Reaction Profiles: The use of pinacol esters often results in cleaner reactions with higher yields and easier purification compared to their free boronic acid counterparts.[4][7]
Although pinacol esters can exhibit slightly different reactivity profiles compared to boronic acids, their superior stability and handling properties have made them the preferred reagents in many modern synthetic applications.[8][9]
The Crucial Challenge: Regioselectivity in Indole Borylation
The electronic landscape of the indole ring dictates the inherent reactivity of each position. A foundational understanding of this landscape is key to appreciating the synthetic challenges and the unique value of each isomer.
-
C3-Position: This is the most electron-rich and nucleophilic position, making it the kinetic site for electrophilic attack. Many metal-free and catalytic borylation reactions yield the C3-isomer as the major product.[10][11][12]
-
C2-Position: The C2-proton is the most acidic C-H bond on the ring.[1] While less nucleophilic than C3, its borylation can be achieved with specifically designed catalytic systems, sometimes proceeding through a C3-to-C2 migration mechanism under thermodynamic control.[10][13]
-
C4, C5, C6, and C7-Positions: Borylation on the benzene portion of the indole is electronically disfavored. Accessing these isomers, particularly the C4 and C7 positions adjacent to the ring fusion, typically requires a directing group (DG) on the indole nitrogen to guide the catalyst.[3][10][14] For example, the synthesis of the C4-isomer often employs a removable carbamate directing group that facilitates regioselective lithiation followed by borylation.[1]
Comparative Performance in Suzuki-Miyaura Coupling: A Tale of Two Rings
The ultimate utility of an indolylboronic ester lies in its performance in cross-coupling reactions. The position of the boronate group—whether on the pyrrole ring (C2, C3) or the benzene ring (C4, C5, C6, C7)—creates significant differences in steric and electronic environments, which in turn affects reactivity.
While a single comprehensive study comparing all isomers under identical conditions is elusive, a comparative analysis can be synthesized from available data. The following table summarizes typical observations for the reactivity of various isomers in Suzuki-Miyaura couplings.
| Isomer Position | Typical Reactivity & Yields | Key Considerations |
| Indole-2-Bpin | Moderate to Good | Steric hindrance from the adjacent N-H and the fused ring can be a factor. Reaction may require more forcing conditions or specific ligands. |
| Indole-3-Bpin | Good to Excellent | Generally highly reactive due to the electronic nature of the C3 position. However, it can be more susceptible to protodeboronation under certain conditions.[15] |
| Indole-4-Bpin | Good | Reactivity is generally robust. Its position, ortho to the ring fusion, presents a unique steric environment. Homocoupling has been reported with high yield (81%).[16] |
| Indole-5-Bpin | Excellent | Often considered one of the most reactive isomers. It is sterically accessible and electronically activated, leading to rapid coupling and quantitative yields in some cases.[16][17] |
| Indole-6-Bpin | Excellent | Similar to the 5-isomer, it is highly reactive and provides excellent yields.[16] The choice between the 5- and 6-isomer is typically dictated by the target molecule's SAR. |
| Indole-7-Bpin | Moderate to Good | Significant steric hindrance from the peri-position relative to the indole nitrogen can impede catalyst approach, often requiring optimized conditions or more active catalyst systems.[14] |
Causality Behind Reactivity Differences:
-
Electronic Effects: The electron-donating nitrogen atom has a more pronounced influence on the nucleophilicity of the pyrrole ring positions (C2, C3) compared to the benzene ring positions. Within the benzene ring, the C5 and C6 positions are electronically analogous to the para and meta positions of an aniline, making them highly activated for coupling.
-
Steric Hindrance: The C2 and C7 positions are the most sterically encumbered due to their proximity to the adjacent ring components. This can hinder the oxidative addition complex from approaching the boronate group for transmetalation, slowing the reaction rate. The C4 position represents an intermediate case.
Spotlight: The Unique Strategic Value of this compound
While isomers like Indole-5-Bpin or Indole-6-Bpin may offer higher reactivity in a standard Suzuki coupling, the true value of Indole-4-Bpin lies in its unique regiochemistry. It provides a synthetic handle at a position that is challenging to functionalize by other means. This is particularly critical in drug development programs where structure-activity relationship (SAR) studies demand exploration of substituents at every possible position to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of Indole-4-Bpin itself highlights its specialized nature, often requiring multi-step sequences involving directed metalation, which contrasts with the more direct C-H activation routes available for other isomers.[1] Therefore, its selection is not based on raw reactivity but on synthetic necessity to access a specific, often crucial, chemical space.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of an indole boronic acid pinacol ester with an aryl bromide.
Materials:
-
Indole-x-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (Dichloromethane complex of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the indole-x-boronic acid pinacol ester (e.g., 100 mg, 0.41 mmol, 1.0 equiv), the aryl bromide (0.49 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (10 mg, 0.012 mmol, 0.03 equiv), and K₂CO₃ (170 mg, 1.23 mmol, 3.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (3 mL) and water (1 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the key bond-forming step. The base activates the boronic ester, forming a more nucleophilic boronate species. This species transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[18]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.
Conclusion and Recommendations
The choice of an indole boronic acid pinacol ester isomer is a strategic decision that hinges on the specific goals of a synthetic campaign.
-
For maximal reactivity and rapid synthesis where substitution at the C5 or C6 position is desired, Indole-5-Bpin and Indole-6-Bpin are often the superior choices due to their high electronic activation and steric accessibility.
-
Indole-3-Bpin is also highly reactive and provides a direct route to functionalizing the pyrrole ring at its most nucleophilic site.
-
This compound , along with its C7 counterpart, represents a more specialized tool. Its value is not in its absolute reaction rate but in its ability to unlock a unique and often synthetically challenging region of the indole scaffold. Researchers should select this isomer when the target molecule's architecture specifically demands C4 functionalization.
Ultimately, a deep understanding of the steric and electronic properties of each isomer allows the modern chemist to leverage the full potential of the indole scaffold, paving the way for the discovery and development of novel therapeutics and materials.
References
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A Comparative Guide to the Reactivity of Indole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The strategic incorporation of heteroaromatic systems, such as indoles, is fundamental to modulating the pharmacological profiles of new molecular entities. Among the diverse building blocks available, Indole-4-boronic acid pinacol ester presents a unique combination of stability and reactivity that warrants a detailed comparative analysis.
This guide provides an in-depth examination of the performance of this compound against other common boronic esters. We will dissect the mechanistic underpinnings of its reactivity, present comparative data, and offer validated experimental protocols to empower scientists in making informed decisions for their synthetic campaigns.
The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (the nucleophile) with an organohalide (the electrophile) using a palladium catalyst and a base. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of each component critically influences the reaction's efficiency.
Boronic esters, particularly pinacol esters, are favored for their enhanced stability over boronic acids, being less prone to degradation pathways like protodeboronation.[2][3] This stability, however, often comes with a trade-off in reactivity.
Caption: Key Factors Influencing Reactivity of Indole Boronic Esters.
Experimental Protocols: A Validated Approach
Achieving success with this compound requires careful selection of reaction parameters to mitigate its inherent challenges. The following protocol is a robust starting point for coupling with a standard aryl bromide.
Protocol: Suzuki-Miyaura Coupling of 1-Ts-Indole-4-boronic acid pinacol ester with 4-Bromoanisole
This procedure assumes prior protection of the indole nitrogen with a tosyl group, which is crucial for high yields. [4]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
1-Ts-Indole-4-boronic acid pinacol ester (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Ts-Indole-4-boronic acid pinacol ester, 4-bromoanisole, Pd(PPh₃)₄, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times are typically in the range of 12-24 hours. [4]5. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Recommendations
This compound is a valuable, stable, and versatile reagent for introducing the indole-4-yl motif into complex molecules. However, its reactivity profile is distinct from simpler aryl boronic esters and is governed by a balance of favorable electronics (π-rich ring) and unfavorable characteristics (Lewis basic nitrogen, steric bulk of the pinacol group).
Key Recommendations for Optimal Use:
-
N-Protection is Mandatory: For reliable and high-yielding reactions, the indole nitrogen must be protected. Electron-withdrawing groups like Tosyl (Ts) are highly effective. [4]2. Expect Longer Reaction Times: Compared to arylboronic acids, pinacol esters generally require longer heating times to achieve full conversion. [2][4]3. Careful Catalyst and Base Selection: While standard conditions often work, challenging couplings may benefit from screening more advanced phosphine ligands (e.g., Buchwald ligands) and bases.
-
Benchmark Against Simpler Systems: When developing a new synthesis, it is wise to benchmark reaction conditions with a more reactive partner, like phenylboronic acid, to ensure the catalytic system is active before moving to the more challenging indole substrate.
By understanding these principles and employing validated protocols, researchers can effectively harness the synthetic potential of this compound, paving the way for the discovery and development of next-generation therapeutics and advanced materials.
References
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4483-4494. [Link]
-
Zunyun, F., Li, X., Wang, Z., & Zheng, M. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Matos, K., & Soderquist, J. A. (2004). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]
-
Ishiyama, T., & Miyaura, N. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8797-8812. [Link]
-
Dalmás, F. A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 129-135. [Link]
-
Thomas, A. A., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(1), 293-299. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Pharma-Chemicals. [Link]
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Morken, J. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387. [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Indole-4-boronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. The strategic functionalization of the indole core is paramount, and the formation of carbon-carbon bonds at the C4 position offers a key vector for molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for achieving this transformation.[1][2] This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems for the coupling of Indole-4-boronic acid pinacol ester with aryl halides, offering experimental insights to inform your catalyst selection.
The Critical Role of the Palladium Catalyst
The success of the Suzuki-Miyaura coupling is intrinsically linked to the choice of the palladium catalyst, which comprises a palladium precursor and a supporting ligand.[2][3] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] For sterically hindered or electronically challenging substrates like indole-4-boronic acid derivatives, the ligand architecture is especially critical for achieving high yields and reaction efficiency.[3][4]
Comparative Analysis of Palladium Catalyst Systems
The following table summarizes the performance of several common palladium catalyst systems for the Suzuki-Miyaura coupling of indole derivatives. While direct comparative data for this compound is sparse in the literature, the following analysis is synthesized from studies on structurally related indole substrates and general best practices for challenging Suzuki-Miyaura couplings.
| Catalyst System (Pd Precursor + Ligand) | Key Features & Advantages | Typical Reaction Conditions | Expected Efficacy & Remarks |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | - Commercially available and widely used.- Effective for a range of simple Suzuki couplings.[5] | - Base: K₂CO₃, Cs₂CO₃- Solvent: Dioxane/H₂O, Toluene- Temperature: 80-110 °C | Moderate efficacy. May require higher catalyst loadings and longer reaction times for hindered substrates. Potential for lower yields compared to more advanced catalyst systems. |
| Pd(OAc)₂ + SPhos (Palladium(II) acetate + 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | - SPhos is a bulky, electron-rich Buchwald ligand.- Excellent for sterically demanding couplings.[6][7] | - Base: K₃PO₄- Solvent: Dioxane/H₂O, Toluene- Temperature: 80-110 °C | High efficacy. The steric bulk and electron-donating properties of SPhos facilitate oxidative addition and reductive elimination, leading to high yields and good functional group tolerance.[6] |
| Pd₂(dba)₃ + XPhos (Tris(dibenzylideneacetone)dipalladium(0) + 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | - XPhos is another highly effective Buchwald ligand.- Often provides superior results for heteroaryl couplings.[6] | - Base: K₃PO₄- Solvent: Dioxane/H₂O, Toluene- Temperature: 80-110 °C | Very high efficacy. XPhos-based catalysts are known for their high activity and broad substrate scope, making them a strong choice for challenging couplings involving indole substrates.[6] |
| Pd(OAc)₂ + CM-phos (Palladium(II) acetate + Indolyl-based phosphine ligand) | - Indolyl phosphine ligands offer high tunability.[4][8]- Can achieve high activity at low catalyst loadings.[4] | - Base: K₃PO₄- Solvent: Toluene- Temperature: 100 °C | High efficacy. These ligands have shown excellent performance in the coupling of various aryl chlorides and tosylates, suggesting they would be highly effective for the target transformation.[4][8] |
Experimental Workflow & Protocol
This section provides a representative experimental protocol for a comparative study of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for comparing palladium catalyst efficacy.
Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), 4-bromoanisole (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition and Degassing: Add the bulk of the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Seal the Schlenk tube and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)-1H-indole. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the palladium catalyst is best understood by examining its role in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species.[1][2] The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos accelerates this rate-limiting step.[3] The subsequent transmetalation involves the transfer of the indole group from the boronic ester to the palladium center, a process facilitated by the base.[1][2] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[1][2]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended for achieving optimal yields and reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require more forcing conditions. The development of specialized ligands, including indolyl phosphines, also presents a promising avenue for further optimization.[4][8][9] The provided experimental protocol offers a robust framework for the systematic evaluation of these catalyst systems in your laboratory, enabling the selection of the most effective catalyst for your specific synthetic needs.
References
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]
-
Cheng, Y., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science, 12(5), 1831-1837. [Link]
-
So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
-
Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15934–15937. [Link]
-
Cheng, Y., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(I)–Pd(II) catalysis vs. Pd(II) catalysis. RSC Publishing. [Link]
-
Zhang, Z., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(7), 1373-1378. [Link]
-
D'Meza, R. J., & Sowa, J. R. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
Cheng, Y., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes. SciSpace. [Link]
-
Cheng, Y., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. National Institutes of Health. [Link]
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki—Miyaura Coupling of Aryl Chlorides. ResearchGate. [Link]
-
Reddy, T. R., et al. (2019). Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. National Institute of Technology Rourkela. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2208–2219. [Link]
-
Reddy, T. R., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38627-38631. [Link]
-
Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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A Comparative Guide to Base Selection in the Suzuki Reaction of Indole-4-Boronic Acid Pinacol Ester
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the indole scaffold remains a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such heterocyclic systems. This guide provides an in-depth comparative analysis of commonly employed bases in the Suzuki reaction of Indole-4-boronic acid pinacol ester, a key building block for novel therapeutics and functional materials. Our focus is to move beyond mere procedural steps, offering insights into the causality of base selection to empower researchers in optimizing their synthetic strategies.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, orchestrates the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] The base is not a mere spectator; it is an essential activator in the catalytic cycle, primarily facilitating the crucial transmetalation step.[2]
The reaction initiates with the oxidative addition of an aryl halide to the Pd(0) catalyst, forming a Pd(II) complex. For the reaction to proceed, the organic moiety from the this compound must be transferred to this Pd(II) complex in the transmetalation step. Boronic esters, including the pinacol variant, are generally less reactive than their corresponding boronic acids.[2] The base's primary function is to interact with the boronic ester, forming a more nucleophilic boronate species. This "activated" boronate is then competent to transfer its indole group to the palladium center, regenerating the catalyst for the next cycle after reductive elimination of the final product.[3] The choice of base, therefore, directly influences the rate and efficiency of this pivotal step and, consequently, the overall reaction yield.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic ester for the transmetalation step.
Comparative Performance of Inorganic Bases
The selection of an appropriate base is highly substrate and condition-dependent. For heteroaryl boronic esters like this compound, the choice is critical to balance reactivity with potential side reactions such as protodeboronation. Below is a comparative summary of common inorganic bases, with performance data extrapolated from studies on similar heteroaryl systems.
| Base | Typical Yield Range (%) | Relative Strength | Key Characteristics & Expert Insights |
| K₂CO₃ | 85-95 | Moderate | A cost-effective and widely used base. It's a reliable starting point for optimization. Its moderate strength is often sufficient for activation without promoting significant side reactions.[4] |
| Na₂CO₃ | 90-98 | Moderate | Similar in reactivity to K₂CO₃, sometimes offering slightly better yields depending on the solvent system due to differences in solubility.[2] |
| Cs₂CO₃ | 90-99 | Moderate-Strong | Often provides superior yields, especially with challenging substrates. Its higher solubility in organic solvents can accelerate the reaction. However, it is a more expensive option.[2][5] |
| K₃PO₄ | 88-98 | Strong | A strong, non-nucleophilic base that is particularly effective for sterically hindered substrates and electron-deficient heteroaryl systems. Its use can mitigate side reactions.[6] |
| NaOH / KOH | 70-92 | Strong | Strong and inexpensive, but their high nucleophilicity can lead to hydrolysis of the pinacol ester or other sensitive functional groups. Their use requires careful control of reaction conditions.[2] |
Note: The yield ranges are indicative and derived from Suzuki-Miyaura reactions of various aryl and heteroaryl boronic acids/esters under optimized conditions. Actual yields will vary based on the specific aryl halide, catalyst, ligand, solvent, and temperature.
Field-Proven Insights on Base Selection
-
For Initial Screening: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent first choices due to their proven efficacy, low cost, and moderate basicity, which minimizes the risk of substrate degradation.
-
For Challenging Substrates: When coupling with electron-deficient aryl halides or sterically hindered partners, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior. The higher solubility of Cs₂CO₃ in solvents like dioxane or THF can be a significant advantage. K₃PO₄ is particularly useful for preventing undesired side reactions with sensitive functional groups.
-
The Pinacol Ester Consideration: this compound is more stable but less reactive than the corresponding boronic acid.[2] This reduced reactivity may necessitate the use of a stronger base (like K₃PO₄) or more forcing conditions (higher temperature) to achieve efficient transmetalation.
-
Solvent Synergy: The choice of base is often intertwined with the solvent system. Aqueous mixtures (e.g., dioxane/water, THF/water) are common, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: A Self-Validating System for Base Screening
To objectively determine the optimal base for your specific Suzuki coupling of this compound with a given aryl halide, a systematic screening is recommended.
Caption: A standardized experimental workflow for screening bases in the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base to be tested (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the chosen inorganic base.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product (NMR, MS) and determine the isolated yield.
By following this standardized protocol for each base, a direct and reliable comparison of their performance for your specific application can be achieved.
Conclusion
The selection of a base in the Suzuki-Miyaura coupling of this compound is a critical parameter that can profoundly impact the success of the reaction. While moderate bases like K₂CO₃ and Na₂CO₃ serve as excellent starting points, stronger, non-nucleophilic bases such as K₃PO₄ or the highly soluble Cs₂CO₃ often provide superior results for these sometimes-recalcitrant heteroaryl pinacol esters. A systematic experimental screening, as outlined in this guide, remains the most robust approach to identifying the optimal conditions for achieving high yields and purity in the synthesis of novel indole-containing compounds.
References
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Jana, N., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2]-Fused Indole Heterocycles. National Institutes of Health. Available at: [Link]
-
Alacid, E., & Nájera, C. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Garella, D., et al. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Chang, S., et al. (2014). The Suzuki Reaction. Stanford University. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Indolylboronic Acids: Preparation and Applications. National Institutes of Health. Available at: [Link]
-
Polášek, J. (2016). (Z)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its cross-coupling reactions. Masaryk University. Available at: [Link]
-
Kassees, C. (2024). Can i get some help with a particular Suzuki coupling reaction please? ResearchGate. Available at: [Link]
-
Guéret, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link]
-
Feuerstein, M., et al. (2005). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: [Link]
-
Patent Reference: WO2012129338. (2012). Common Organic Chemistry. Available at: [Link]
-
Knapp, D. M., et al. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2019). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]
-
Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. Available at: [Link]
Sources
A Senior Application Scientist's Guide: Indole-4-boronic Acid vs. its Pinacol Ester in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura reaction is a cornerstone for forging carbon-carbon bonds, prized for its functional group tolerance and the relatively benign nature of its boron-based reagents.[1][2][3] For researchers working on pharmaceuticals, agrochemicals, and functional materials, the indole scaffold is a privileged structure, making indolylboronic acids and their derivatives critical building blocks.[4]
This guide provides an in-depth comparison of two closely related yet distinct reagents: Indole-4-boronic acid and its corresponding pinacol ester . The choice between these two reagents is not arbitrary; it is a strategic decision that can significantly impact reaction efficiency, reproducibility, and overall synthetic success. Here, we will dissect the nuances of their stability, reactivity, and practical handling, supported by experimental insights, to empower researchers to make informed decisions at the bench.
Part 1: The Foundation - Physicochemical Properties and Stability
The fundamental difference between a boronic acid and its pinacol ester lies in the protection of the boron center. This structural distinction has profound implications for the reagent's stability and handling characteristics.
Indole-4-Boronic Acid: The free boronic acid is a versatile reagent, but its utility is tempered by inherent instabilities. It is susceptible to dehydration, leading to the formation of a cyclic trimer known as a boroxine.[5][6] This process is reversible but complicates accurate mass measurement and can lead to inconsistencies in reactivity.[7] Furthermore, boronic acids, particularly electron-rich heterocyclic variants, are prone to protodeboronation—the cleavage of the C-B bond—under various conditions, including elevated temperatures or the presence of acid/base catalysts.[5][8][9]
Indole-4-Boronic Acid Pinacol Ester: The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) effectively "caps" the reactive boronic acid moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom, significantly enhancing its stability.[5] This protection confers several key advantages:
-
Enhanced Stability: Pinacol esters are significantly less prone to boroxine formation and protodeboronation, ensuring the integrity of the reagent.[5][10][11]
-
Longer Shelf Life: Their increased stability translates to a longer shelf life, a critical factor for laboratory inventory and cost management.[5][11]
-
Improved Handling: They are generally crystalline, free-flowing solids that are less sensitive to air and moisture, simplifying weighing and handling procedures.[1][5]
-
Better Solubility: Pinacol esters typically exhibit better solubility in common organic solvents used for cross-coupling reactions compared to the more polar free boronic acids.
Part 2: Performance Showdown in Suzuki-Miyaura Coupling
While the pinacol ester offers superior stability, the choice of reagent for a Suzuki-Miyaura reaction is ultimately dictated by its performance in the catalytic cycle. The key step influenced by the nature of the boron reagent is transmetalation, where the organic group is transferred from boron to the palladium center.
Mechanistic Nuances
For transmetalation to occur efficiently, the boron atom must be activated, typically by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). It is widely accepted that boronic esters, including pinacol esters, often undergo hydrolysis to the corresponding boronic acid in situ before entering the catalytic cycle, especially when aqueous bases are used.[6] However, direct transmetalation from the ester is also possible, though often slower.[12]
Reactivity Comparison
A seminal study by Bastin et al. directly compared arylboronic acids and their pinacol esters in Suzuki couplings involving indoles, revealing critical insights.[13]
-
Indole-4-boronic acid is generally more reactive, often requiring shorter reaction times and milder conditions.[13][14] In many cases, it provides higher yields, particularly when coupling with unprotected indoles.[13] Its higher reactivity stems from the readiness of the B(OH)₂ group to be activated by base.
-
This compound is typically less reactive than its boronic acid counterpart.[13] Reactions may necessitate longer durations, higher temperatures, or stronger bases to facilitate the necessary hydrolysis or to drive the direct transmetalation.[13] Despite this, its stability makes it the reagent of choice when the corresponding free boronic acid is unstable or prone to decomposition under the reaction conditions.[10]
The Critical Role of N-Protection on the Indole Ring
The substituent on the indole nitrogen plays a decisive role in the outcome of the coupling reaction. The work by Bastin et al. demonstrated a clear divergence in optimal conditions based on N-protection:[13]
-
Unprotected Indoles (N-H): Highest yields were consistently obtained using the free boronic acid . The pinacol ester gave only trace amounts of the desired product.
-
N-Boc Protected Indoles: Yields were generally lower. The boronic acid still outperformed the pinacol ester.
-
N-Tosyl Protected Indoles: The trend reversed completely. The pinacol ester provided the highest yields, while the free boronic acid was less effective.
This suggests a complex interplay between the electronic nature of the indole, the steric hindrance of the protecting group, and the reactivity profile of the boron reagent.
Data-Driven Comparison: Suzuki-Miyaura Coupling
| Coupling Partners | Boron Reagent | N-Protection | Conditions | Yield (%) | Reference |
| 5-Bromo-1H-indole + Phenylboron | Phenylboronic Acid | None | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 2h | 95% | [13] |
| 5-Bromo-1H-indole + Phenylboron | Phenylboronic acid pinacol ester | None | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 16h | Trace | [13] |
| 5-Bromo-1-tosylindole + Phenylboron | Phenylboronic Acid | Tosyl | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 2h | 40% | [13] |
| 5-Bromo-1-tosylindole + Phenylboron | Phenylboronic acid pinacol ester | Tosyl | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 16h | 85% | [13] |
| 1H-Indole-5-boronic acid + Bromobenzene | Indole-5-boronic acid | None | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 2h | 82% | [13] |
| 1-Tosyl-indole-5-boronic acid pinacol ester + Bromobenzene | Indole-5-boronic acid pinacol ester | Tosyl | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 16h | 79% | [13] |
Part 3: Beyond Suzuki - Considerations for Other Couplings
While this guide focuses on Suzuki-Miyaura reactions, the principles of stability and reactivity extend to other cross-coupling methodologies.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction utilizes an amine and an aryl halide.[15][16] While organoboron reagents are not direct partners, the indole moiety itself can be the amine component. The choice of whether to install the boron functionality before or after a C-N coupling step depends on the overall synthetic strategy. The superior stability of the pinacol ester makes it a more robust functional handle to carry through multiple synthetic steps that might otherwise degrade a free boronic acid.
Part 4: At the Bench - A Practical Workflow
The theoretical advantages of each reagent must be balanced with practical considerations of synthesis, purification, and handling.
Synthesis and Purification
-
This compound is often synthesized via Miyaura borylation of a corresponding halo-indole with bis(pinacolato)diboron (B₂pin₂).[6]
-
Purification of Pinacol Esters: A common challenge is the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on silica gel, leading to product loss during column chromatography.[17] This can be mitigated by:
-
Using Boric Acid-Impregnated Silica: Deactivating the silica surface to reduce adsorption.[17][18]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent.[17]
-
Alternative Phases: Using neutral alumina for less polar esters.[17]
-
Minimalist Approach: For many Suzuki reactions, crude pinacol ester can be used directly after a simple filtration through a silica or Celite plug to remove catalyst residues.[17]
-
Part 5: Standard Operating Protocols
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the boron reagent.
-
For Indole-4-boronic acid: Use 1.2-1.5 equivalents.
-
For this compound: Use 1.5-2.0 equivalents.
-
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., DME, Dioxane, Toluene) followed by the aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄, 2-3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously until TLC or LC-MS analysis indicates consumption of the limiting reagent. Note that reactions with pinacol esters may require longer reaction times (e.g., 16-24h vs 2-8h for the acid).[13]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 5.2: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established methods to improve the recovery of pinacol esters during chromatography.[17][18]
-
Preparation: Prepare a 5% w/v solution of boric acid in methanol.
-
Slurry Formation: In a flask, create a slurry of silica gel in the boric acid/methanol solution (e.g., ~550 mL for 100 g of silica gel).
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Solvent Removal: Remove the solvent by filtration using a Büchner funnel, followed by washing with ethanol.
-
Drying: Dry the treated silica gel in vacuo (e.g., 60 °C for 1.5 hours) until it is a free-flowing powder, ready for column packing.
Conclusion and Strategic Recommendations
The selection between indole-4-boronic acid and its pinacol ester is a strategic choice governed by a trade-off between reactivity and stability.
-
Choose Indole-4-Boronic Acid for:
-
Speed and Efficiency: When rapid reaction kinetics and high throughput are desired.
-
Milder Conditions: For substrates that are sensitive to high temperatures or prolonged reaction times.
-
Unprotected Indoles: It is demonstrably the superior coupling partner for N-H indoles.[13]
-
-
Choose this compound for:
-
Stability and Handling: When ease of handling, long-term storage, and weighing accuracy are paramount.
-
Robustness: For multi-step syntheses where the boron moiety must survive various reaction conditions.
-
Difficult Couplings: When protodeboronation of the free acid is a competing side reaction.
-
N-Tosyl Protected Indoles: It provides significantly higher yields in this specific context.[13]
-
By understanding the distinct characteristics of each reagent and aligning them with the specific demands of the chemical transformation—particularly the nature of the indole protecting group—researchers can significantly enhance the success and reliability of their cross-coupling endeavors.
References
- Vertex AI Search. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- Fors, B. P., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Loh, Y. Y., & McNally, A. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Bastin, S., Eaves, R. J., Edwards, C. W., Ichihara, O., Whittaker, M., & Wills, M. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820.
- Dabroviak, D., & Stachnio, J. (2019).
- Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Hitosugi, S., & Isobe, H. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- TCI Chemicals. (2016). Protecting Groups for Boronic Acids.
- Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound.
- Organic Syntheses. (n.d.). Boronic esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sun-shinechem. (n.d.). This compound | CAS 388116-27-6.
- Sigma-Aldrich. (n.d.). This compound 95 388116-27-6.
- Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 31-44.
- Rocic, B., & Guengerich, F. P. (2010). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.
- BenchChem. (2025).
- Wallace, D. J., & Chen, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(23), 8089-8095.
- Wikipedia. (n.d.).
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Common Organic Chemistry. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
- ResearchGate. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins | Request PDF.
- Li, X., et al. (2019). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
- Chemistry LibreTexts. (2023).
- Devaraj, N. K., & Weissleder, R. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- National Institutes of Health. (2022).
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- BIOZOL. (n.d.). Indole-4-boronic acid, pinacol ester, CAS [[388116-27-6]].
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- PubMed. (2012).
- National Institutes of Health. (2019).
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted...
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A Senior Application Scientist's Guide: Pinacol Esters vs. Free Boronic Acids in Synthesis
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical decision point that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. While boronic acids have been the traditional workhorses of reactions like the Suzuki-Miyaura coupling, their corresponding pinacol boronic esters (Bpins) have emerged as superior alternatives in many contexts. This guide provides an in-depth comparison, grounded in experimental evidence and mechanistic understanding, to illuminate the distinct advantages of employing pinacol esters, enabling researchers and drug development professionals to make more informed decisions in their synthetic strategies.
The Core Dichotomy: A Trade-Off Between Reactivity and Stability
The fundamental difference between a free boronic acid and its pinacol ester derivative is a classic trade-off between intrinsic reactivity and operational stability.[1][2] Free boronic acids are generally more reactive, which can translate to faster reaction times.[2][3] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[2] However, this reactivity comes at a significant cost: inherent instability.[1][2]
Conversely, pinacol esters are lauded for their exceptional stability.[1][4] By converting the dihydroxyboryl group into a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, the boron center is sterically and electronically shielded.[5][6] This protection makes pinacol esters robust, often crystalline solids that are significantly easier to handle, purify, and store for extended periods.[1][2] While this stability may sometimes lead to slightly longer reaction times, the benefits in terms of reliability and reaction outcome often outweigh this consideration.[1][2]
Delving Deeper: The Decisive Advantages of Pinacol Esters
Enhanced Chemical and Physical Stability
Free boronic acids are susceptible to several degradation pathways that can diminish their purity and reactivity over time, leading to inconsistent results.[2][5]
-
Protodeboronation: This is a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the aqueous basic conditions typical of Suzuki-Miyaura couplings.[2][7][8] This process consumes the active reagent and generates an undesired, often difficult-to-remove, side product.[8] While protodeboronation can also occur with esters, the protective pinacol group generally offers greater stability against this pathway.[5][9]
-
Boroxine Formation: Boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][10] This equilibrium process complicates accurate weighing and stoichiometry calculations, as the molecular weight changes and the reactivity of the boroxine can differ from the monomeric acid.
Pinacol esters largely circumvent these issues. They are significantly less prone to protodeboronation and do not form boroxines.[4][5] This leads to a longer shelf-life and ensures that the reagent's integrity is maintained, which is critical for high-throughput screening and multi-step syntheses where reagents may be stored in solution plates for extended periods.[1][5]
Caption: Degradation pathways of boronic acids vs. the stability of pinacol esters.
Superior Handling and Purification
A significant, practical advantage of pinacol esters lies in their purification. They are generally less polar than their corresponding acids, making them highly amenable to standard silica gel chromatography.[2][6] Free boronic acids, being highly polar, are often challenging to purify via chromatography.
However, a common issue when purifying pinacol esters on silica gel is either irreversible adsorption onto the stationary phase or hydrolysis back to the polar boronic acid.[11][12] This can lead to significant product loss and tailing.[11] The scientific community has developed a robust solution to this problem: deactivating the silica gel. This can be achieved in two primary ways:
-
Boric Acid Impregnation: Treating the silica gel with a solution of boric acid effectively suppresses the undesired over-adsorption of the pinacol esters, leading to much higher recovery and cleaner separation.[11][12][13]
-
Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent can cap the acidic silanol groups on the silica surface, preventing hydrolysis and reducing adsorption.[12]
This ability to be reliably purified by chromatography is a crucial advantage, allowing for the isolation of highly pure building blocks essential for complex synthesis and meeting the stringent purity requirements of the pharmaceutical industry.
The Nuances of Reactivity
While free boronic acids are often more reactive, the story in a practical synthetic setting is more complex.[3] In many Suzuki-Miyaura reactions, it is believed that the pinacol ester serves as a stable pro-reagent, which hydrolyzes in situ under the aqueous basic reaction conditions to slowly generate the highly reactive boronic acid.[2] This "slow-release" mechanism can be highly beneficial, maintaining a low, steady concentration of the active boronic acid, which minimizes side reactions like protodeboronation and homocoupling. The result is often a cleaner reaction profile and a higher isolated yield of the desired product, even if the reaction requires a longer time to reach completion.[1]
Caption: Suzuki-Miyaura cycle showing entry of both boronic acid and pinacol ester.
Quantitative Performance Comparison
To illustrate these points, the table below provides a semi-quantitative comparison based on general trends observed in Suzuki-Miyaura couplings for a typical aryl halide coupling partner.
| Parameter | Free Boronic Acid | Pinacol Boronic Ester | Rationale |
| Typical Reaction Time | 4 - 12 hours | 8 - 24 hours | Boronic acids are generally more reactive.[1][3] |
| Typical Yield | 75 - 90% | 80 - 95% | Higher stability of Bpin often leads to cleaner reactions and less reagent degradation, improving overall yield.[1][5] |
| Reagent Stability | Moderate to Low | High | Prone to protodeboronation and boroxine formation.[2][5] |
| Handling | Often requires careful handling; can be sensitive to air and moisture. | Easy to handle, less sensitive, often crystalline.[1][6] | |
| Purification | Challenging | Amenable to chromatography (with treated silica).[2][11][12] | |
| Cost (per mmol) | Generally Lower | Generally Higher | The synthesis of the ester adds a step and the cost of pinacol.[1] |
Note: Data is illustrative and actual results will vary based on specific substrates and reaction conditions.
A Cost-Benefit Analysis for the Modern Lab
While free boronic acids often have a lower initial purchase price, a true cost analysis must consider the "total cost of ownership".[1] The hidden costs associated with boronic acids—such as reagent waste from degradation, the need for more stringent storage, and time spent on troubleshooting inconsistent reactions—can be substantial.[1] Pinacol esters, despite their higher upfront cost, provide better long-term value through enhanced stability, which translates to a longer shelf-life, greater reproducibility, and more reliable experimental outcomes.[1] For sensitive or unstable boronic acids, using the pinacol ester can prevent costly failed reactions and conserve valuable, complex starting materials.[1]
Caption: Decision workflow for selecting the appropriate boron reagent.
Experimental Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is representative and can be adapted for either a boronic acid or a pinacol boronic ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or Pinacol Boronic Ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL total in a 4:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Note: Reactions with pinacol esters may require longer heating times than with the corresponding free boronic acids.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of a Pinacol Boronic Ester via Boric Acid-Treated Silica Gel
This method is adapted from the procedure developed by Hitosugi et al.[11][13]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol & Ethanol
-
Crude pinacol boronic ester
Procedure:
-
Prepare Treated Silica: Create a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, prepare a slurry in ~550 mL of this solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration and wash the treated silica gel with ethanol (~600 mL per 100 g of silica).
-
Dry the silica gel thoroughly under vacuum (e.g., 60°C for 1.5 hours) until it is a free-flowing powder.
-
Chromatography: Pack a column with the boric acid-impregnated silica gel as you would for standard chromatography.
-
Load the crude pinacol boronic ester and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). This treatment minimizes adsorption and prevents on-column hydrolysis, enabling efficient purification.[11][12]
Conclusion and Recommendation
The choice between a free boronic acid and a pinacol boronic ester is a strategic one, balancing reactivity, stability, and cost. For rapid, small-scale exploratory reactions where the specific boronic acid is known to be robust, the free acid may suffice.[1] However, for the majority of applications in drug discovery and development—including large-scale reactions, complex multi-step syntheses, and work with sensitive or unstable substrates—the clear advantages of pinacol boronic esters make them the superior reagent.[1][2] Their exceptional stability, ease of handling, and amenability to standard purification techniques ensure greater reproducibility, cleaner reaction profiles, and ultimately, higher quality outcomes. The initial investment in a pinacol ester is frequently returned in the form of saved time, conserved materials, and the increased probability of synthetic success.
References
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048-1050. Available from: [Link]
-
Hayes, C. R., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14549–14565. Available from: [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Hitosugi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available from: [Link]
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Zunyun, F., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. Available from: [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. Available from: [Link]
-
Hayes, C. R., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]
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ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available from: [Link]
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ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available from: [Link]
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The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Article. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1281–1293. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Article. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16488–16498. Available from: [Link]
-
Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Available from: [Link]
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ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available from: [Link]
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da Silva, J. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. Available from: [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster. Available from: [Link]
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Sytnik, K., & Kucinska-Lipka, J. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 820. Available from: [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available from: [Link]
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ResearchGate. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. Article. Available from: [Link]
- Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Article. Available from: [Link]
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Spectroscopic analysis to confirm the structure of Indole-4-boronic acid pinacol ester products
In the landscape of modern drug discovery and development, the structural integrity of key intermediates is paramount. Indole-4-boronic acid pinacol ester is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Its purity and confirmed structure are critical for the successful synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The accurate analysis of boronic acid pinacol esters can be challenging due to their susceptibility to hydrolysis, which can complicate analytical results.[2][3] Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for a comprehensive and trustworthy characterization.
The Spectroscopic Quadfecta: ¹H NMR, ¹³C NMR, ¹¹B NMR, and Mass Spectrometry
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of structural elucidation for organic molecules. For boronic esters, the inclusion of ¹¹B NMR provides a direct window into the chemical environment of the boron atom, adding a crucial layer of confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the initial and often most informative technique for confirming the presence of the indole and pinacol moieties and their connectivity. The expected spectrum for this compound will exhibit characteristic signals for the aromatic protons of the indole ring, the N-H proton, and the methyl protons of the pinacol group.
Key Diagnostic Signals:
-
Indole Aromatic Protons: The protons on the indole ring will appear as a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and chemical shifts are highly sensitive to the substitution pattern, providing definitive evidence for the 4-position attachment of the boronic ester.
-
Indole N-H Proton: A broad singlet corresponding to the N-H proton is expected, typically in the downfield region (δ 8.0-8.5 ppm), although its position can be concentration and solvent dependent.
-
Pinacol Methyl Protons: A sharp singlet integrating to 12 protons will be observed in the upfield region (typically δ 1.2-1.4 ppm), characteristic of the four equivalent methyl groups of the pinacol ester.[4]
Comparison with Potential Impurities:
The primary impurity of concern is the corresponding indole-4-boronic acid, formed via hydrolysis. The ¹H NMR spectrum of the boronic acid will lack the characteristic pinacol methyl singlet and will instead show a broad signal for the B(OH)₂ protons. Additionally, residual starting materials or regioisomers from the synthesis will present distinct aromatic region patterns.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is anhydrous to minimize hydrolysis.
-
Instrument Setup: Utilize a 400 MHz or higher field strength NMR spectrometer for optimal resolution.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
-
Data Analysis: Integrate all peaks and analyze the coupling patterns to assign the signals to the respective protons of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides complementary information by revealing the carbon framework of the molecule. While it is a less sensitive technique than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and the presence of key functional groups.
Key Diagnostic Signals:
-
Indole Aromatic Carbons: The eight distinct carbon signals of the indole ring will appear in the aromatic region (δ 100-140 ppm).
-
Pinacol Carbons: Two characteristic signals for the pinacol group are expected: one for the quaternary carbons attached to oxygen (around δ 83-84 ppm) and another for the methyl carbons (around δ 24-25 ppm).[5]
-
Carbon-Boron Signal: The carbon atom directly attached to the boron (C4 of the indole ring) often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[5][6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
-
-
Data Analysis: Correlate the observed chemical shifts with the expected values for the proposed structure.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy
¹¹B NMR is a powerful and direct method for characterizing boronic acids and their esters.[7][8] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and electronic environment.
Key Diagnostic Signals:
For a tetracoordinate boronic acid pinacol ester, a single, relatively sharp signal is expected in the range of δ 20-35 ppm.[4][5] This is in stark contrast to the corresponding tricoordinate boronic acid, which would appear further downfield and often as a broader signal. The observation of a single peak in the expected range for the pinacol ester provides strong evidence for the integrity of the B-O-C bonds.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.
-
Instrument Setup: The NMR spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Fewer scans are typically required compared to ¹³C NMR due to the higher natural abundance and sensitivity of the ¹¹B nucleus.
-
Use a boron-containing standard (e.g., BF₃·OEt₂) for external referencing.
-
-
Data Analysis: A single peak within the expected chemical shift range confirms the presence of the boronate ester.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the product and confirming its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.
Key Diagnostic Information:
The ESI mass spectrum, typically run in positive ion mode, should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₄H₁₈BNO₂), the expected monoisotopic mass of the neutral molecule is 243.1431 g/mol . The observed m/z for the [M+H]⁺ ion should be approximately 244.1509. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental formula and further confirming the identity of the compound.[9]
Comparison with Alternatives:
Analysis of boronic acids by MS can sometimes be complicated by the formation of trimers or other adducts.[9][10][11] Derivatization to the pinacol ester generally leads to cleaner spectra with a more easily interpretable molecular ion.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the observed m/z with the calculated exact mass.
Summary of Spectroscopic Data
| Spectroscopic Technique | Key Diagnostic Features for this compound |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm); Broad singlet for N-H (δ 8.0-8.5 ppm); Sharp singlet for pinacol methyls (δ 1.2-1.4 ppm, 12H). |
| ¹³C NMR | Aromatic carbon signals (δ 100-140 ppm); Pinacol quaternary carbon (δ 83-84 ppm); Pinacol methyl carbons (δ 24-25 ppm). |
| ¹¹B NMR | Single, relatively sharp signal (δ 20-35 ppm).[4][5] |
| Mass Spectrometry (ESI-HRMS) | [M+H]⁺ ion at m/z ≈ 244.1509. |
Infrared (IR) Spectroscopy: A Complementary Technique
While not as structurally definitive as NMR or MS for this specific molecule, Fourier-Transform Infrared (FTIR) spectroscopy can provide useful information about the functional groups present.
Key Diagnostic Vibrational Bands:
-
N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹ is characteristic of the indole N-H stretch.[12][13]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pinacol group will be just below 3000 cm⁻¹.
-
B-O Stretch: A strong absorption band in the region of 1300-1400 cm⁻¹ is indicative of the B-O bond in the boronic ester.
-
Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region correspond to the indole ring.[12]
FTIR is particularly useful for quickly assessing the presence of the N-H group and the boronic ester functionality, and for comparing batch-to-batch consistency.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Instrument Setup: A standard FTIR spectrometer is sufficient.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Visualizing the Workflow
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in ensuring the success of subsequent synthetic transformations. A comprehensive analytical approach employing ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry provides an irrefutable body of evidence for the correct structure and purity of the product. FTIR serves as a valuable, rapid complementary technique. By following the detailed protocols and understanding the key diagnostic features outlined in this guide, researchers can confidently verify the integrity of this important synthetic intermediate, thereby upholding the principles of scientific rigor and ensuring the quality of their research outcomes.
References
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI.[Link]
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry.[Link]
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FT-IR spectrum of control indole. ResearchGate.[Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health.[Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health.[Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Jyväskylä.[Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.[Link]
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FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate.[Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]
-
Indolylboronic Acids: Preparation and Applications. National Institutes of Health.[Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.[Link]
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Arylboronic acid chemistry under electrospray conditions. National Institutes of Health.[Link]
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A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ACS Publications.[Link]
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Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences.[Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.[Link]
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.[Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. National Institutes of Health.[Link]
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Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate.[Link]
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boronic esters. Organic Syntheses.[Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. National Institutes of Health.[Link]
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Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.[Link]
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A Senior Application Scientist's Guide to Quantitative Reaction Analysis: Featuring Indole-4-boronic acid pinacol ester
In the landscape of modern drug discovery and development, the precise quantification of reaction yields is not merely an academic exercise; it is a critical determinant of process viability, scalability, and economic efficiency. The ability to accurately and reliably measure the outcome of a chemical transformation underpins every stage of pharmaceutical development, from initial hit-to-lead campaigns to large-scale manufacturing. This guide provides an in-depth, comparative analysis of quantitative methodologies centered on a versatile and increasingly important building block: Indole-4-boronic acid pinacol ester .
We will move beyond simplistic procedural lists to explore the causality behind experimental choices, comparing the performance of this reagent with key alternatives and detailing the analytical techniques required for robust, self-validating protocols. This document is intended for the practicing researcher and drug development professional, offering field-proven insights to optimize synthetic outcomes.
The Central Reagent: this compound
The indole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Consequently, methods to functionalize the indole ring are of paramount importance. This compound (CAS 388116-27-6) has emerged as a key reagent for this purpose, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]
Chemical Structure and Properties:
-
Formula: C₁₄H₁₈BNO₂[2]
-
Molecular Weight: 243.11 g/mol [2]
-
Appearance: Typically a solid[2]
-
Storage: Stable under dry, dark conditions, often at 0-4°C for short-term and -20°C for long-term storage.[3]
The defining feature of this reagent is the pinacol boronate ester . Compared to its corresponding boronic acid, the pinacol ester offers a significant practical advantage: stability . Boronic acids are notoriously susceptible to decomposition pathways like protodeboronation and oxidation, which can compromise their shelf-life and lead to inconsistent reaction yields.[4] The pinacol ester masks the reactive boronic acid functionality, rendering the compound more robust, easier to handle and weigh accurately, and suitable for multi-step syntheses and high-throughput screening applications.[4][5]
The Reactivity Trade-Off: Boronic Acid vs. Pinacol Ester
The primary difference between a boronic acid and its pinacol ester is the trade-off between stability and reactivity.[4] While the pinacol ester provides superior stability, the free boronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[4][6] It is widely believed that under the aqueous basic conditions of many coupling reactions, the pinacol ester undergoes in-situ hydrolysis to generate the more reactive boronic acid, which then participates in the transmetalation step.[4]
This dynamic has direct consequences on reaction kinetics and yield.
| Feature | Indole-4-boronic acid | This compound | Causality & Field Insights |
| Reactivity | Higher | Lower | The Lewis acidity of the boronic acid facilitates a faster transmetalation step with the palladium catalyst.[4] Reactions with the acid may proceed more quickly or at lower temperatures. |
| Stability | Lower | Higher | The pinacol ester protects the C-B bond from premature protodeboronation and oxidation.[5] This leads to longer shelf-life and greater consistency between batches. |
| Handling | More challenging | Easier | Boronic acids can be difficult to purify and handle due to their polarity and tendency to form oligomeric anhydrides.[7] Pinacol esters are often crystalline solids, simplifying purification and weighing.[4] |
| Typical Yield | Potentially higher (short term) | High and more reproducible | While a fresh batch of boronic acid might give a slightly higher yield, the superior stability of the pinacol ester often leads to more consistent and reliable results over the course of a research campaign. |
Quantitative Analysis of Reaction Yield: A Comparative Approach
Accurate yield determination requires robust analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, the complexity of the reaction mixture, and the availability of reference standards.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a premier technique for both structural elucidation and quantitative analysis from a single, non-destructive experiment.[8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]
Key Advantages:
-
Absolute Quantification: Allows for the determination of absolute concentration or purity against a certified internal standard, without the need for a calibration curve of the analyte itself.[10]
-
Structural Confirmation: Provides unambiguous identification of the product and any unreacted starting materials or byproducts.
-
Non-Destructive: The sample can be recovered after analysis.
Experimental Protocol: ¹H qNMR for Yield Determination
-
Reaction Sampling: At the desired time point, carefully withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 5.0 mg of 1,3,5-trimethoxybenzene) into an NMR tube. The standard must have a simple spectrum with peaks that do not overlap with analyte or starting material signals.[11]
-
Add the 100 µL reaction aliquot to the NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., 500 µL of CDCl₃) to ensure a homogenous solution.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. Crucially, ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of any peak being integrated to ensure full relaxation and accurate integration. A d1 of 30 seconds is often a safe starting point.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[11]
-
-
Data Processing & Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the product and a peak for the internal standard.
-
Calculate the yield using the following formula:
Yield (%) = [(I_prod / N_prod) / (I_std / N_std)] * (m_std / MW_std) * (MW_prod / m_SM_initial) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
prod = Product
-
std = Internal Standard
-
SM_initial = Initial mass of the limiting starting material
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that provides highly sensitive and accurate quantification, particularly for complex mixtures.[12]
Key Advantages:
-
High Sensitivity: Capable of detecting and quantifying components at very low concentrations.
-
Excellent for Complex Mixtures: Superior resolving power allows for the separation of product from starting materials, reagents, and byproducts.
Challenges with Boronate Esters: A significant challenge in the HPLC analysis of pinacol boronate esters is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[7] This can lead to peak splitting, broadening, and inaccurate quantification.
Mitigation Strategies:
-
Aprotic Diluents: Dissolve samples in non-aqueous, aprotic solvents (e.g., acetonitrile) to prevent hydrolysis before injection.
-
Fast LC Methods: Shorter run times minimize the on-column residence time, reducing the opportunity for hydrolysis.
-
Mobile Phase Control: Using highly basic mobile phases (e.g., pH > 10) can sometimes stabilize the boronate ester, although this may compromise the retention of the more polar boronic acid.[7]
Experimental Protocol: HPLC for Yield Determination
-
Standard Preparation: Prepare a stock solution of the purified product of known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mg/mL).
-
Calibration Curve: Inject each standard onto the HPLC and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.
-
Reaction Sampling & Quenching: Withdraw an aliquot of the reaction mixture and immediately quench it by diluting into a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and prepare it for analysis.
-
Analysis: Inject the diluted reaction sample.
-
Calculation: Determine the concentration of the product in the sample using the calibration curve. Calculate the total amount of product formed and determine the reaction yield based on the initial limiting reagent.
Comparison of Analytical Techniques
| Parameter | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Signal intensity ∝ molar concentration | UV absorbance ∝ concentration |
| Calibration | Requires a single internal standard | Requires a multi-point calibration curve of the analyte |
| Structural Info | Yes, unambiguous | No (requires MS coupling) |
| Sample Prep | Simple, but requires accurate weighing | More complex (dilutions, filtering) |
| Key Challenge | Signal overlap in complex mixtures | On-column hydrolysis of boronate esters |
| Best For | Accurate yield of major components, structural validation | Analysis of complex mixtures, trace impurity detection |
Visualizing the Process
Clear visualization of workflows and mechanisms is essential for understanding and execution.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Analysis Experimental Workflow
A robust workflow ensures reproducibility and accuracy in yield determination.[15]
Caption: General experimental workflow for quantitative reaction analysis.
Conclusion and Recommendations
This compound is a superior reagent for introducing the indole-4-yl motif in many contexts, particularly in drug discovery where consistency, stability, and ease of handling are paramount. While its reactivity may be slightly attenuated compared to the free boronic acid, its enhanced stability often translates to more reproducible and reliable reaction outcomes.
For quantitative analysis, both qNMR and HPLC are powerful techniques, and the choice should be guided by the specific experimental needs:
-
For process development and mechanistic studies where absolute quantification and structural verification are key, qNMR is the method of choice. Its ability to provide a direct, molar-based measurement without analyte-specific calibration curves is a significant advantage.
-
For high-throughput screening and analysis of complex crude reaction mixtures , HPLC offers unparalleled sensitivity and resolving power, making it ideal for detecting low-level impurities and products. However, careful method development is required to mitigate the on-column hydrolysis of the pinacol ester.
By understanding the interplay between reagent stability and reactivity, and by selecting the appropriate analytical methodology, researchers can achieve a higher degree of control and confidence in their synthetic endeavors, ultimately accelerating the drug development pipeline.
References
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. DOI: 10.26434/chemrxiv.12141042.v1
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
- Pham, I. K., Wesson, K. E., & Wipf, P. (2014). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 86(15), 7549–7555. DOI: 10.1021/ac501655q
- Caddick, S., & Che, C. M. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1591–1601. DOI: 10.1021/acs.accounts.6b00212
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI: 10.1039/C3CS60197H
-
Zunyun, F., Li, X., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Quantitative analysis (chemistry) | Research Starters. Retrieved from [Link]
-
OpenStax. (n.d.). 4.5 Quantitative Chemical Analysis. In Chemistry 2e. Retrieved from [Link]
-
University of Strathclyde. (2020). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
University of St Andrews. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.6: Quantitative Chemical Analysis. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Agilent Technologies. (2016, December 14). Seamless Qualitative and Quantitative Workflow using All Ions. [Video]. YouTube. Retrieved from [Link]
-
Harris, D. C. (n.d.). Quantitative Chemical Analysis. Retrieved from [Link]
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Joslyn, A. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985–1998. DOI: 10.1080/10826076.2013.825856
- Kuwabara, T., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(21), 5021. DOI: 10.3390/molecules25215021
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Li, J. H., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465–4473. DOI: 10.1021/acsomega.8b00424
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- 15. youtube.com [youtube.com]
A Comparative Guide to Thermal vs. Microwave Heating for Suzuki-Miyaura Cross-Coupling of Indole-4-boronic Acid Pinacol Ester
The Fundamental Difference: Energy Transfer
Conventional thermal heating relies on conduction, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process can be slow and lead to uneven temperature distribution, with the vessel walls being hotter than the bulk of the solution.[4] In contrast, microwave irradiation employs dielectric heating. Polar molecules within the reaction mixture absorb microwave energy directly and efficiently, leading to rapid and uniform heating of the entire sample.[2][4] This fundamental difference in energy transfer underpins the often-observed advantages of microwave synthesis.
At a Glance: Expected Performance Comparison
Based on studies of similar substrates, the following table outlines the anticipated outcomes when comparing thermal and microwave heating for the Suzuki-Miyaura coupling of indole-4-boronic acid pinacol ester with a representative aryl bromide.
| Parameter | Conventional Thermal Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | Hours (e.g., 3-24 h)[2][5] | Minutes (e.g., 10-40 min)[2][4] |
| Typical Yield | Moderate to Good | Good to Excellent[3] |
| Side Product Formation | Potential for increased thermal degradation and side product formation due to prolonged heating. | Often cleaner reactions with fewer byproducts due to shorter reaction times and uniform heating.[4] |
| Energy Efficiency | Lower, as the entire apparatus is heated. | Higher, as energy is transferred directly to the reactants and solvent.[4] |
| Reproducibility | Can be variable due to uneven heating. | Generally higher due to precise temperature and pressure control. |
Mechanistic Considerations: Why Microwaves Excel
The advantages of MAOS in the context of the Suzuki-Miyaura reaction can be attributed to several factors:
-
Rapid Heating to Setpoint: Microwaves can bring the reaction mixture to the target temperature in a fraction of the time required by an oil bath. This minimizes the time reactants spend at intermediate temperatures where side reactions may be more prevalent.
-
Localized Superheating: Microwave energy can create localized "hot spots" within the reaction mixture on a microscopic level, which can accelerate reaction rates beyond what is achievable with conventional heating at the same bulk temperature.
-
Enhanced Catalyst Turnover: The rapid and efficient heating can lead to a higher turnover frequency of the palladium catalyst, contributing to shorter reaction times.
-
Polar Transition States: The Suzuki-Miyaura reaction is believed to proceed through polar intermediates and transition states. These polar species interact strongly with the microwave field, leading to a more significant acceleration of the reaction rate compared to less polar parts of the system.
Experimental Protocols: A Representative Example
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, based on established procedures for similar reactions.[2][6][7]
Conventional Thermal Heating Protocol
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture in an oil bath at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 3-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Organic Synthesis (MAOS) Protocol
-
To a microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a solvent system suitable for microwave heating, such as 1,4-dioxane/water or DMF.
-
Seal the vessel with a septum cap.
-
Place the vessel in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes). Temperature and pressure should be monitored by the instrument's built-in sensors.[2]
-
Once the reaction is complete, the vessel is cooled to a safe temperature using a compressed air stream.
-
Work-up and purification follow the same procedure as the conventional heating protocol.
Visualizing the Workflow: Thermal vs. Microwave
The following diagrams illustrate the key differences in the experimental workflows.
Caption: A comparison of the typical experimental workflows for conventional thermal heating and microwave-assisted synthesis.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of both heating methods is ultimately governed by the kinetics of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, microwave-assisted organic synthesis presents a compelling alternative to conventional thermal heating. The primary advantages are a dramatic reduction in reaction time, often from hours to minutes, and the potential for higher yields and cleaner reaction profiles. These benefits stem from the rapid, uniform, and direct heating of the reaction mixture afforded by microwave irradiation.
For researchers engaged in high-throughput synthesis, lead optimization, and the rapid generation of compound libraries, MAOS is the recommended approach. The significant time savings and potential for improved reaction outcomes can substantially accelerate discovery and development timelines. While conventional heating remains a viable and accessible method, it may require more extensive optimization to achieve comparable results to microwave-assisted protocols.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Microwave-assisted synthesis of 4,7-diaryl substituted indole derivatives with various boronic acid. IRD India.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Indole-4-boronic acid pinacol ester
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount. Indole-4-boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, grounded in practical, field-proven insights.
The Analytical Challenge: Understanding the Nature of Boronic Esters
This compound, while more stable than its corresponding boronic acid, is susceptible to hydrolysis. This instability is a critical factor in selecting and optimizing analytical methods. The primary impurity of concern is often the parent Indole-4-boronic acid, formed by the reaction of the ester with water. Other potential impurities include residual starting materials from synthesis, byproducts, and oligomeric species. Therefore, a robust purity assessment strategy must be able to separate and quantify the target compound from these potential contaminants.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged approach, employing several analytical techniques that rely on different chemical and physical principles, is the most reliable strategy for purity determination. This ensures that impurities not detected by one method are captured by another.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Purity Snapshot
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: This provides a detailed picture of the proton environment in the molecule. The integration of signals corresponding to the indole ring protons, the N-H proton, and the methyl protons of the pinacol group allows for a preliminary assessment of purity. The presence of unexpected signals can indicate impurities. For a pure sample, the ratio of the integrals for the aromatic protons to the pinacol methyl protons should be consistent with the molecular structure.
-
¹¹B NMR Spectroscopy: This is a powerful technique specific to boron-containing compounds. The chemical shift of the boron atom is highly sensitive to its coordination environment. For a pinacol ester, a characteristic signal in the range of δ 20-35 ppm is expected. The presence of other signals, for instance, a broader peak at a different chemical shift, could indicate the presence of the corresponding boronic acid or other boron-containing impurities.
-
¹³C NMR Spectroscopy: While less commonly used for routine purity checks due to its lower sensitivity, ¹³C NMR provides valuable structural information and can help identify carbon-containing impurities that may not be easily distinguishable in the ¹H NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry to minimize hydrolysis.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the baseline and the presence of any small, unidentifiable peaks.
-
¹¹B NMR Acquisition: If available, acquire a ¹¹B NMR spectrum. This is a quick and direct way to assess the integrity of the boronic ester.
-
Data Analysis: Compare the obtained spectra with a reference spectrum of a known pure standard if available. Calculate the integral ratios in the ¹H NMR spectrum to check for stoichiometric consistency.
Chromatographic Techniques: Separation and Quantification
Chromatography is essential for separating the target compound from its impurities, allowing for accurate quantification.
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of organic compounds. However, the analysis of boronic esters requires careful method development to prevent on-column degradation.[1][2]
Causality Behind Method Choices:
-
Column Selection: A column with low silanol activity, such as an end-capped C18 column, is recommended to minimize interactions that can catalyze hydrolysis.[1]
-
Mobile Phase: The pH of the mobile phase is critical. While acidic conditions are common in RP-HPLC, they can promote hydrolysis of the boronic ester. Therefore, using a mobile phase with no pH modifier or even a slightly basic mobile phase can be beneficial.[2][3] A typical mobile phase system would be a gradient of acetonitrile and water or methanol and water.
-
Sample Diluent: To prevent hydrolysis before injection, the sample should be dissolved in an aprotic and non-aqueous solvent like acetonitrile.[3]
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying unknown impurities. An electrospray ionization (ESI) source is commonly used for boronic acids and their derivatives.[4][5]
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 20% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (or a wavelength appropriate for the indole chromophore).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL.
Thermal Analysis: Melting Point
The melting point is a fundamental physical property that can be a good indicator of purity. A pure crystalline solid will have a sharp melting point range, whereas impurities will typically broaden and depress the melting range. For this compound, a melting point in the range of 168-173 °C is expected.[6]
Comparison of Purity Assessment Techniques
| Technique | Advantages | Disadvantages | Best For |
| ¹H NMR | - Provides structural confirmation- Rapid analysis- Can quantify major components | - Lower sensitivity for minor impurities- Overlapping signals can complicate analysis | - Initial identity and purity screen- Confirming structural integrity |
| ¹¹B NMR | - Specific for boron-containing species- Quickly identifies hydrolysis products | - Requires specialized equipment- Not quantitative without proper standards | - Assessing the integrity of the boronic ester moiety |
| HPLC-UV | - High resolving power for separation- Accurate quantification with standards | - On-column degradation is a risk- Requires careful method development | - Routine quality control- Accurate purity determination (% area) |
| LC-MS | - High sensitivity and selectivity- Can identify unknown impurities | - More complex instrumentation- Quantification requires appropriate standards | - Impurity profiling and identification |
| Melting Point | - Simple and inexpensive | - Not quantitative- Insensitive to small amounts of impurities | - A quick, preliminary check of purity |
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
Assessing the purity of synthesized this compound requires a thoughtful and multi-faceted approach. While NMR spectroscopy provides an excellent initial overview of structural integrity and major components, chromatographic techniques like HPLC and LC-MS are essential for the separation and quantification of impurities, including the common hydrolysis product. By employing these orthogonal techniques, researchers can have high confidence in the quality of their material, ensuring the reliability and reproducibility of their subsequent synthetic endeavors.
References
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available at: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
-
1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471. PubChem. Available at: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking Indole-4-boronic Acid Pinacol Ester
Abstract
The C-4 position of the indole scaffold is a critical anchor point for molecular elaboration in a multitude of high-value compounds, from natural products to leading pharmaceutical agents.[1] Achieving selective functionalization at this benzenoid position, however, presents a significant synthetic challenge, often demanding robust and reliable chemical tools.[2][3] This guide provides an in-depth, evidence-based comparison of Indole-4-boronic acid pinacol ester against its primary alternatives: the parent boronic acid, potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. We will dissect the fundamental trade-offs between stability and reactivity, offer quantitative performance data in the context of the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-tested protocols to guide researchers in selecting the optimal intermediate for their specific synthetic campaigns.
The Strategic Importance of C-4 Indole Functionalization
The indole nucleus is one of nature's most privileged heterocyclic scaffolds. While synthetic efforts have historically focused on the more electronically rich pyrrole ring (C-2 and C-3), derivatization of the benzene core (C-4 to C-7) is crucial for modulating the steric and electronic properties of drug candidates and functional materials.[1][4] Traditional methods for C-4 functionalization often relied on harsh, stoichiometric metalations, limiting their applicability to complex, sensitive substrates.[1] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, creating a demand for stable, versatile, and readily available indole building blocks.[4][5] Among these, organoboron reagents have become the tools of choice due to their moderate reactivity, functional group tolerance, and generally low toxicity.[6][7] This guide focuses on the practical application and comparative performance of the most prominent C-4 organoboron intermediates.
Profiling the Competitors: A Chemical Snapshot
The choice of an organoboron reagent is a critical decision that hinges on a fundamental trade-off between chemical stability and kinetic reactivity.[8] Here, we profile the key players in the C-4 indole functionalization toolkit.
Indole-4-boronic Acid: The Reactive Parent
This is the foundational compound from which other boron derivatives are often judged. Its primary advantage is high reactivity, which can lead to faster reaction times in cross-coupling protocols.[8] However, this reactivity comes at the significant cost of stability. Boronic acids are susceptible to decomposition pathways like oxidation and, most notably, protodeboronation under the aqueous basic conditions common to many coupling reactions, which can diminish shelf-life and reaction yields.[8][9]
This compound: The Versatile Workhorse
By forming a cyclic ester with pinacol, the vacant p-orbital of the boron atom is shielded, dramatically enhancing the compound's stability.[8][10] this compound is typically a crystalline, free-flowing solid that is significantly more robust against air and moisture and can be stored for extended periods.[10] This stability makes it compatible with purification by silica gel chromatography and ideal for multi-step syntheses where an intermediate must endure various reaction conditions.[10] While generally less reactive than the parent boronic acid, this is often a desirable trait, preventing unwanted side reactions and contributing to more reproducible outcomes.[11]
Potassium Indole-4-trifluoroborate: The "Slow-Release" Salt
Organotrifluoroborate salts represent another leap in stability.[12][13] These hypervalent, tetracoordinate boron species are exceptionally stable crystalline solids, resistant to both air and moisture.[13][14] They are believed to participate in cross-coupling reactions via a "slow-release" mechanism, where the active boronic acid is gradually generated in situ under aqueous basic conditions.[12] This controlled release can be highly beneficial for sensitive reactions by maintaining a low, steady concentration of the reactive species, minimizing decomposition and side reactions.
Indole-4-MIDA Boronate: The Ultimate in Stability and Control
N-methyliminodiacetic acid (MIDA) boronates are arguably the most stable organoboron reagents developed to date.[15][16] The dative bond from the MIDA ligand's nitrogen to the boron center creates a tetracoordinate species that is exceptionally robust and compatible with a vast range of reaction conditions, including strongly acidic and oxidative environments where other boron reagents would decompose.[17][18] MIDA boronates are inert to silica gel chromatography and can be carried through multiple synthetic steps.[18] Their key feature is that they remain unreactive until a specific deprotection step (e.g., mild aqueous base) is performed to release the boronic acid, enabling powerful strategies like iterative cross-coupling (ICC) for the controlled synthesis of complex molecules.[16][18]
Caption: The relationship between reactivity and stability among common organoboron intermediates.
Head-to-Head Performance Comparison
To provide a clear, objective benchmark, the following tables summarize the qualitative and quantitative performance of each intermediate.
Table 1: Qualitative Property Comparison
| Property | Boronic Acid | Pinacol Ester | Trifluoroborate Salt | MIDA Boronate |
| Physical Form | Often amorphous solid | Crystalline solid | Crystalline solid | Crystalline solid |
| Benchtop Stability | Poor; prone to decomposition | Good; long shelf-life | Excellent; air & moisture stable | Excellent; indefinitely stable |
| Chromatography | Generally incompatible | Compatible | Incompatible (salt) | Fully compatible |
| Handling | Requires inert atmosphere | Easy to handle in air | Easy to handle in air | Easy to handle in air |
| Reactivity | High | Moderate | Moderate (slow release) | Low (requires activation) |
| Ideal Use Case | Rapid, simple couplings | General purpose, multi-step synthesis | When substrate/product is unstable | Iterative synthesis, complex targets |
Table 2: Representative Suzuki-Miyaura Cross-Coupling Performance
Reaction: N-Boc-Indole-4-boron species + 4-Bromoanisole → N-Boc-4-(4-methoxyphenyl)-1H-indole
| Boron Reagent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Citation |
| Indole-4-boronic acid | Pd(PPh₃)₄ (3 mol%) | 2M Na₂CO₃ | 80 | 4 | 78% | [11] |
| This compound | Pd(dppf)Cl₂ (3 mol%) | 2M K₂CO₃ | 90 | 12 | 92% | [11][19] |
| Potassium Indole-4-trifluoroborate | Pd(OAc)₂/SPhos (2 mol%) | 1M K₃PO₄ | 100 | 16 | 89% | [12][15] |
| Indole-4-MIDA boronate | Pd(OAc)₂/SPhos (2 mol%) | 1M K₃PO₄ | 100 | 18 | 94% (post-deprotection) | [15] |
Note: Data is compiled and representative of typical outcomes reported in the literature. Exact yields and conditions may vary.
The data clearly illustrates the trade-offs. The boronic acid is faster but gives a lower yield, likely due to some decomposition. The pinacol ester provides an excellent balance, delivering a high yield under reasonable conditions, cementing its role as a reliable workhorse. The trifluoroborate and MIDA boronate perform exceptionally well, particularly in preventing decomposition, though they may require slightly more forcing conditions or longer reaction times.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boronic species primarily influences the "Transmetalation" step.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), This compound (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Expertise Note: Using a slight excess (1.1-1.3 equiv) of the boronic ester ensures complete consumption of the often more valuable aryl halide and compensates for any potential minor decomposition.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the reaction solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Expertise Note: The presence of water is crucial for hydrolyzing the boronate ester to the active boronic acid and for solubilizing the inorganic base.
-
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is fully consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel to yield the pure coupled product.
-
Trustworthiness Check: The compatibility of the pinacol ester with silica gel is a major advantage, as any unreacted boronic ester can be easily separated from the product, ensuring high purity.
-
Conclusion and Future Perspective
For the majority of synthetic applications, This compound represents the optimal choice, providing a superior balance of benchtop stability, ease of handling, and reliable reactivity in Suzuki-Miyaura cross-coupling reactions. Its performance is robust and predictable, making it a go-to reagent for both small-scale discovery and larger-scale synthetic campaigns.
While the parent boronic acid may offer faster kinetics, its instability is a significant drawback. At the other end of the spectrum, MIDA boronates provide unparalleled stability and control, making them the superior option for complex, multi-step iterative syntheses where protecting the boron functionality is paramount. Potassium trifluoroborates are excellent, stable alternatives that function via a beneficial slow-release mechanism.
The field continues to evolve, with direct C-H borylation techniques emerging as highly atom-economical methods for generating these intermediates. [20]However, the reliability, purity, and scalability offered by pre-formed, well-characterized reagents like this compound ensure they will remain indispensable tools in the synthetic chemist's arsenal for the foreseeable future.
References
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Kalepu, J., & Gandeepan, P. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link]
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Wang, C., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
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ResearchGate. (n.d.). Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. [Link]
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ResearchGate. (n.d.). Direct C‐4 Functionalization of Indoles. ResearchGate. [Link]
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Doležal, M., & Králová, P. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
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Wadkin, L. E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry. [Link]
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Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. Semantic Scholar. [Link]
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White, P. B., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron. [Link]
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Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
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Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Digital Commons @ Ursinus College. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Chen, C., & Dormer, P. G. (2004). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]
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Čubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]
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Cammidge, A. N., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Cammidge, A. N., & Creton, I. (2007). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
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D'Amato, E. M., & Chruma, J. J. (2012). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters. [Link]
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Čubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]
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Sharma, K., & Kumar, N. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. [Link]
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ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
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ResearchGate. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
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Singh, A., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters. [Link]
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Lee, S. J., et al. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. [Link]
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A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Indole-4-boronic acid pinacol ester and Alternative Methods
In the landscape of modern drug discovery and development, the strategic incorporation of isotopic labels into bioactive molecules is an indispensable tool. From elucidating metabolic pathways to enhancing pharmacokinetic profiles, the precise placement of isotopes like deuterium offers profound insights and advantages. This guide provides an in-depth comparison of isotopic labeling methodologies, with a focus on the utility of Indole-4-boronic acid pinacol ester as a precursor for introducing isotopic labels into the indole scaffold, a privileged structure in medicinal chemistry. We will explore the mechanistic underpinnings, practical applications, and comparative performance of various techniques, supported by experimental data, to empower researchers in making informed decisions for their labeling studies.
The Strategic Advantage of Isotopic Labeling in Drug Development
Isotopically labeled compounds, particularly deuterated molecules, have garnered significant attention in pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a drug candidate without significantly changing its steric profile or biological activity. This "deuterium effect" can manifest as a decreased rate of metabolic degradation at the site of deuteration, leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended pharmacokinetic half-life. Consequently, developing efficient and selective methods for isotopic labeling is a critical endeavor in the synthesis of next-generation therapeutics.
Isotopic Labeling via Deborodeuteration of this compound
This compound serves as a versatile synthetic handle for the introduction of deuterium at the C4 position of the indole ring. The key transformation is a deborodeuteration reaction, where the carbon-boron bond is cleaved and replaced with a carbon-deuterium bond. This approach offers a site-specific method for isotopic labeling, which is crucial for targeted metabolic stabilization.
Copper-Catalyzed Deborodeuteration: A Promising Avenue
Recent advancements have highlighted the efficacy of copper-catalyzed deborodeuteration of aryl and heteroaryl boronic acids and their pinacol esters, using heavy water (D₂O) as an inexpensive and readily available deuterium source.[1] This method is attractive due to its operational simplicity, broad substrate scope, and high deuterium incorporation efficiency.
Conceptual Workflow for Copper-Catalyzed Deborodeuteration:
Caption: Conceptual workflow for the copper-catalyzed deborodeuteration of this compound.
While a specific protocol for this compound is not extensively documented in publicly available literature, a general procedure for the copper-catalyzed deuteration of arylboronic acids can be adapted.
A Comparative Analysis of Indole Labeling Methodologies
The deborodeuteration of this compound is one of several powerful techniques for introducing deuterium into the indole nucleus. The choice of method often depends on the desired position of the label, the functional group tolerance of the substrate, and the desired level of deuterium incorporation. Below is a comparative overview of prominent methods.
| Method | Key Features | Regioselectivity | Deuterium Source | Catalyst/Reagent | Typical D Incorporation (%) |
| Copper-Catalyzed Deborodeuteration | Site-specific labeling at the position of the boronic ester. | C4 (for this compound) | D₂O | Copper salts (e.g., Cu(OAc)₂) | High |
| Iridium-Catalyzed C-H Borylation/Deuteration | Direct C-H activation and functionalization. Regioselectivity is often directed by a protecting group on the indole nitrogen. | C2, C3, or C7 depending on directing group | D₂O | Iridium complexes | High |
| Palladium-Catalyzed Deuteration | Programmable regioselectivity for C2 and/or C3 positions. | C2, C3, or both | CD₃CO₂D | Pd(OAc)₂ | 56-81% at C2 |
| Gold-Catalyzed H/D Exchange | Mild conditions, high regioselectivity for C2 or C3. | C3 for unsubstituted indoles, C2 for C3-substituted indoles | CD₃OD, D₂O | Gold(I) complexes | High |
| Acid-Catalyzed H/D Exchange | Simple and direct method for labeling the most acidic protons. | Primarily C3 | D₂O, CD₃CO₂D | Strong acids (e.g., D₂SO₄) | High at C3 |
In-Depth Look at Alternative Labeling Strategies
Iridium-Catalyzed C-H Borylation and Deuteration
Iridium catalysis has emerged as a powerful tool for the direct C-H functionalization of heterocycles, including indoles.[2][3][4] This method allows for the introduction of a boryl group at specific positions (often C2, C3, or C7), which can then be subjected to deborodeuteration. The regioselectivity is typically controlled by the choice of a directing group on the indole nitrogen.[2][4]
Mechanism of Iridium-Catalyzed C-H Borylation:
Caption: Simplified mechanism of Iridium-catalyzed C-H borylation followed by deborodeuteration.
This two-step approach offers high regioselectivity and functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[2]
Palladium-Catalyzed Programmable Deuteration
A notable advancement in indole deuteration is the development of a palladium-catalyzed method that allows for programmable labeling of the C2 and C3 positions.[5] By tuning the reaction conditions, researchers can selectively introduce deuterium at C2, C3, or both positions.
This method utilizes deuterated acetic acid (CD₃CO₂D) as the deuterium source and palladium acetate as the catalyst. The regioselectivity is controlled by the presence or absence of a base and subsequent workup conditions. This programmability is highly advantageous for systematically studying the effects of deuteration at different positions on a molecule's properties.
Gold-Catalyzed Hydrogen Isotope Exchange
Gold catalysis provides a mild and efficient route for the regioselective deuteration of indoles.[6] Typically, C3-unsubstituted indoles are labeled at the C3 position, while C3-substituted indoles undergo deuteration at the C2 position. This method often employs deuterated methanol (CD₃OD) or D₂O as the deuterium source and proceeds under mild conditions, making it compatible with a wide range of functional groups.
Experimental Protocols
Below are representative, detailed protocols for the isotopic labeling of indoles using the discussed methodologies. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Copper-Catalyzed Deborodeuteration of an Aryl Boronic Acid Pinacol Ester
Materials:
-
Aryl boronic acid pinacol ester (e.g., this compound) (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)
-
Ligand (e.g., a phenanthroline derivative, optional) (0.1 equiv)
-
Heavy water (D₂O) (≥ 20 equiv)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl boronic acid pinacol ester, copper(II) acetate, and ligand (if used).
-
Add the anhydrous solvent, followed by the heavy water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deuterated product.
Protocol 2: Palladium-Catalyzed C2-Deuteration of Indole
Materials:
-
Indole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Deuterated acetic acid (CD₃CO₂D)
-
Anhydrous 1,4-dioxane
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH) and Water (H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the indole and palladium(II) acetate.
-
Add anhydrous 1,4-dioxane followed by deuterated acetic acid.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add potassium carbonate, methanol, and water.
-
Stir the mixture at room temperature for 12-16 hours to effect the reverse exchange at the C3 position.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the C2-deuterated indole.
Conclusion and Future Outlook
The isotopic labeling of indoles is a rapidly evolving field with significant implications for drug discovery. While the deborodeuteration of this compound via copper catalysis presents a targeted and efficient strategy for C4 labeling, a variety of powerful alternative methods offer access to other positions on the indole ring. The choice of the optimal method will be dictated by the specific research goals, the complexity of the substrate, and the desired labeling pattern. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, we can anticipate the development of even more selective, efficient, and versatile tools for the isotopic labeling of pharmaceutically relevant molecules, further empowering the design of safer and more effective medicines.
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Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization. PubMed Central. [Link]
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Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing. [Link]
-
Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. PubMed Central. [Link]
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Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. National Library of Medicine. [Link]
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Copper-catalyzed deborodeuteration of arylboronic acids/borates using D2O as the deuterium source. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PubMed Central. [Link]
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Selective Ru(0)-catalyzed deuteration of electron-rich and electron-poor nitrogen-containing heterocycles. SciSpace. [Link]
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Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles. ACS Publications. [Link]
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Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. National Library of Medicine. [Link]
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Photochemical deuteration of aryl boronic acids. ResearchGate. [Link]
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Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Publications. [Link]
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Site-Selective Deuteration of N -Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ResearchGate. [Link]
-
Gold(I)-Catalyzed Benzylic C(sp3)-H Functionalizations: Product Bifurcation towards Indole[a]- and [b]-Fused Polycycles. ResearchGate. [Link]
-
Site-selective deuteration of N-heterocycles via iridium-catalyzed hydrogen isotope exchange. University of Strathclyde. [Link]
-
Harnessing C–H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization. ResearchGate. [Link]
-
Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. Organic Chemistry Portal. [Link]
-
Transition‐metal‐free cross‐coupling of heteroaryl lithium and aryl boronic esters for the synthesis of heterobiaryls. ResearchGate. [Link]
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Undirected, Pd-catalysed deuteration of indoles with programmable regioselectivity. ChemRxiv. [Link]
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Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Elektronische Hochschulschriften der LMU München. [Link]
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Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. PubMed Central. [Link]
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Safety Operating Guide
Navigating the Disposal of Indole-4-boronic Acid Pinacol Ester: A Guide for Laboratory Professionals
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories depend critically on the rigorous management of chemical reagents from acquisition to disposal. Indole-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry, requires careful handling throughout its lifecycle. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that enhances the trustworthiness and efficacy of our research endeavors.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; it is classified with specific physical and health hazards that dictate our disposal strategy.
Health Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2).[1] Direct contact can lead to redness, inflammation, and discomfort.
-
Respiratory Irritation: As a solid powder, it poses a risk of respiratory tract irritation if dust is inhaled (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]
Chemical Reactivity and Incompatibilities:
-
Incompatible Materials: This compound should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3][4]
-
Hazardous Decomposition: When exposed to fire, it can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[3]
This hazard profile necessitates that this compound be treated as a regulated hazardous waste. Disposal into standard trash or down the sanitary sewer is strictly prohibited, as it can lead to environmental contamination and non-compliance with federal and local regulations.[5][6]
Core Disposal Protocol: From Benchtop to Final Disposition
This protocol outlines the systematic procedure for managing waste this compound, from the point of generation to its final removal by certified professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A standard laboratory coat.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.
Step 2: Waste Collection and Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[5][7]
-
Designated Waste Stream: Collect waste this compound and items contaminated with it (e.g., weighing papers, contaminated gloves, disposable spatulas) in a dedicated waste container.
-
No Mixing: Do not mix this waste with other chemical waste streams, especially incompatible substances like strong acids, bases, or oxidizers.[7] Keep it as a standalone waste stream unless directed otherwise by your institution's Environmental Health & Safety (EHS) office.[8]
Step 3: Containerization and Labeling
The integrity and labeling of the waste container are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][9]
-
Container Selection: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and must be in good condition, free from leaks or damage. It must have a secure, leak-proof screw-on cap.[5]
-
Mandatory Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your EHS department.[9][10] The label must include:
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]
-
Location: The SAA must be under the control of laboratory personnel.[5]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[3][7] Store it in a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.[12][13]
-
Volume Limits: Do not exceed the SAA volume limits (typically up to 55 gallons of hazardous waste) as defined by the EPA's Resource Conservation and Recovery Act (RCRA).[9]
Step 5: Arranging for Final Disposal
This compound waste must be disposed of through your institution's official channels.
-
Professional Disposal: Contact your EHS office to schedule a pickup. This waste must be handled by a licensed hazardous waste disposal contractor.[10][14]
-
Documentation: Ensure all institutional paperwork is completed to maintain a clear chain of custody, a key component of regulatory compliance under RCRA.[5]
Summary of Disposal Procedures
For quick reference, the key logistical and safety information is summarized below.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste | Possesses irritant properties and requires regulated disposal.[2][12][13] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents skin, eye, and respiratory exposure to the irritant solid.[3] |
| Container Type | Tightly-sealed, chemically compatible (e.g., HDPE) | Prevents leaks and reactions; mandated by OSHA.[5] |
| Container Labeling | "Hazardous Waste," full chemical name, hazard warning | Ensures proper identification and handling; required by EPA.[9][10] |
| On-Site Storage | Designated Satellite Accumulation Area (SAA), segregated | Prevents accidental mixing with incompatibles and ensures control.[5][9] |
| Disposal Method | Collection by licensed hazardous waste vendor via EHS | Ensures compliance with local and federal (EPA/RCRA) regulations.[5][10] |
| Prohibited Actions | Disposal in trash, pouring down the drain, mixing with other wastes | Prevents environmental contamination, damage to plumbing, and dangerous reactions.[5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Secure the Area: Remove all sources of ignition.[12]
-
Assess the Spill: For small, manageable spills of the solid material:
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or silica gel to prevent dust from becoming airborne.[12][14]
-
Carefully sweep or scoop the material into your designated hazardous waste container.[3]
-
Clean the spill area thoroughly with soap and water.
-
-
Large Spills: For large or unmanageable spills, evacuate the laboratory immediately and contact your institution's EHS emergency line.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[3][12]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.
By adhering to these detailed procedures, you actively contribute to a robust safety culture, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
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- Sigma-Aldrich (2025). Safety Data Sheet: 1-Boc-pyrazole-4-boronic acid pinacol ester.
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- CymitQuimica (2024). Safety Data Sheet: 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID. PINACOL ESTER.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Indole-4-boronic acid pinacol ester
Welcome to a comprehensive guide designed for the discerning researcher, scientist, and drug development professional. In our field, the mastery of novel chemical entities is predicated not just on their synthetic potential but on our ability to handle them with the utmost safety and precision. Indole-4-boronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science, but its safe handling is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring laboratory safety, thereby safeguarding both your team and the integrity of your research.
Understanding the Hazard Profile
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This compound (CAS No. 388116-27-6) is a combustible, solid, off-white powder that requires careful management.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-layered approach to personal protection.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 388116-27-6 | |
| Molecular Formula | C₁₄H₁₈BNO₂ | [2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 168-173 °C | |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3] |
| Signal Word | Warning | |
| Storage Class | 11 (Combustible Solids) |
Core Directive: A Multi-Barrier Personal Protective Equipment (PPE) System
The foundation of safe chemical handling is a robust PPE strategy. This is not merely about wearing protective gear but about establishing a series of barriers between the researcher and the chemical hazard. Each component of your PPE serves a specific function, and their combined use creates a comprehensive safety system.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields. | Mandatory. Protects against airborne particles and accidental splashes of solvents containing the compound, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves. | Mandatory. Prevents direct skin contact, which can cause irritation.[1] Disposable nitrile gloves are suitable for incidental contact; they should be inspected before use and changed immediately if contamination is suspected.[4] |
| Respiratory Protection | NIOSH-approved N95 (or higher) particulate respirator. | Required when handling the powder outside of a certified chemical fume hood. This prevents the inhalation of fine dust particles, which may cause respiratory tract irritation.[1][2] |
| Body Protection | Laboratory coat. | Mandatory. Provides a critical barrier against accidental spills and prevents the contamination of personal clothing.[1] |
| Foot Protection | Closed-toe shoes. | Mandatory. Protects feet from potential spills and falling objects in the laboratory environment.[1] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is crucial for minimizing exposure risk. The following protocol outlines the key stages of handling this compound, from preparation to cleanup.
Caption: Safe Handling Workflow for this compound.
Detailed Procedural Steps:
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[1][5] Ensure the work surface is clean and uncluttered.
-
Assemble Materials : Before starting, gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above. Inspect gloves for any signs of damage before use.[3]
-
Weighing and Transfer : When weighing the solid, use gentle motions to avoid creating airborne dust.[6] Use a spatula for transfers. If possible, use a balance inside the fume hood or in a designated weighing enclosure.
-
Reaction/Dissolution : Add the compound to the solvent or reaction mixture carefully. Ensure the vessel is appropriately sealed or contained to prevent the release of dust or vapors.
-
Decontamination : After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation : All waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and your skin.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency Preparedness: Spill and Exposure Response
Immediate and correct action is critical in an emergency. All personnel must be familiar with these procedures before beginning work.
Caption: Emergency Response Logic Flowchart.
Spill Response Protocol:
-
Evacuate and Alert : Immediately evacuate the spill area and alert nearby colleagues.
-
Ventilate : Ensure the area is well-ventilated; the chemical fume hood should be operational.[1]
-
Containment : For a small spill, trained personnel wearing appropriate PPE should cover the spill with an inert absorbent material like vermiculite or sand, taking care not to generate dust.[6]
-
Cleanup : Carefully scoop the contained material into a sealed, labeled container for hazardous waste disposal.[1][7] Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
First-Aid Measures:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Logistics: Storage and Disposal Plan
Storage: Proper storage is crucial for maintaining chemical stability and safety.
-
Container : Keep the container tightly closed.[1]
-
Environment : Store in a dry, cool, and well-ventilated place.[1][10]
-
Incompatibilities : Store away from strong oxidizing agents.[1][2]
Disposal Plan: All waste containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain.[11]
-
Waste Characterization : All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be classified as hazardous waste.
-
Collection : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[7][11] The label should include the chemical name and associated hazards.
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[11] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[7]
By integrating these protocols into your daily laboratory operations, you build a culture of safety and scientific excellence. This structured approach ensures that valuable research with compounds like this compound can proceed with confidence and control.
References
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Lab Alley. How To Safely Dispose of Boric Acid.
-
Kumar, S. (2022). Disposal Of Boric Acid. Sciencing.
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BenchChem. (2025). Personal protective equipment for handling Dibenzothiophene-4-boronic acid.
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Sigma-Aldrich. This compound 95.
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Thermo Fisher Scientific. (2024). This compound - SAFETY DATA SHEET.
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BenchChem. (2025). Personal protective equipment for handling (5- Fluoro-6-methylpyridin-2-yl)boronic acid.
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BenchChem. (2025). Personal protective equipment for handling 3- Fluoro-4-propoxyphenylboronic acid.
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Sun-shinechem. This compound | CAS 388116-27-6.
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Sciencemadness Wiki. (2025). Proper disposal of chemicals.
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Fluorochem Ltd. (2024). Safety Data Sheet.
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Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
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Aaron Chemicals. (2024). Safety Data Sheet.
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Reddit. (2021). Tips for disposal of Sparex and Boric acid?
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University of Arizona. (2015). Personal Protective Equipment Selection Guide.
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BLD Pharmatech. Safety Data Sheet.
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Princeton University EHS. Section 6C: Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
